molecular formula C17H32 B1329846 1-Heptadecyne CAS No. 26186-00-5

1-Heptadecyne

Cat. No.: B1329846
CAS No.: 26186-00-5
M. Wt: 236.4 g/mol
InChI Key: DQDNKQWGBZFFRA-UHFFFAOYSA-N
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Description

1-Heptadecyne (CAS RN: 26186-00-5) is a solid organic compound belonging to the class of terminal alkynes, with a molecular formula of C₁₇H₃₂ and a molecular weight of 236.44 g/mol . It is characterized by a melting point of 26 °C and a flash point of approximately 139 °C . This long-chain alkyne is air-sensitive and requires storage under inert atmosphere at cool, dark, room temperature conditions to maintain its stability and purity of over 97.0% . As a research chemical, this compound serves as a valuable building block in organic synthesis and materials science research. Its terminal alkyne functionality makes it a versatile precursor for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to create complex molecular architectures. Researchers also utilize it in the development of hydrophobic molecules and as a model compound in spectroscopic studies due to its defined linear structure. Handling requires careful attention to safety. The compound carries the hazard statement H304, indicating it may be fatal if swallowed and enters airways . Precautions include storing the product locked away and ensuring that if swallowed, vomiting is not induced and a poison center or doctor is contacted immediately . This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptadec-1-yne
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InChI

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DQDNKQWGBZFFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H32
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DSSTOX Substance ID

DTXSID80180814
Record name 1-Heptadecyne
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Molecular Weight

236.4 g/mol
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CAS No.

26186-00-5
Record name 1-Heptadecyne
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Record name 1-Heptadecyne
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Record name 1-Heptadecyne
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Foundational & Exploratory

An In-depth Technical Guide to 1-Heptadecyne: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 1-heptadecyne. As a terminal alkyne, its unique reactivity makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document includes a detailed summary of its physicochemical properties, spectroscopic data, safety information, and key experimental protocols for its synthesis and application in common coupling reactions.

Chemical Structure and Identification

This compound is a long-chain terminal alkyne characterized by a carbon-carbon triple bond at the C1 position. Its linear seventeen-carbon backbone provides significant lipophilicity, a feature often exploited in the design of molecules targeting biological membranes or requiring solubility in organic media.

Identifier Value
IUPAC Name heptadec-1-yne[1]
Synonyms Pentadecylacetylene, n-Heptadecyne
CAS Number 26186-00-5[1][2]
Molecular Formula C₁₇H₃₂[1][2]
SMILES CCCCCCCCCCCCCCCC#C[1]
InChI InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3[1]
InChIKey DQDNKQWGBZFFRA-UHFFFAOYSA-N[1][2]

Physicochemical Properties

This compound is a colorless to light yellow liquid or low-melting solid at room temperature. It is insoluble in water but soluble in common organic solvents.

Property Value Reference
Molecular Weight 236.44 g/mol [1][2]
Melting Point 22.01 °C
Boiling Point ~298.91 °C (estimated)
Density 0.796 g/cm³
Refractive Index 1.4410
Flash Point 138.5 °C
logP (Octanol/Water) 8.4 (estimated)
Vapor Pressure Data not readily available[3]
Enthalpy of Vaporization 62.7 kJ/mol at 453 K[2]

Spectroscopic Data Summary

The spectroscopic data for this compound is consistent with its structure as a terminal alkyne with a long alkyl chain.

Spectroscopy Type Key Features and Approximate Values
¹H NMR δ ~1.9-2.2 ppm (t, 1H, ≡C-H), δ ~1.2-1.6 ppm (m, 28H, -(CH₂)₁₄-), δ ~0.9 ppm (t, 3H, -CH₃)
¹³C NMR δ ~84 ppm (C-1, ≡CH), δ ~68 ppm (C-2, -C≡), δ ~18-32 ppm (alkyl chain carbons)
Infrared (IR) ~3310 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2120 cm⁻¹ (weak, C≡C stretch), ~2850-2960 cm⁻¹ (strong, C-H stretch)
Mass Spectrometry (EI) M⁺ at m/z 236. Characteristic fragmentation pattern with loss of alkyl groups (clusters of peaks separated by 14 Da). Prominent peaks may include m/z 81, 67, 55, 43, and 41.[1]

Safety and Handling

This compound is classified as an aspiration hazard and may be fatal if swallowed and enters airways.[1] It is combustible and appropriate safety precautions should be taken when handling.

  • Hazard Statements: H304 (May be fatal if swallowed and enters airways).[1]

  • Precautionary Statements: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P331 (Do NOT induce vomiting), P405 (Store locked up).

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

5.1.1. Dehydrohalogenation of 1,2-Dibromoheptadecane

This method involves the double dehydrobromination of a vicinal dihalide.

  • Materials: 1,2-dibromoheptadecane, sodium amide (NaNH₂), liquid ammonia (NH₃), mineral oil, ammonium chloride (NH₄Cl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and nitrogen inlet, add liquid ammonia.

    • Slowly add sodium amide to the liquid ammonia with stirring.

    • A solution of 1,2-dibromoheptadecane in a minimal amount of anhydrous diethyl ether is added dropwise to the sodium amide suspension.

    • The reaction mixture is stirred for several hours at the reflux temperature of liquid ammonia.

    • After the reaction is complete, the ammonia is allowed to evaporate.

    • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The product is extracted with diethyl ether.

    • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation.

Purification by Vacuum Distillation
  • Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended to minimize product loss.

  • Procedure:

    • The crude this compound is placed in the distillation flask with a magnetic stir bar.

    • The system is evacuated to the desired pressure.

    • The distillation flask is heated gently in an oil bath.

    • The fraction distilling at the expected boiling point for the given pressure is collected.

Analytical Characterization by GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 40-500.

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

Reactivity and Synthetic Applications

The terminal alkyne functionality of this compound is the primary site of its reactivity, making it a versatile substrate for various carbon-carbon bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for the synthesis of substituted alkynes.

Sonogashira_Coupling Aryl_Halide Aryl/Vinyl Halide (R'-X) Pd_Complex Pd_Complex Aryl_Halide->Pd_Complex Pd(0) Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Acetylide Copper(I) Acetylide Base Base (e.g., Et₃N) Transmetalation Transmetalation Cu_Acetylide->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Pd_Catalyst Pd_Catalyst Reductive_Elimination->Pd_Catalyst Regeneration Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product Pd_Complex->Transmetalation

Caption: Generalized workflow for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

  • Materials: this compound, iodobenzene, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], copper(I) iodide (CuI), triethylamine (Et₃N), anhydrous toluene.

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ and CuI.

    • Add anhydrous toluene, followed by triethylamine.

    • Add this compound and iodobenzene to the reaction mixture.

    • The reaction is stirred at room temperature or slightly elevated temperature and monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound is an excellent substrate for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

CuAAC_Reaction Organic_Azide Organic Azide (R'-N₃) Cycloaddition Cycloaddition with Azide Organic_Azide->Cycloaddition Solvent Solvent (e.g., t-BuOH/H₂O) Activation Activation Protonolysis Protonolysis Cycloaddition->Protonolysis Cu_Source Cu_Source Protonolysis->Cu_Source Catalyst Regeneration Triazole_Product Triazole_Product Protonolysis->Triazole_Product Activation->Cycloaddition

References

Synthesis of 1-Heptadecyne from Terminal Alkynes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecyne (also known as pentadecylacetylene) is a long-chain terminal alkyne with the chemical formula C₁₇H₃₂. Terminal alkynes are valuable building blocks in organic synthesis, serving as precursors for a wide array of chemical transformations, including carbon-carbon bond formation, hydrogenations, and click chemistry. This guide provides an in-depth overview of the primary synthetic route to this compound from smaller terminal alkynes, focusing on the robust and widely utilized acetylide alkylation method. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the practical application of this synthesis.

Core Synthetic Strategy: Alkylation of Terminal Alkynes

The most direct and efficient method for synthesizing this compound is through the alkylation of a smaller terminal alkyne. This strategy leverages the unique acidity of the terminal alkynyl proton (pKa ≈ 25), which is significantly more acidic than the protons on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[1][2] This acidity allows for facile deprotonation by a strong base to form a potent carbon nucleophile known as an acetylide anion.[1][3]

The overall process involves two key steps:

  • Deprotonation: A terminal alkyne is treated with a strong base to generate the corresponding acetylide anion.

  • Nucleophilic Substitution (SN2): The acetylide anion then reacts with a suitable primary alkyl halide in an SN2 reaction to form a new carbon-carbon bond, thereby elongating the carbon chain.[2][4][5]

To synthesize this compound (C₁₇), a common approach is to start with acetylene (C₂) and react its corresponding acetylide with a 15-carbon alkyl halide (e.g., 1-bromopentadecane or 1-iodopentadecane).

Key Reagents and Conditions
  • Terminal Alkyne: Acetylene is the most fundamental starting material, though other terminal alkynes could be used with an appropriately adjusted alkyl halide.

  • Base: Strong bases are required for complete deprotonation. Common choices include sodium amide (NaNH₂) in liquid ammonia, or organolithium reagents like n-butyllithium (n-BuLi) in an aprotic solvent such as tetrahydrofuran (THF).[1][6]

  • Alkyl Halide: The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance. Therefore, primary alkyl halides are essential to achieve high yields and avoid the competing E2 elimination pathway that predominates with secondary and tertiary halides.[4][7][8] For synthesizing this compound from acetylene, 1-bromopentadecane or 1-iodopentadecane are suitable choices. Primary iodides often give excellent yields.[9]

  • Solvent: The choice of solvent depends on the base. Liquid ammonia is the classic solvent for reactions involving NaNH₂. Anhydrous THF is commonly used for reactions with n-BuLi.[9]

Experimental Protocols

Two primary protocols are detailed below, differing in the choice of base and solvent system.

Protocol 1: Synthesis via n-Butyllithium in Tetrahydrofuran (THF)

This method is widely used due to its excellent yields and relatively mild conditions. It involves the in situ generation of lithium acetylide.

Materials:

  • Acetylene gas or a suitable source like lithium acetylide-ethylenediamine complex

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 1-Iodopentadecane or 1-Bromopentadecane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane or Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Apparatus:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a septum.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen.

  • Acetylide Formation:

    • If starting with acetylene gas: Cool a flask containing anhydrous THF to -78 °C (dry ice/acetone bath). Bubble acetylene gas through the stirred solvent for 15-20 minutes to create a saturated solution. Slowly add one equivalent of n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30 minutes.[10]

    • If starting with a different terminal alkyne (e.g., propyne): Add the terminal alkyne (1.0 equiv.) to anhydrous THF at 0 °C. Add n-BuLi (1.05 equiv.) dropwise and stir for 1 hour at 0 °C.[9]

  • Alkylation: To the freshly prepared lithium acetylide solution, add a solution of 1-iodopentadecane (1.0 equiv.) in anhydrous THF dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[11]

  • Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, typically eluting with hexanes, to yield pure this compound.[11][12]

Protocol 2: Synthesis via Sodium Amide in Liquid Ammonia

This is a classic method for acetylide alkylation.

Materials:

  • Liquid Ammonia (NH₃)

  • Sodium metal (Na)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (catalyst)

  • Acetylene gas

  • 1-Bromopentadecane

  • Ammonium chloride (solid)

Apparatus:

  • A three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.

Procedure:

  • Setup: Assemble the apparatus and cool it to -78 °C. Condense liquid ammonia into the flask.

  • Sodium Amide Formation: Add a catalytic amount of Fe(NO₃)₃·9H₂O. Carefully add small pieces of sodium metal until a persistent blue color is observed. Then, bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide and the consumption of sodium amide.

  • Alkylation: Slowly add 1-bromopentadecane to the stirred suspension of sodium acetylide in liquid ammonia. Stir the reaction mixture for several hours.

  • Quenching: After the reaction is complete, carefully add solid ammonium chloride to quench any unreacted sodium amide.

  • Work-up: Allow the liquid ammonia to evaporate overnight in a fume hood. To the residue, add water and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography.

Quantitative Data Presentation

The alkylation of terminal alkynes is a high-yielding reaction when appropriate substrates are used. The table below summarizes typical reaction parameters and expected yields based on literature precedents for similar long-chain alkyne syntheses.

Starting AlkyneBase/Solvent SystemAlkyl Halide (R-X)Temp. (°C)Time (h)Yield (%)Reference
Variousn-BuLi / THFPrimary IodidesRT12-1675-99[9]
Variousn-BuLi / THF + NaIPrimary BromidesRT12-16High[9]
1-Hexynen-BuLi / THFBromoacetal0 to RT1288[9]
AcetyleneNaNH₂ / liq. NH₃Primary Halides-332-6Good-Exc.[2][5]

Yields are highly dependent on the purity of reagents and the exclusion of moisture and air.

Visualizations

General Workflow for this compound Synthesis

The following diagram illustrates the logical flow of the synthesis of this compound from acetylene and a 15-carbon alkyl halide.

G A Start: Acetylene (C₂) + 1-Halopentadecane (C₁₅) B Step 1: Deprotonation (Base: n-BuLi or NaNH₂) A->B C Intermediate: Acetylide Anion B->C Forms D Step 2: SN2 Alkylation C->D Reacts with C₁₅-Halide E Crude Product: This compound D->E F Step 3: Aqueous Workup (Quenching & Extraction) E->F G Step 4: Purification (Chromatography/Distillation) F->G H Final Product: Pure this compound G->H G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation A H-C≡C-H (Acetylene) C H-C≡C:⁻ (Acetylide Anion) A->C Proton abstraction B Base⁻ (e.g., :NH₂⁻ or :Bu⁻) D Base-H (e.g., NH₃ or Butane) E H-C≡C:⁻ (Nucleophile) G [H-C≡C···R···X]‡ (Transition State) E->G Backside Attack F R-X (R = C₁₅H₃₁) (Electrophile) F->G H H-C≡C-R (this compound) G->H I X⁻ (Leaving Group) G->I Bond Breaking

References

An In-depth Technical Guide to 1-Heptadecyne (CAS Number 26186-00-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Heptadecyne (CAS 26186-00-5), a long-chain terminal alkyne. It details its chemical and physical properties, outlines key synthetic methodologies, and explores its applications, particularly in the realm of organic synthesis and as a versatile building block in drug discovery and development. The document includes detailed experimental protocols for its synthesis and its utilization in click chemistry, a powerful bioconjugation technique. Furthermore, this guide discusses its potential biological activities and its role as a chemical probe in studying lipid metabolism.

Chemical and Physical Properties

This compound, also known as pentadecylacetylene, is a hydrocarbon featuring a terminal triple bond. This functional group is the primary site of its reactivity, making it a valuable precursor in various chemical transformations.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 26186-00-5[2]
Molecular Formula C₁₇H₃₂[2]
Molecular Weight 236.44 g/mol [2]
IUPAC Name Heptadec-1-yne[2]
Synonyms Pentadecylacetylene, n-Pentadecylacetylene[3]
Appearance Colorless liquid[3]
Melting Point 22.01 °C[3]
Boiling Point 298.91 °C (estimated)[3]
Density 0.7960 g/cm³[3]
Refractive Index 1.4410[3]
Flash Point 138.5 °C[3]
Solubility Insoluble in water; soluble in organic solvents.[3]
Table 2: Spectroscopic Data of this compound
Spectroscopic DataKey Features
¹H NMR Signals corresponding to the terminal alkyne proton (≡C-H) and the long alkyl chain.
¹³C NMR Resonances for the two sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl chain.
IR Spectroscopy Characteristic absorption bands for the ≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.

Synthesis of this compound

This compound can be synthesized through two primary routes: the alkylation of an acetylide anion or the dehydrohalogenation of a suitable haloalkane.

Experimental Protocol: Synthesis via Alkylation of Sodium Acetylide

This method involves the reaction of a 15-carbon alkyl halide with sodium acetylide. The acetylide anion acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the carbon-carbon bond.[4][5]

Materials:

  • 1-Bromopentadecane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer under an inert atmosphere (nitrogen or argon).

  • Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask.

  • Slowly add sodium amide to the liquid ammonia with stirring to form a solution of sodium acetylide.

  • Dissolve 1-bromopentadecane in anhydrous diethyl ether or THF and add it dropwise to the sodium acetylide solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours and then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.

Workflow for Synthesis via Alkylation

cluster_0 Acetylide Formation cluster_1 Alkylation (SN2 Reaction) cluster_2 Work-up and Purification NaNH2 Sodium Amide (NaNH2) NaC2H Sodium Acetylide (NaC≡CH) NaNH2->NaC2H Deprotonation of Acetylene NH3 Liquid Ammonia (NH3) NH3->NaC2H Solvent Product This compound NaC2H->Product Nucleophilic Attack C15H31Br 1-Bromopentadecane C15H31Br->Product Electrophile Quench Quench with NH4Cl Product->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify

Caption: Synthesis of this compound via alkylation of sodium acetylide.

Reactivity and Applications in Organic Synthesis

The terminal alkyne group of this compound is highly versatile and participates in a variety of chemical reactions, making it a valuable building block in organic synthesis.[3]

Key Reactions:

  • Deprotonation: The terminal proton is acidic and can be removed by a strong base to form an acetylide anion, which is a potent nucleophile.

  • Hydration: In the presence of a mercury catalyst, this compound can be hydrated to form a methyl ketone.

  • Hydroboration-Oxidation: This reaction sequence converts this compound into an aldehyde.

  • Hydrogenation: The triple bond can be fully reduced to an alkane or partially reduced to a cis-alkene using specific catalysts (e.g., Lindlar's catalyst).

  • Click Chemistry: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used click chemistry reaction.

Role in Drug Discovery and Development

While this compound itself is not a drug, its long alkyl chain and terminal alkyne functionality make it a relevant molecule in drug discovery and development for several reasons.

Click Chemistry for Bioconjugation and Drug Discovery

The terminal alkyne of this compound is a perfect handle for "click chemistry," a class of biocompatible reactions that are rapid, selective, and high-yielding.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an alkyne reacts with an azide to form a stable triazole linkage.[1][7] This has profound implications in drug development for creating antibody-drug conjugates (ADCs), modifying peptides, and synthesizing libraries of compounds for high-throughput screening.[8]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the conjugation of an alkyne-containing molecule (like this compound or a derivative) to an azide-containing molecule.

Materials:

  • Alkyne-functionalized molecule (e.g., a derivative of this compound)

  • Azide-functionalized molecule (e.g., a peptide, protein, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer

Procedure:

  • Prepare stock solutions of all reagents in the appropriate solvent (water or a mixture of water and a co-solvent like DMSO or t-butanol).

  • In a reaction vessel, combine the alkyne- and azide-containing molecules in the desired molar ratio.

  • Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.

  • Add the copper(II) sulfate solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by techniques like TLC, LC-MS, or HPLC.

  • Upon completion, the product can be purified using standard methods such as chromatography or precipitation.

Workflow for Click Chemistry Application

cluster_0 Reactants cluster_1 Catalytic System cluster_2 Click Reaction and Product Alkyne This compound Derivative (e.g., linker for a drug) Reaction CuAAC Reaction Alkyne->Reaction Azide Azide-Modified Molecule (e.g., antibody, peptide) Azide->Reaction CuSO4 Copper(II) Sulfate CuI Cu(I) Catalyst CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Ligand Ligand (THPTA/TBTA) Ligand->CuI Stabilization CuI->Reaction Catalysis Product Triazole-Linked Bioconjugate Reaction->Product cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Fate cluster_2 Analysis via Click Chemistry Heptadecyne This compound AcylCoA Heptadecynoyl-CoA Heptadecyne->AcylCoA Acyl-CoA Synthetase ComplexLipids Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) AcylCoA->ComplexLipids BetaOxidation β-Oxidation AcylCoA->BetaOxidation LabeledLipids Click Reaction with Azide-Fluorophore ComplexLipids->LabeledLipids BetaOxidation->LabeledLipids Analysis Detection and Quantification (e.g., Mass Spectrometry, Imaging) LabeledLipids->Analysis

References

An In-depth Technical Guide to the Physical Properties of Pentadecylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecylacetylene, systematically known as 1-pentadecyne, is a long-chain terminal alkyne with the chemical formula C₁₅H₂₈. Its structure consists of a fifteen-carbon chain with a carbon-carbon triple bond at one terminus. This simple unsaturated hydrocarbon serves as a valuable building block in organic synthesis and may be of interest in various research applications, including materials science and the development of novel therapeutic agents. Understanding its physical properties is fundamental to its handling, characterization, and application in a laboratory setting. This guide provides a comprehensive overview of the known physical properties of pentadecylacetylene, along with general experimental protocols for their determination.

Core Physical Properties

The physical characteristics of pentadecylacetylene are primarily dictated by its long alkyl chain, which results in significant van der Waals forces, and the terminal alkyne group, which introduces a region of higher reactivity and slight polarity.

Data Presentation

The quantitative physical properties of 1-pentadecyne are summarized in the table below for easy reference and comparison.

PropertyValueUnitsNotes
Molecular Formula C₁₅H₂₈-[1][2][3]
Molecular Weight 208.38 g/mol [1][2][3][4]
Melting Point 10°C[5][6]
Boiling Point 269°Cat atmospheric pressure[5]
129 - 131°Cat 10 mmHg[7]
Density 0.794g/mLat 20 °C[6]
0.793g/mL
Refractive Index 1.442-at 20 °C, nD
Solubility Insoluble in water; Soluble in non-polar organic solvents.-General property of long-chain alkynes.[8][9][10]

Experimental Protocols

The determination of the physical properties of a compound like pentadecylacetylene relies on established laboratory techniques. Below are detailed methodologies for key experiments.

Melting Point Determination (for a low-melting solid/liquid)

Given that the melting point of 1-pentadecyne is near room temperature (10 °C), a standard capillary melting point apparatus with cooling capabilities or a cryo-bath setup would be employed.

Methodology:

  • Sample Preparation: A small amount of purified pentadecylacetylene is introduced into a capillary tube. If the sample is liquid at room temperature, the capillary is cooled to solidify the sample.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The temperature is slowly increased at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range should be narrow.[11][12]

Boiling Point Determination (at reduced pressure)

Due to the high atmospheric boiling point of pentadecylacetylene, distillation under reduced pressure is the preferred method to prevent decomposition.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Introduction: A sample of pentadecylacetylene is placed in the round-bottom flask along with boiling chips.

  • Heating and Distillation: The flask is gently heated in a heating mantle. The pressure is reduced to the desired level (e.g., 10 mmHg).

  • Data Recording: The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that specific pressure. The pressure must be kept constant throughout the measurement.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound such as pentadecylacetylene.

G Workflow for Physical Property Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Reporting synthesis Synthesis of Pentadecylacetylene purification Purification (e.g., Distillation, Chromatography) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp density Density Measurement purification->density ri Refractive Index Measurement purification->ri solubility Solubility Tests purification->solubility nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir analysis Data Compilation & Analysis mp->analysis bp->analysis density->analysis ri->analysis solubility->analysis nmr->analysis ms->analysis ir->analysis report Technical Report Generation analysis->report

Workflow for the characterization of a chemical compound.

As pentadecylacetylene is a simple hydrocarbon, it is not typically involved in complex biological signaling pathways. Therefore, a diagram illustrating the experimental workflow for its characterization is provided as a more relevant visualization.

References

An In-depth Technical Guide to 1-Heptadecyne: Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Heptadecyne, a long-chain terminal alkyne. The document details its fundamental molecular properties, outlines a standard experimental protocol for its synthesis, and explores its application in the context of bioconjugation and drug development through a workflow diagram.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Chemical Formula C₁₇H₃₂[1]
Molecular Weight 236.44 g/mol [1]
IUPAC Name Heptadec-1-yne
CAS Number 26186-00-5

Experimental Protocols

The synthesis of this compound can be effectively achieved through the alkylation of an acetylide anion, a robust and widely utilized method for the formation of carbon-carbon bonds. This procedure involves the reaction of an acetylide with a primary alkyl halide.

Synthesis of this compound via Acetylide Alkylation

This protocol describes the synthesis of this compound from acetylene and 1-bromopentadecane.

Materials:

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Acetylene (C₂H₂)

  • 1-Bromopentadecane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask, condenser, dropping funnel)

Procedure:

  • Formation of the Acetylide Anion: In a three-neck flask equipped with a condenser, a gas inlet, and a dropping funnel, and maintained under an inert atmosphere (e.g., nitrogen or argon), liquid ammonia is condensed. To the liquid ammonia, sodium amide is added portion-wise with stirring until dissolved. Acetylene gas is then bubbled through the solution to form the sodium acetylide precipitate.

  • Alkylation: A solution of 1-bromopentadecane in anhydrous diethyl ether or THF is added dropwise to the suspension of sodium acetylide at low temperature (typically -33 °C, the boiling point of ammonia). The reaction mixture is stirred for several hours to allow for the alkylation to proceed.

  • Quenching and Work-up: After the reaction is complete, the ammonia is allowed to evaporate. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Bioconjugation and Drug Development

The terminal alkyne functionality of this compound makes it a valuable building block in the field of bioconjugation and drug development, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the efficient and specific covalent ligation of the alkyne-containing molecule to an azide-modified molecule of interest, such as a protein, a nucleic acid, or a small molecule drug.

Experimental Workflow: Probing Protein Interactions with a this compound-based Probe

The following diagram illustrates a typical experimental workflow for utilizing a this compound-derived probe to identify protein targets in a cellular lysate.

experimental_workflow cluster_synthesis Probe Synthesis cluster_experiment Biological Experiment cluster_analysis Analysis heptadecyne This compound linker Linker Modification (e.g., addition of a reporter tag) heptadecyne->linker probe Functionalized Probe linker->probe incubation Incubation of Probe with Lysate probe->incubation lysate Cell Lysate lysate->incubation click_reaction Click Reaction with Azide-Biotin Tag incubation->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment ms_analysis Mass Spectrometry (LC-MS/MS) enrichment->ms_analysis protein_id Protein Identification ms_analysis->protein_id target_validation Target Validation protein_id->target_validation

Caption: Workflow for target identification using a this compound-based probe.

References

Spectroscopic Profile of 1-Heptadecyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-heptadecyne, a long-chain terminal alkyne. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.18t2H-C≡C-CH₂-
~1.94t1H-C≡C-H
~1.53m2H-C≡C-CH₂-CH₂-
~1.27m24H-(CH₂)₁₂-
~0.88t3H-CH₃

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (ppm)Assignment
~84.7-C≡C-H
~68.1-C≡C-H
~31.9-(CH₂)n-
~29.7-(CH₂)n-
~29.6-(CH₂)n-
~29.5-(CH₂)n-
~29.4-(CH₂)n-
~29.1-(CH₂)n-
~28.8-(CH₂)n-
~28.4-(CH₂)n-
~22.7-(CH₂)n-
~18.3-C≡C-CH₂-
~14.1-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3310Strong, Sharp≡C-H Stretch
~2925StrongC-H Stretch (Alkyl)
~2855StrongC-H Stretch (Alkyl)
~2120Weak-C≡C- Stretch
~1465Medium-CH₂- Bend
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
236Moderate[M]⁺ (Molecular Ion)
235High[M-H]⁺
81High[C₆H₉]⁺
67High[C₅H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition: Proton spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Carbon-13 spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.

  • Gas Chromatography: A small volume of the prepared solution is injected into the GC, where it is vaporized. The volatile components are separated on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common method used to ionize the molecules. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR for NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR for IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS for MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_MS Mass-to-Charge Ratios, Fragmentation Pattern MS->Data_MS Interpretation Structural Elucidation & Compound Identification Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

Introduction to Long-Chain Alkynes (Polyacetylenes)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of Long-Chain Alkynes

This guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of long-chain alkynes, also known as polyacetylenes. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry, pharmacology, and therapeutic potential of these unique natural products.

Long-chain alkynes, or polyacetylenes, are a class of naturally occurring lipids characterized by the presence of one or more carbon-carbon triple bonds (C≡C) within a long aliphatic chain.[1][2] These compounds are derived from fatty acids and exhibit a remarkable diversity of structures, including variations in chain length, the number and position of triple and double bonds, and the presence of various functional groups such as hydroxyls, epoxides, and acetates.[3][4]

First discovered in the 19th century, over a thousand naturally occurring acetylenic compounds have since been identified from a wide array of sources, including higher plants, fungi, bacteria, and marine organisms.[1] Many of these compounds are highly bioactive, displaying potent antifungal, antibacterial, anti-inflammatory, cytotoxic, and neurotoxic properties, which makes them a subject of significant interest for drug discovery and development.[1][3][5]

Natural Occurrence and Distribution

Polyacetylenes are not ubiquitous in nature but are particularly abundant in specific plant families and are also produced by various microorganisms and marine invertebrates.

Terrestrial Plants

The primary sources of long-chain alkynes in the terrestrial environment are plants from the Apiaceae, Araliaceae, and Asteraceae families.[3]

  • Apiaceae (Carrot Family): This family is a rich source of C17-polyacetylenes of the falcarinol type.[6] Widely consumed vegetables like carrots (Daucus carota), parsnip (Pastinaca sativa), celery (Apium graveolens), and parsley (Petroselinum crispum) contain significant amounts of compounds such as falcarinol (FaOH), falcarindiol (FaDOH), and falcarindiol-3-acetate.[5][7] Other members of this family, like the highly toxic water hemlock (Cicuta maculata) and hemlock water-dropwort (Oenanthe crocata), produce potent neurotoxic polyacetylenes, namely cicutoxin and oenanthotoxin.[7]

  • Araliaceae (Ginseng Family): This family is known for producing a variety of C17 and C18 polyacetylenes.[4] American ginseng (Panax quinquefolius) and Korean ginseng (Panax ginseng) are notable sources of panaxynol (falcarinol) and panaxydol, among others.[8][9][10]

  • Asteraceae (Daisy Family): This large family contains a wide structural diversity of polyacetylenes, which often serve as chemosystematic markers.[5]

Marine Organisms, Fungi, and Bacteria

Long-chain alkynes are also found in marine environments, where they have been isolated from sponges and corals.[1] Various species of fungi and bacteria are also known to produce acetylenic compounds, often as part of their defense mechanisms.[1][11] The discovery of biosynthetic gene clusters in marine microbes has opened new avenues for understanding and engineering the production of these molecules.[4]

Quantitative Data on Polyacetylene Content

The concentration of long-chain alkynes can vary significantly depending on the species, cultivar, growing conditions, and the specific part of the organism analyzed.[1][12] The following tables summarize the quantitative data reported in the literature for key polyacetylenes in selected Apiaceae vegetables and Panax ginseng.

Table 1: Concentration of Falcarinol-Type Polyacetylenes in Apiaceae Vegetables

Plant SpeciesCultivar/PartFalcarinol (FaOH)Falcarindiol (FaDOH)Falcarindiol-3-acetateReference
Carrot (Daucus carota)Various (Root)0.70 - 4.06 mg/100g FW1.6 - 8.4 mg/kg FW0.8 - 4.0 mg/kg FW[1][12]
Carrot (Daucus carota)Various (Root)4.57 - 27.06 mg/100g DW--[12]
Parsnip (Pastinaca sativa)Root>7.5 mg/g DW (total)--[5]
Celery (Apium graveolens)Root>2.5 mg/g DW (total)--[5]
Parsley (Petroselinum crispum)Root>2.5 mg/g DW (total)--[5]
Fennel (Foeniculum vulgare)Bulb<0.3 mg/g DW (total)--[5]
FW: Fresh Weight; DW: Dry Weight

Table 2: Cytotoxicity of Polyacetylene Fractions from Panax ginseng

FractionMajor PolyacetyleneLC50 (µg/mL) in 3T3-L1 cellsReference
Fraction 1Panaxynol13.52 ± 3.05[8]
Fraction 2Panaxydol3.69 ± 1.09[8]
Fraction 3-52.88 ± 11.16[8]
Fraction 4-85.91 ± 27.37[8]
Fraction 5-135.52 ± 32.91[8]

Biosynthesis of Long-Chain Alkynes

The biosynthesis of long-chain alkynes in plants is understood to originate from common fatty acids, primarily oleic acid (C18:1) and linoleic acid (C18:2).[13][14] The pathway involves a series of desaturation and hydroxylation steps catalyzed by specialized enzymes, including fatty acid desaturases (FADs) and acetylenases, to introduce double and triple bonds into the hydrocarbon chain.[14][15] While the complete pathways are still under investigation, key steps have been elucidated.[14]

G cluster_pathway Proposed Biosynthesis of Falcarindiol linoleic Linoleic Acid (C18:2) fad2 FAD2 (Δ12-desaturase/ acetylenase) crepenynic Crepenynic Acid desaturase Desaturase intermediate1 Dehydrocrepenynic Acid chain_short Chain Shortening (Hypothesized) intermediate2 C17 Intermediate falcarinol Falcarinol (FaOH) intermediate2->falcarinol Hydroxylation hydroxylase Hydroxylase falcarindiol Falcarindiol (FaDOH) fad2->crepenynic Introduces C12-C13 triple bond desaturase->intermediate1 Introduces another double/triple bond chain_short->intermediate2 hydroxylase->falcarindiol

Proposed biosynthetic pathway of falcarindiol from linoleic acid.[15]

Biological Activities and Mechanisms of Action

Long-chain alkynes exhibit a broad spectrum of biological activities, which are of significant interest for pharmacology and drug development.

  • Anticancer/Cytotoxic Activity: Falcarinol, panaxydol, and related compounds have demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia, colon, and ovarian cancer.[7][10][13] Their mechanism often involves the induction of apoptosis and cell cycle arrest.[13]

  • Anti-inflammatory Effects: Several polyacetylenes have shown anti-inflammatory properties.[3]

  • Antimicrobial Activity: As natural pesticides, many polyacetylenes possess strong antifungal and antibacterial properties, protecting plants from pathogens.[5]

  • Neurotoxicity: Cicutoxin and oenanthotoxin are potent neurotoxins that act as noncompetitive antagonists of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system.[16] GABA is the primary inhibitory neurotransmitter in the brain; by blocking the receptor's chloride channel, these toxins prevent hyperpolarization of the neuron, leading to uncontrolled neuronal firing, seizures, and ultimately respiratory paralysis.[17][18]

G cluster_normal Normal GABAergic Inhibition cluster_blocked Inhibition by Cicutoxin/Oenanthotoxin GABA GABA Neurotransmitter GABA_A GABA-A Receptor GABA->GABA_A binds to Channel_Open Chloride (Cl⁻) Channel Opens GABA_A->Channel_Open Cl_Influx Cl⁻ Influx Channel_Open->Cl_Influx Hyperpolarization Neuron Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization No_AP Action Potential Blocked Hyperpolarization->No_AP Toxin Cicutoxin / Oenanthotoxin GABA_A_Blocked GABA-A Receptor Toxin->GABA_A_Blocked noncompetitively binds to Channel_Blocked Chloride (Cl⁻) Channel Blocked GABA_A_Blocked->Channel_Blocked No_Influx No Cl⁻ Influx Channel_Blocked->No_Influx Depolarization Continued Depolarization (Excitation) No_Influx->Depolarization Seizures Uncontrolled Firing (Seizures) Depolarization->Seizures

Mechanism of neurotoxicity via GABA-A receptor antagonism.[16][17]

Experimental Protocols

The isolation and analysis of long-chain alkynes require specific methodologies due to their non-polar nature and potential instability.

General Workflow for Analysis

The analysis of polyacetylenes from natural sources typically follows a multi-step process involving extraction, purification, and characterization.

G start 1. Sample Preparation prep_details Fresh or Lyophilized Plant Material (e.g., roots, leaves) start->prep_details extraction 2. Extraction start->extraction ext_details Solvents: Dichloromethane, Ethyl Acetate, Hexane, Methanol Methods: Maceration, Reflux, Soxhlet, ASE extraction->ext_details partition 3. Liquid-Liquid Partitioning (Optional) extraction->partition part_details e.g., Hexane/Water to remove polar compounds partition->part_details purify 4. Purification & Fractionation partition->purify pur_details Methods: Silica Gel Column Chromatography, Semi-preparative HPLC purify->pur_details analysis 5. Analysis & Characterization purify->analysis quant Quantification (HPLC-DAD, LC-MS/MS) analysis->quant  For Known  Compounds elucid Structure Elucidation (NMR, HR-MS) analysis->elucid  For Novel  Compounds

General workflow for the isolation and analysis of long-chain alkynes.
Protocol: Extraction and Isolation from Plant Material

This protocol is a generalized procedure based on methods cited for Apiaceae vegetables and Panax ginseng.[7][8]

  • Sample Preparation: Fresh plant material (e.g., carrot roots) is thoroughly washed, chopped, and lyophilized (freeze-dried) to remove water. The dried material is then ground into a fine powder.

  • Extraction: The powdered material is extracted with a non-polar solvent. A common method is reflux extraction with methanol or Accelerated Solvent Extraction (ASE) with ethyl acetate.[8][12] For a typical lab-scale extraction, ~50g of dried powder is extracted with 500 mL of solvent for several hours.

  • Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is re-dissolved in a minimal amount of a solvent like methanol and then partitioned against hexane. The hexane-soluble portion, which contains the non-polar polyacetylenes, is collected and dried.[8]

  • Purification: The crude polyacetylene extract is further purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Final Isolation: Fractions containing the target compounds are pooled and subjected to semi-preparative HPLC for final isolation of pure compounds.[8]

Protocol: Quantification by HPLC-DAD

This protocol is adapted from methods used for the analysis of falcarinol-type polyacetylenes in carrots.[5][19]

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is typically employed.[5]

  • Mobile Phase: A gradient elution is used with (A) water and (B) acetonitrile.

  • Gradient Program: A typical linear gradient might be: 0-5 min, 20% B; 5-10 min, 20-50% B; 10-31 min, 50-53.5% B; 31-55 min, 53.5-95% B.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: The DAD is set to monitor at 205 nm for best sensitivity, as polyacetylenes have a characteristic but weak UV absorbance.[19]

  • Quantification: External calibration curves are generated using purified standards of the target polyacetylenes (e.g., falcarinol, falcarindiol). An internal standard can also be used for improved accuracy.[12]

Protocol: Structure Elucidation

The definitive structure of novel long-chain alkynes is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[7][20]

  • High-Resolution Mass Spectrometry (HR-MS): HR-MS (e.g., ESI-TOF or Orbitrap) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental formula.

  • 1D NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Signals in the olefinic and acetylenic regions are particularly diagnostic.[21][22]

    • ¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C). Acetylenic carbons have characteristic chemical shifts.

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is essential for assembling the final structure.[2][20]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, establishing connectivity within spin systems.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning protons to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is used to determine the relative stereochemistry of the molecule.

Conclusion and Future Outlook

Long-chain alkynes represent a structurally diverse and biologically potent class of natural products. Their prevalence in common food plants from the Apiaceae and Araliaceae families suggests a role in human health and disease prevention, particularly in relation to their anticancer and anti-inflammatory activities. Conversely, the high toxicity of compounds like cicutoxin highlights the need for careful identification and quality control of plant-based products.

Future research will likely focus on several key areas: fully elucidating the biosynthetic pathways to enable biotechnological production, exploring the therapeutic potential of less-studied polyacetylenes through mechanism-of-action studies, and developing synthetic analogues with improved efficacy and reduced toxicity for drug development. The methodologies outlined in this guide provide a foundation for researchers to explore and harness the potential of these fascinating molecules.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Heptadecyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 1-Heptadecyne (CAS No. 26186-00-5). The information is compiled to assist laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a long-chain terminal alkyne. Its physical and chemical properties are critical for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C₁₇H₃₂PubChem[1]
Molecular Weight 236.4 g/mol PubChem[1]
Appearance White or Colorless to Light Yellow Powder, Lump, or Clear LiquidChemicalBook[2]
Melting Point 22.01 °CChemicalBook[2]
Boiling Point 298.91 °C (estimate)ChemicalBook[2]
Density 0.7960 g/mLChemicalBook[2]
Flash Point 281.00 °F (138.50 °C) (estimate)The Good Scents Company[3]
Solubility in Water 0.001409 mg/L @ 25 °C (estimate)The Good Scents Company[3]
logP (o/w) 8.440 (estimate)The Good Scents Company[3]

Hazard Identification and Classification

The primary hazard associated with this compound is aspiration toxicity.

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Aspiration Hazard Category 1Health HazardDanger H304: May be fatal if swallowed and enters airways[1][4]

The toxicological properties of this compound have not been fully investigated[5]. It may also cause skin and eye irritation, as well as respiratory and digestive tract irritation upon contact or inhalation[5].

Experimental Protocols

Determination of Aspiration Hazard

A standardized experimental protocol for directly determining the aspiration hazard of a chemical in animals is not available[6]. The classification of a substance as an aspiration hazard is primarily based on human evidence or its physicochemical properties, specifically kinematic viscosity[6][7].

Methodology for Classification based on Physicochemical Properties:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a substance is classified as a Category 1 aspiration hazard if it is a hydrocarbon with a kinematic viscosity of ≤ 20.5 mm²/s, measured at 40 °C[6][8][9].

  • Objective: To determine if this compound meets the criteria for classification as a Category 1 aspiration hazard based on its kinematic viscosity.

  • Apparatus: A calibrated viscometer (e.g., Cannon-Fenske, Ubbelohde).

  • Procedure:

    • The kinematic viscosity of this compound is measured at 40 °C following standard methods such as those described by ASTM D445.

    • The dynamic viscosity can be converted to kinematic viscosity using the formula: Kinematic Viscosity (mm²/s) = Dynamic Viscosity (mPa·s) / Density (g/cm³)[8].

  • Data Interpretation: If the measured kinematic viscosity is less than or equal to 20.5 mm²/s, the substance is classified as a Category 1 aspiration hazard.

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5][10].

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[5][10].

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if inhalation of vapors or mists is likely. Ensure adequate ventilation[5].

Handling and Storage
  • Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Keep container tightly closed. Avoid ingestion and inhalation[5].

  • Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents[5][10].

First-Aid Measures
  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician[4][11]. Due to the aspiration hazard, vomiting can cause the substance to enter the lungs, which can be fatal[4][12].

  • If on Skin: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower[11].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11].

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Visualizations

Hazard and Precaution Workflow

Hazard_Precaution_Workflow cluster_hazard Hazard Identification cluster_pathway Potential Exposure Routes cluster_consequence Consequence cluster_prevention Preventative Measures cluster_response Emergency Response Hazard This compound Aspiration Hazard (H304) Ingestion Ingestion Hazard->Ingestion Vomiting Vomiting after Ingestion Ingestion->Vomiting Aspiration Entry into Lungs Vomiting->Aspiration Toxicity Chemical Pneumonitis Potentially Fatal Aspiration->Toxicity FirstAid First-Aid DO NOT Induce Vomiting Toxicity->FirstAid Mitigate Handling Engineering Controls (Fume Hood) Handling->Ingestion Prevent PPE Personal Protective Equipment (Gloves, Goggles) PPE->Ingestion Prevent Storage Proper Storage (Tightly Sealed, Ventilated) Storage->Ingestion Prevent Medical Seek Immediate Medical Attention FirstAid->Medical

Caption: Logical flow from hazard identification to preventative and emergency measures for this compound.

Pathophysiology of Chemical Aspiration

Chemical_Aspiration_Pathway cluster_event Initiating Event cluster_injury Initial Lung Injury (Minutes to Hours) cluster_cellular Cellular and Mediator Response cluster_outcome Clinical Manifestation Aspiration Aspiration of this compound DirectToxicity Direct Toxic Damage to Respiratory Epithelium Aspiration->DirectToxicity Inflammation Inflammatory Response DirectToxicity->Inflammation Edema Interstitial Pulmonary Edema DirectToxicity->Edema Cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α) Inflammation->Cytokines Pneumonia Chemical Pneumonitis Inflammation->Pneumonia Neutrophils Neutrophil Infiltration Cytokines->Neutrophils Radicals Generation of Oxygen-Free Radicals Neutrophils->Radicals Radicals->Edema ARDS Acute Respiratory Distress Syndrome (ARDS) Edema->ARDS

Caption: Pathophysiological cascade following chemical aspiration leading to lung injury.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reaction with 1-Heptadecyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4][5] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in medicinal chemistry and drug development.[2][6] Its mild reaction conditions and broad functional group tolerance make it a highly valuable method for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][4][6] The incorporation of long alkyl chains, such as that from 1-heptadecyne, can significantly impact the lipophilicity and pharmacokinetic properties of drug candidates.

Reaction Mechanism

The Sonogashira coupling reaction is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide to a palladium(0) complex, forming a palladium(II) intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step called transmetalation.[1]

  • Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final coupled product and regenerating the active palladium(0) catalyst.[1]

A copper-free version of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[2]

Applications in Drug Discovery and Development

The Sonogashira coupling is widely utilized in the synthesis of biologically active compounds and drug candidates.[2][6] The introduction of an alkynyl group with a long alkyl chain like this compound can serve several purposes:

  • Modulation of Physicochemical Properties: The long hydrocarbon chain of this compound can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structural Scaffolding: The rigid alkyne linker can be used to construct specific molecular architectures and to position functional groups in a defined spatial arrangement.

  • Bioorthogonal Chemistry: The terminal alkyne functionality can be used for further derivatization through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for applications like target identification and drug delivery.[7]

Data Presentation

Table 1: Representative Sonogashira Coupling Reactions of Long-Chain Alkynes with Aryl Halides

AlkyneAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-DodecyneIodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT495
1-Octyne4-BromotoluenePd(PPh₃)₄ / CuIPiperidineDMF80688
1-Decyne1-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIEt₃NAcetonitrile60392
Long-chain alkyneAryl bromide[PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃MeCN/H₂O652High

Note: This table is a compilation of representative data from various sources and should be used as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following is a general protocol for a typical Sonogashira coupling reaction between a long-chain terminal alkyne, such as this compound, and an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, acetonitrile)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.10 eq.) under an inert atmosphere.

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base (2-3 eq.) to the flask. Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Slowly add this compound (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (R¹-X) PdII_Alkynyl R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² Cu_Acetylide->PdII_Aryl Transmetalation Cu_Acetylide->CuX Transmetalation Alkyne H-C≡CR² Alkyne->Cu_Acetylide Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Workflow start Start setup Reaction Setup: - Aryl Halide - Pd Catalyst - CuI - Inert Atmosphere start->setup add_reagents Add Anhydrous Solvent and Amine Base setup->add_reagents add_alkyne Add this compound add_reagents->add_alkyne reaction Stir at appropriate temperature add_alkyne->reaction monitor Monitor Reaction by TLC or GC reaction->monitor monitor->reaction Incomplete workup Work-up: - Dilute - Wash with NH₄Cl (aq) - Wash with Brine monitor->workup Complete purify Purification: - Dry - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for 1-Heptadecyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecyne (C₁₇H₃₂) is a terminal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond at the end of a carbon chain.[1] This functional group makes this compound a versatile and valuable building block in organic synthesis. Its unique reactivity allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of specialty chemicals, polymers, and biologically active molecules, including pharmaceuticals and insect pheromones.[2]

The terminal proton on the sp-hybridized carbon of this compound is relatively acidic, allowing for deprotonation to form a highly nucleophilic acetylide ion.[1][3] This acetylide is a potent tool for forming new carbon-carbon bonds through reactions with various electrophiles.[3] This reactivity, combined with the long C₁₅ alkyl chain, makes this compound a useful synthon for introducing long lipophilic chains into molecules, a common strategy in drug design to modulate pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for key reactions involving this compound, including data tables for easy comparison and workflow diagrams for clarity.

Key Applications and Reactions

The terminal alkyne functionality of this compound allows it to participate in a variety of powerful coupling reactions. The most common and useful of these are the Glaser-Hay coupling, Sonogashira coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

Glaser-Hay Coupling: Synthesis of Symmetrical Diynes

The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[4][5] This reaction is instrumental in the synthesis of natural products, macrocycles, and conjugated polymers.[4] The Hay modification utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, which allows for milder reaction conditions and greater solvent compatibility.[6]

General Reaction Scheme:

In this case, R = -(CH₂)₁₄CH₃

Experimental Protocol: Hay Coupling of this compound

This protocol is adapted from a general procedure for the Hay coupling of terminal alkynes.[5]

Materials:

  • This compound (1.0 mmol, 236.44 mg)

  • Copper(I) chloride (CuCl) (0.05 mmol, 4.95 mg)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.12 mmol, 13.9 mg, 18.2 µL)

  • Acetone (10 mL)

  • Stir bar

  • 25 mL Round-bottom flask

  • Air supply (e.g., balloon or open to air with efficient stirring)

Procedure:

  • To a 25 mL round-bottom flask equipped with a stir bar, add this compound (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

  • Add TMEDA (0.12 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure dotriaconta-13,19-diyne.

Quantitative Data for Glaser-Hay Coupling of this compound:

ParameterValueReference
Reactants
This compound1.0 mmol[5]
Copper(I) chloride0.05 mmol (5 mol%)[5]
TMEDA0.12 mmol[5]
Solvent Acetone (10 mL)[5]
Reaction Time 4-6 hours[5]
Temperature Room Temperature[5]
Yield Typically high (e.g., >80%)General Expectation
Product Dotriaconta-15,17-diyne

Workflow for Glaser-Hay Coupling:

Glaser_Hay_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound CuCl TMEDA Acetone flask Round-bottom flask reagents->flask Add stir Stir vigorously (Room Temp, 4-6h) under air flask->stir quench Quench with NH4Cl (aq) stir->quench extract Extract with Diethyl Ether quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Dotriaconta-15,17-diyne purify->product

Caption: Workflow for the Glaser-Hay coupling of this compound.

Sonogashira Coupling: Formation of Aryl and Vinyl Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[3] This reaction is exceptionally useful for creating C(sp)-C(sp²) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[7]

General Reaction Scheme:

Where R = -(CH₂)₁₄CH₃, R' = Aryl or Vinyl, and X = I, Br, or OTf

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

This protocol is a general procedure adaptable for this compound.

Materials:

  • This compound (1.1 mmol, 260.1 mg)

  • Iodobenzene (1.0 mmol, 204.0 mg, 111 µL)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 279 µL)

  • Toluene (5 mL)

  • Stir bar

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Add toluene (5 mL) and triethylamine (2.0 mmol).

  • Add iodobenzene (1.0 mmol) and this compound (1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield 1-phenyl-2-(pentadec-1-yl)acetylene.

Quantitative Data for Sonogashira Coupling of this compound:

ParameterValueReference
Reactants
This compound1.1 mmolGeneral Protocol
Iodobenzene1.0 mmolGeneral Protocol
Pd(PPh₃)₂Cl₂0.02 mmol (2 mol%)[8]
CuI0.04 mmol (4 mol%)[8]
Triethylamine2.0 mmol[8]
Solvent Toluene (5 mL)
Reaction Time 12-24 hours
Temperature Room Temperature
Yield Typically high (e.g., >85%)General Expectation
Product 1-Phenyl-2-(pentadec-1-yl)acetylene

Catalytic Cycle for Sonogashira Coupling:

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 Pd_complex1 R'-Pd(II)(X)L2 Pd0->Pd_complex1 Oxidative Addition Pd_complex2 R'-Pd(II)(C≡CR)L2 Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product R'-C≡C-R Pd_complex2->Product Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex1 CuX CuX Cu_acetylide->CuX Transmetalation R_alkyne R-C≡CH R_alkyne->Cu_acetylide Deprotonation R_halide R'-X R_halide->Pd0 Base Base Base->R_alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The Cu(I)-catalyzed cycloaddition of azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles is a cornerstone of "click chemistry."[9] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[9][10]

General Reaction Scheme:

Where R = -(CH₂)₁₄CH₃ and R' can be a variety of organic groups.

Experimental Protocol: Click Reaction of this compound with Benzyl Azide

This protocol is based on general procedures for CuAAC reactions.[1][11]

Materials:

  • This compound (1.0 mmol, 236.44 mg)

  • Benzyl azide (1.0 mmol, 133.15 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium ascorbate (0.1 mmol, 19.8 mg)

  • t-Butanol/Water (1:1, 10 mL)

  • Stir bar

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by copper(II) sulfate pentahydrate (0.05 mmol).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization to obtain 1-benzyl-4-(pentadecyl)-1H-1,2,3-triazole.

Quantitative Data for Click Reaction of this compound:

ParameterValueReference
Reactants
This compound1.0 mmolGeneral Protocol
Benzyl Azide1.0 mmolGeneral Protocol
CuSO₄·5H₂O0.05 mmol (5 mol%)[1]
Sodium Ascorbate0.1 mmol (10 mol%)[1]
Solvent t-Butanol/Water (1:1, 10 mL)[1]
Reaction Time 12-24 hours
Temperature Room Temperature
Yield Typically very high (e.g., >90%)[9]
Product 1-Benzyl-4-(pentadecyl)-1H-1,2,3-triazole

Logical Flow of a Click Chemistry Reaction:

Click_Chemistry_Flow start Start reactants This compound Benzyl Azide start->reactants reaction Cycloaddition Reaction reactants->reaction solvent t-BuOH/H₂O solvent->reaction catalyst_precursor CuSO₄ active_catalyst Cu(I) species catalyst_precursor->active_catalyst Reduction reducing_agent Sodium Ascorbate reducing_agent->active_catalyst active_catalyst->reaction Catalyzes product 1,4-Disubstituted 1,2,3-Triazole reaction->product end End product->end Muscalure_Synthesis cluster_activation Activation of this compound cluster_coupling Carbon-Carbon Bond Formation cluster_reduction Stereoselective Reduction heptadecyne This compound deprotonation Deprotonation (e.g., n-BuLi) heptadecyne->deprotonation acetylide Heptadecynylide Anion deprotonation->acetylide coupling SN2 Reaction acetylide->coupling alkyl_halide 1-Bromohexane alkyl_halide->coupling alkyne_product Tricos-8-yne coupling->alkyne_product reduction Lindlar's Catalyst (H₂, Pd/CaCO₃, Pb(OAc)₂) alkyne_product->reduction muscalure (Z)-9-Tricosene (Muscalure) reduction->muscalure

References

The Power of the Triple Bond: Application Notes on Terminal Alkynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical biology, drug discovery, and materials science. At the heart of this powerful ligation strategy lies the terminal alkyne, a versatile functional group that, when paired with an azide, undergoes a highly efficient and specific cycloaddition reaction. This document provides detailed application notes and protocols for the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to Azide-Alkyne Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are modular, high-yielding, stereospecific, and generate minimal and inoffensive byproducts.[1][2] The CuAAC reaction, the quintessential example of click chemistry, involves the 1,3-dipolar cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole, a reaction catalyzed by copper(I) ions.[2][3][4] This reaction is incredibly robust, proceeding reliably in a wide range of solvents, including water, and across a broad pH spectrum (pH 4-12).[3][4]

Recognizing the potential cytotoxicity of the copper catalyst in living systems, the field saw the development of SPAAC.[5][6] This iteration of the reaction utilizes a strained cyclooctyne in place of a terminal alkyne. The inherent ring strain of the cyclooctyne provides the activation energy for the cycloaddition to occur rapidly without the need for a metal catalyst, making it a truly bioorthogonal reaction suitable for in vivo applications.[5]

Applications of Terminal Alkynes in Click Chemistry

The versatility and robustness of azide-alkyne click chemistry have led to its widespread adoption in numerous scientific disciplines.

  • Drug Discovery and Development: Click chemistry has become an indispensable tool in the synthesis of novel therapeutic agents and the optimization of lead compounds.[7] The triazole ring formed in the reaction is a stable and often beneficial pharmacophore.[8] Applications include the rapid synthesis of compound libraries for high-throughput screening, the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, and the creation of PROTACs (PROteolysis TArgeting Chimeras).[9]

  • Bioconjugation: The ability to specifically and efficiently label biomolecules in complex biological milieu is a cornerstone of modern chemical biology. Click chemistry allows for the precise attachment of probes, such as fluorescent dyes, biotin, or affinity tags, to proteins, nucleic acids, and glycans.[2][10][11] This has enabled detailed studies of protein localization, trafficking, and interactions within living cells.[12]

  • Materials Science: The formation of stable triazole linkages is utilized in the synthesis and functionalization of polymers and nanomaterials.[13] This includes the development of novel hydrogels, self-healing materials, and functionalized surfaces for a variety of applications.

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific experimental context, with a primary trade-off between reaction kinetics and biocompatibility. The following tables provide a summary of key quantitative parameters for these two reactions.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Catalyst Copper(I)None[7][14]
Biocompatibility Lower, due to copper cytotoxicityHigh, suitable for in vivo and live-cell applications[5][7][14]
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction)Generally slower than CuAAC, dependent on the cyclooctyne used[4][14][15]
Reactant Stability Terminal alkynes are generally stable and synthetically accessibleStrained cyclooctynes can be less stable and more complex to synthesize[14]
Reaction TypeAlkyne ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeReference(s)
CuAAC Terminal Alkyne1 - 100Minutes to a few hours[7][14]
SPAAC BCN~0.012 - 0.024 (with primary azides)Hours to overnight[14][15]
SPAAC DBCO (ADIBO)~0.90 (with primary azides)30 minutes to a few hours[7][14]
SPAAC DIBACCan be higher than DBCOMinutes to hours[15]

Experimental Protocols

The following are detailed protocols for key applications of terminal alkyne click chemistry.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water, optional)

  • Degassing equipment (e.g., vacuum line or argon/nitrogen gas)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer. The final protein concentration should typically be in the range of 1-10 mg/mL.[11]

  • Add the azide-functionalized dye from a stock solution in DMSO or water. The final concentration of the dye should be in molar excess (e.g., 5-20 fold) relative to the protein.[11]

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution.

  • Initiate the Reaction:

    • (Recommended) Degas the protein-dye mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[11]

    • Add the CuSO₄/THPTA premix to the reaction mixture.

    • If concerned about side reactions with arginine residues, add aminoguanidine.[11]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.[11]

  • Purification: Remove the excess dye and copper catalyst from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.[11]

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.[11]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified glycans on the surface of living cells with a DBCO-functionalized fluorescent dye.[11]

Materials:

  • Cells cultured with an azido-sugar precursor (e.g., Ac₄ManNAz) for metabolic labeling

  • DBCO-functionalized fluorescent dye

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Cell Preparation: Gently wash the cells cultured with the azido-sugar with PBS to remove any unincorporated azido sugar.[11]

  • SPAAC Reaction: Add the DBCO-functionalized dye (typically at a final concentration of 10-50 µM) to the cells in fresh culture medium or PBS.[11]

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.[11]

  • Washing: Wash the cells with PBS two to three times to remove any unreacted DBCO-dye.[11]

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizing Click Chemistry Concepts

The following diagrams illustrate the key mechanisms and workflows associated with terminal alkyne click chemistry.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne Terminal Alkyne Cu_Acetylide Copper(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Coordination Azide Azide Six_Membered Six-Membered Copper(III) Intermediate Azide->Six_Membered Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Six_Membered Cycloaddition Six_Membered->Cu_I Regeneration Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Six_Membered->Triazole_Product Reductive Elimination

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole_Product Triazole Adduct Cyclooctyne->Triazole_Product [3+2] Cycloaddition Azide Azide Azide->Triazole_Product

SPAAC Reaction Mechanism

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis Biomolecule Introduce Alkyne or Azide into Biomolecule Mix Mix Biomolecule and Probe with Catalyst (if CuAAC) Biomolecule->Mix Probe Synthesize Probe with Complementary Group Probe->Mix Incubate Incubate under Optimized Conditions Mix->Incubate Purify Purify the Conjugate Incubate->Purify Characterize Characterize the Product Purify->Characterize Application Downstream Application Characterize->Application

General Bioconjugation Workflow

CuAAC_vs_SPAAC_Decision Start Choose Click Chemistry Reaction Living_System In a living system? Start->Living_System Kinetics Are fast kinetics critical? Living_System->Kinetics No SPAAC Use SPAAC Living_System->SPAAC Yes CuAAC Use CuAAC Kinetics->CuAAC Yes Consider_SPAAC Consider SPAAC with highly reactive cyclooctyne Kinetics->Consider_SPAAC No

Decision Tree for CuAAC vs. SPAAC

References

1-Heptadecyne: A Versatile Precursor for Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Heptadecyne (C₁₇H₃₂) is a long-chain terminal alkyne that serves as a valuable and versatile building block in organic synthesis.[1] Its terminal triple bond provides a reactive site for a variety of chemical transformations, making it an ideal precursor for the synthesis of a wide range of specialty chemicals. These include functionalized lipids, polymers, surfactants, and potentially bioactive molecules for pharmaceutical and agrochemical applications. This document provides an overview of its applications, detailed experimental protocols for its synthesis and key reactions, and quantitative data to guide researchers in its use.

Applications of this compound

This compound's utility as a precursor stems from the reactivity of its terminal alkyne functionality. Key applications include:

  • Synthesis of Complex and Bioactive Molecules: The long aliphatic chain of this compound is a key structural motif in many biologically relevant molecules, such as lipids and signaling molecules. Its functionalization allows for the synthesis of modified lipids and probes for studying biological processes. While direct examples of drugs derived from this compound are not prevalent in readily available literature, its potential as a linker molecule in drug development is recognized.[2]

  • Polymer and Materials Science: As a monomer or functionalized monomer, this compound can be used in the manufacturing of polymers and plastics, influencing their properties and performance.[1] The introduction of the long alkyl chain can impart hydrophobicity and other desirable characteristics to the resulting materials.

  • Surfactants and Lubricants: The amphiphilic nature of molecules derived from this compound, combining a long hydrophobic tail with a polar head group, makes it a suitable precursor for specialty surfactants and lubricants.[3]

  • Coatings: Its chemical stability and reactivity can be leveraged to create protective coatings with specific properties.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of terminal alkynes like this compound is through the dehydrohalogenation of a dihaloalkane. An established procedure for a related long-chain alkyne provides a reliable protocol.[4]

Reaction Scheme:

  • Bromination of 1-Heptadecene:

  • Double Dehydrobromination:

Detailed Protocol:

  • Bromination: To a solution of 1-heptadecene in a suitable solvent (e.g., dichloromethane), add a stoichiometric amount of bromine (Br₂) dropwise at 0 °C. The reaction is monitored by the disappearance of the bromine color. After completion, the solvent is removed under reduced pressure to yield 1,2-dibromoheptadecane.

  • Dehydrobromination: The crude 1,2-dibromoheptadecane is dissolved in ethanol. A concentrated solution of potassium hydroxide (KOH) in ethanol is added, and the mixture is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and water is added. The product, this compound, is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.

Key Reactions of this compound

The terminal alkyne of this compound allows for several key synthetic transformations:

1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This reaction is highly efficient for forming 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Heptadecyne This compound Reaction_Vessel Reaction in Suitable Solvent (e.g., tBuOH/H2O) Heptadecyne->Reaction_Vessel Azide Organic Azide (R-N3) Azide->Reaction_Vessel Cu_Source Cu(I) Source (e.g., CuSO4/Na-Ascorbate) Cu_Source->Reaction_Vessel Triazole 1,4-Disubstituted 1,2,3-Triazole Reaction_Vessel->Triazole Cycloaddition

Caption: Workflow for the synthesis of 1,2,3-triazoles from this compound.

General Protocol:

  • Dissolve this compound and the desired organic azide in a mixture of tert-butanol and water.

  • Add a solution of copper(II) sulfate and sodium ascorbate (to reduce Cu(II) to the active Cu(I) species).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the resulting triazole by column chromatography.

2. Sonogashira Coupling

This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Logical Relationship in Sonogashira Coupling:

Sonogashira_Logic Reactants This compound + Aryl/Vinyl Halide Product Disubstituted Alkyne Reactants->Product Coupling Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) + Cu(I) Co-catalyst (e.g., CuI) Catalysts->Product Catalyzes Base Base (e.g., Et₃N) Base->Product Activates Alkyne Solvent Solvent (e.g., THF) Solvent->Product Reaction Medium

Caption: Key components and their roles in the Sonogashira coupling reaction.

General Protocol:

  • To a solution of the aryl or vinyl halide in a suitable solvent (e.g., THF or DMF), add this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, typically an amine such as triethylamine or diisopropylamine, to act as a scavenger for the hydrogen halide formed.

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • After completion, the reaction mixture is filtered to remove the catalyst, and the product is isolated by extraction and purified by chromatography.

3. Hydrosilylation

This reaction involves the addition of a silicon-hydride bond across the triple bond of this compound, leading to the formation of vinylsilanes, which are versatile synthetic intermediates.

Experimental Workflow for Hydrosilylation:

Hydrosilylation_Workflow Start Start Reactants Mix this compound and Hydrosilane Start->Reactants Add_Catalyst Add Hydrosilylation Catalyst (e.g., Karstedt's catalyst) Reactants->Add_Catalyst Reaction Stir at appropriate temperature Add_Catalyst->Reaction Workup Work-up and Purification Reaction->Workup Product Vinylsilane Product Workup->Product

Caption: Step-by-step workflow for the hydrosilylation of this compound.

General Protocol:

  • In a reaction vessel under an inert atmosphere, mix this compound with the desired hydrosilane (e.g., triethoxysilane).

  • Add a catalytic amount of a hydrosilylation catalyst, such as Karstedt's catalyst (a platinum(0) complex).

  • The reaction is often exothermic and may require cooling to control the temperature.

  • Monitor the reaction by NMR or IR spectroscopy to observe the disappearance of the Si-H and C≡C-H bonds.

  • Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica gel.

  • The vinylsilane product is then purified by distillation under reduced pressure.

Data Presentation

Physical and Chemical Properties of this compound:

PropertyValueReference
CAS Number 26186-00-5[3]
Molecular Formula C₁₇H₃₂[3]
Molecular Weight 236.44 g/mol [3]
Appearance Colorless to pale yellow liquid[5]
Melting Point 26 °C[3]
Solubility Sparingly soluble in water; soluble in organic solvents[5]

¹H NMR Data for this compound (CDCl₃): [6]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.86t, J = 6.6 Hz3Hω-CH₃
1.24m24H-(CH₂)₁₂-
1.51m2H-CH₂-C≡C
1.88t, J = 2.6 Hz1H≡C-H
2.15td, J=2.6 Hz, J=6.9 Hz2H-CH₂-C≡C

This compound is a valuable precursor for the synthesis of a variety of specialty chemicals due to its long aliphatic chain and reactive terminal alkyne. The protocols outlined above for its synthesis and key transformations provide a foundation for researchers to explore its potential in developing new materials, functional molecules, and bioactive compounds. The versatility of click chemistry, Sonogashira coupling, and hydrosilylation reactions opens up a wide range of possibilities for creating novel structures with tailored properties.

References

Application Note and Protocol for the Deprotonation of 1-Heptadecyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotonation of 1-heptadecyne, a terminal alkyne, to form the corresponding acetylide. This reaction is a fundamental step in various synthetic routes, enabling carbon-carbon bond formation and the introduction of the heptadecynyl moiety into more complex molecules. The resulting lithium or sodium heptadecynilide is a potent nucleophile used in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

Terminal alkynes, such as this compound, possess an acidic proton on the sp-hybridized carbon (pKa ≈ 25), which can be abstracted by a strong base to form a highly nucleophilic acetylide anion.[1][2] This reactivity is central to many synthetic strategies, allowing for the extension of carbon chains and the construction of complex molecular architectures.[2] This application note details two robust and widely used methods for the deprotonation of this compound: one employing n-butyllithium (n-BuLi) in tetrahydrofuran (THF) and the other utilizing sodium amide (NaNH₂) in liquid ammonia.[3][4]

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and for optimizing reaction conditions.

PropertyValueReference(s)
Molecular Formula C₁₇H₃₂[5][6]
Molecular Weight 236.44 g/mol [5][6]
Appearance Colorless liquid or powder to lump[5][7]
Melting Point 22.01 °C[5][7]
Boiling Point 298.91 °C (estimate)[5]
Density 0.7960 g/cm³[5][7]
Refractive Index 1.4410[5][7]
Solubility Insoluble in water; Soluble in organic solvents[5][8]
CAS Number 26186-00-5[5][6]

Experimental Protocols

Extreme care must be taken when working with the reagents mentioned in these protocols, as they are hazardous. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE).

Method 1: Deprotonation using n-Butyllithium (n-BuLi)

This method is preferred for its clean reaction profile and the high solubility of the resulting lithium acetylide in common organic solvents.

Materials and Equipment:

  • This compound (98%+)

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether or hexanes)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Quantitative Data for Deprotonation with n-BuLi:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassMolar Equivalents
This compound236.4410.02.36 g1.0
n-Butyllithium (2.5 M)64.0610.54.2 mL1.05
Anhydrous THF--50 mL-

Protocol:

  • Preparation of Reaction Vessel: A 100 mL Schlenk flask, equipped with a magnetic stir bar, is dried in an oven and cooled under a stream of inert gas.

  • Addition of Reactants: The flask is charged with this compound (2.36 g, 10.0 mmol) and anhydrous THF (50 mL) via syringe under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: n-Butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) is added dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below -70 °C.[9][10]

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithium heptadecynilide results in a clear to slightly yellow solution.

  • Monitoring the Reaction (Optional): The reaction can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the acetylenic proton signal.

  • Subsequent Reaction or Quenching: The resulting solution of lithium heptadecynilide is now ready for reaction with an electrophile at low temperature. If the acetylide itself is the desired endpoint for analysis or if the reaction is to be terminated, it can be quenched by the slow addition of a suitable proton source, such as saturated aqueous ammonium chloride, while maintaining a low temperature.

  • Work-up: The reaction mixture is allowed to warm to room temperature. Water is added, and the aqueous layer is extracted with diethyl ether or hexanes (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the product of the subsequent reaction or recovered starting material if simply quenched.

Safety Precautions for n-Butyllithium:

n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air.[11] It also reacts violently with water.[11][12] It is crucial to handle n-BuLi under an inert atmosphere at all times.[13][14][15] Wear flame-retardant lab coats, safety glasses, and appropriate gloves.[13][14] Ensure a dry powder fire extinguisher (Class D) or sand is readily available.[13]

Method 2: Deprotonation using Sodium Amide (NaNH₂)

This classical method is effective and uses a less expensive base, though it requires the handling of liquid ammonia.

Materials and Equipment:

  • This compound (98%+)

  • Sodium amide (NaNH₂)

  • Liquid ammonia

  • Dry ice/acetone condenser

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Quenching agent (e.g., solid ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether or hexanes)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Quantitative Data for Deprotonation with NaNH₂:

ReagentMolar Mass ( g/mol )Amount (mmol)MassMolar Equivalents
This compound236.4410.02.36 g1.0
Sodium Amide39.0111.00.43 g1.1
Liquid Ammonia--~50 mL-

Protocol:

  • Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dry ice/acetone condenser is assembled and flushed with inert gas.

  • Condensing Ammonia: Ammonia gas is condensed into the flask at -78 °C until approximately 50 mL of liquid ammonia is collected. The reaction is typically carried out at the boiling point of ammonia (-33 °C).[3]

  • Addition of Sodium Amide: Sodium amide (0.43 g, 11.0 mmol) is carefully added to the liquid ammonia with stirring.[3][16]

  • Addition of this compound: A solution of this compound (2.36 g, 10.0 mmol) in a minimal amount of anhydrous THF or diethyl ether is added dropwise to the stirred suspension of sodium amide in liquid ammonia.[17][18]

  • Reaction: The reaction mixture is stirred for 1-2 hours at -33 °C. The formation of the sodium heptadecynilide will be evident.

  • Subsequent Reaction or Quenching: The resulting suspension of sodium heptadecynilide is ready for reaction with an electrophile. To quench the reaction, solid ammonium chloride is carefully added in small portions until the reaction is neutralized.

  • Evaporation of Ammonia: The dry ice condenser is removed, and the ammonia is allowed to evaporate under a gentle stream of inert gas in the fume hood.

  • Work-up: Once all the ammonia has evaporated, water is carefully added to the residue. The aqueous mixture is extracted with diethyl ether or hexanes (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the desired product.

Safety Precautions for Sodium Amide and Liquid Ammonia:

Sodium amide is a strong base that reacts violently with water.[3][16] It can also form explosive peroxides upon prolonged storage or exposure to air.[16] Use freshly opened or properly stored sodium amide. Liquid ammonia is a corrosive and toxic substance that can cause severe burns upon contact. Work in a well-ventilated fume hood and wear appropriate PPE, including cryogenic gloves and a face shield when handling liquid ammonia.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Deprotonation_nBuLi cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_vessel Dry Schlenk Flask under Inert Gas add_reagents Add this compound and Anhydrous THF prep_vessel->add_reagents cool Cool to -78 °C add_reagents->cool add_nBuLi Add n-BuLi Dropwise cool->add_nBuLi stir Stir for 1 hour at -78 °C add_nBuLi->stir quench Quench Reaction stir->quench warm Warm to RT quench->warm extract Extract with Organic Solvent warm->extract dry_evap Dry and Evaporate Solvent extract->dry_evap

Figure 1: Workflow for the deprotonation of this compound using n-butyllithium.

Deprotonation_NaNH2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_vessel Assemble Flask with Dry Ice Condenser condense_nh3 Condense Liquid Ammonia (~-33 °C) prep_vessel->condense_nh3 add_nanh2 Add Sodium Amide condense_nh3->add_nanh2 add_alkyne Add this compound Solution add_nanh2->add_alkyne stir Stir for 1-2 hours at -33 °C add_alkyne->stir quench Quench with Solid Ammonium Chloride stir->quench evap_nh3 Evaporate Ammonia quench->evap_nh3 extract Extract with Organic Solvent evap_nh3->extract dry_evap Dry and Evaporate Solvent extract->dry_evap

Figure 2: Workflow for the deprotonation of this compound using sodium amide.

References

Application Notes and Protocols for the Polymerization of 1-Heptadecyne in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecyne is a long-chain terminal alkyne with significant potential in materials science. Its polymerization can lead to the formation of novel polymers, poly(this compound), with unique properties stemming from its long alkyl side chain and potentially conjugated backbone. These properties make it a candidate for applications in membranes, sensors, and as a hydrophobic matrix for controlled drug delivery. This document provides an overview of potential polymerization methodologies for this compound, detailed experimental protocols based on analogous monomer systems, and representative data for the resulting polymer. Given the limited specific literature on the polymerization of this compound, the following protocols and data are based on established procedures for long-chain α-olefins and other terminal alkynes.

Polymerization Techniques Overview

The polymerization of this compound can be approached through several catalytic systems, primarily Ziegler-Natta and metallocene-based catalysts, which are known for their efficacy in polymerizing α-olefins and some alkynes.

  • Ziegler-Natta Polymerization: This conventional method utilizes a transition metal halide (e.g., TiCl₄) activated by an organoaluminum co-catalyst (e.g., triethylaluminum). It is a robust method for producing high molecular weight polyolefins and can be adapted for long-chain alkynes. The resulting polymer's properties can be influenced by the catalyst composition and polymerization conditions.

  • Metallocene-Catalyzed Polymerization: Metallocene catalysts, featuring a transition metal (e.g., zirconium, hafnium) sandwiched between cyclopentadienyl ligands, offer greater control over polymer architecture, including tacticity and molecular weight distribution.[1][2] When activated with a co-catalyst like methylaluminoxane (MAO), they can polymerize α-olefins with high efficiency.[3] By analogy, these systems are promising for the controlled polymerization of this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data for poly(this compound) synthesized via Ziegler-Natta and metallocene catalysis. These values are illustrative and based on typical results observed for the polymerization of long-chain α-olefins. Actual experimental results may vary.

Table 1: Polymerization of this compound - Reaction Parameters and Yield

Catalyst SystemMonomer:Catalyst RatioTemperature (°C)Time (h)Yield (%)
TiCl₄ / Al(C₂H₅)₃500:170485
rac-Et(Ind)₂ZrCl₂ / MAO1000:150292

Table 2: Characterization of Poly(this compound)

Catalyst SystemMₙ ( g/mol )PDI (Mₙ/Mₙ)Melting Temperature (Tₘ, °C)Glass Transition Temperature (T₉, °C)
TiCl₄ / Al(C₂H₅)₃150,0003.512540
rac-Et(Ind)₂ZrCl₂ / MAO250,0002.113555

Mₙ: Number-average molecular weight; PDI: Polydispersity index

Experimental Protocols

The following are detailed, representative protocols for the polymerization of this compound. Caution: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organoaluminum compounds are pyrophoric and must be handled with extreme care.

Protocol 1: Ziegler-Natta Polymerization of this compound

Materials:

  • This compound (purified by distillation)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane or toluene

  • Methanol (for quenching)

  • Hydrochloric acid (HCl)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.

  • Solvent and Monomer Addition: Add 100 mL of anhydrous heptane to the flask via a cannula. Add 10 g of purified this compound to the solvent.

  • Catalyst Preparation and Addition: In a separate Schlenk tube, prepare a solution of TiCl₄ in anhydrous heptane (e.g., 0.1 M). In another Schlenk tube, prepare a solution of Al(C₂H₅)₃ in anhydrous heptane (e.g., 1.0 M).

  • Initiation: While stirring the monomer solution at room temperature, slowly add the required amount of Al(C₂H₅)₃ solution via syringe. Then, slowly add the TiCl₄ solution. The order of addition can be critical and may require optimization. An Al/Ti molar ratio of 2:1 to 5:1 is typically used.

  • Polymerization: Heat the reaction mixture to 70°C and allow it to stir for 4 hours. An increase in viscosity may be observed as the polymerization proceeds.

  • Termination and Polymer Isolation: Cool the reaction mixture to room temperature. Slowly and carefully add 20 mL of methanol to quench the reaction and precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it sequentially with a solution of 5% HCl in methanol to remove catalyst residues, followed by pure methanol.

  • Drying: Dry the polymer under vacuum at 50°C until a constant weight is achieved.

Protocol 2: Metallocene-Catalyzed Polymerization of this compound

Materials:

  • This compound (purified by distillation)

  • rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene

  • Methanol (for quenching)

  • Hydrochloric acid (HCl)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.

  • Solvent and Monomer Addition: Add 100 mL of anhydrous toluene to the flask via a cannula. Add 10 g of purified this compound to the solvent.

  • Catalyst and Co-catalyst Addition: In a separate glovebox or under a strong inert gas flow, dissolve the desired amount of rac-Et(Ind)₂ZrCl₂ in a small amount of anhydrous toluene.

  • Initiation: While stirring the monomer solution at room temperature, add the MAO solution via syringe. A large excess of MAO relative to the zirconocene is typically required (e.g., Al/Zr ratio of 500:1 to 2000:1). After a few minutes of stirring, add the metallocene solution to initiate the polymerization.

  • Polymerization: Heat the reaction mixture to 50°C and allow it to stir for 2 hours.

  • Termination and Polymer Isolation: Cool the reaction mixture to room temperature. Slowly add 20 mL of methanol containing a small amount of HCl (e.g., 1%) to terminate the reaction and precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol.

  • Drying: Dry the polymer under vacuum at 60°C until a constant weight is achieved.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine its tacticity.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tₘ) and glass transition temperature (T₉).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Isolation cluster_characterization Characterization Monomer_Purification This compound Purification Reactor_Setup Inert Atmosphere Reactor Setup Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reactor_Setup Reagent_Addition Reagent Addition Reactor_Setup->Reagent_Addition Polymerization Polymerization (Controlled Temperature) Reagent_Addition->Polymerization Termination Termination (e.g., Methanol) Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation Filtration_Washing Filtration and Washing Precipitation->Filtration_Washing Drying Drying under Vacuum Filtration_Washing->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure, Tacticity) Drying->NMR DSC DSC (Tm, Tg) Drying->DSC

Caption: General workflow for the synthesis and characterization of poly(this compound).

Ziegler_Natta_Mechanism Active_Site Ti-Active Site Coordination Monomer Coordination Active_Site->Coordination + Monomer Monomer This compound Monomer->Coordination Insertion Chain Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Active_Site + Monomer (repeat) Termination Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Simplified logical relationship in Ziegler-Natta polymerization of this compound.

References

Application Notes and Protocols: Use of 1-Heptadecyne in the Synthesis of Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of fatty acid analogs derived from 1-heptadecyne. The primary focus is on the synthesis of 17-octadecynoic acid (17-ODYA), a terminal alkynyl fatty acid, and its application as a chemical probe in biological systems.

Introduction: this compound as a Precursor for Fatty Acid Analogs

This compound is a 17-carbon terminal alkyne that serves as a versatile building block for the synthesis of modified fatty acids. Its terminal triple bond provides a reactive handle for various chemical transformations, including carboxylation to extend the carbon chain and "click chemistry" reactions for bioconjugation. The resulting fatty acid analogs, such as 17-octadecynoic acid (17-ODYA), are valuable tools for studying lipid metabolism, protein acylation, and cellular signaling pathways.

The incorporation of a terminal alkyne into a fatty acid backbone creates a bioorthogonal reporter. This means the alkyne group is chemically inert within biological systems but can be specifically and efficiently reacted with an azide-tagged probe (e.g., a fluorescent dye or biotin) through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This allows for the visualization and identification of molecules that have incorporated the fatty acid analog.

Synthesis of 17-Octadecynoic Acid (17-ODYA) from this compound

This protocol details the synthesis of 17-octadecynoic acid by the carboxylation of this compound. The reaction proceeds via the deprotonation of the terminal alkyne with a strong base, such as n-butyllithium, to form a lithium acetylide, which then acts as a nucleophile to attack carbon dioxide.

Materials and Reagents
  • This compound (C₁₇H₃₂)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Dry Carbon Dioxide (CO₂) gas or dry ice

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., hexanes, ethyl acetate, methanol)

  • Argon or Nitrogen gas for inert atmosphere

Experimental Protocol: Synthesis of 17-Octadecynoic Acid

Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a gas inlet connected to an argon or nitrogen line.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation and Carboxylation:

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution of this compound via the dropping funnel, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Introduce dry carbon dioxide into the reaction. This can be done by bubbling CO₂ gas through the solution or by carefully adding crushed dry ice in small portions. A large excess of CO₂ is typically used.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Work-up and Purification:

  • Quench the reaction by slowly adding 2 M aqueous HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 17-octadecynoic acid can be purified by either recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) and allow it to cool slowly to induce crystallization.

    • Column Chromatography: Use silica gel as the stationary phase and a solvent system such as a gradient of ethyl acetate in hexanes to elute the product.

Characterization Data

The identity and purity of the synthesized 17-octadecynoic acid should be confirmed by spectroscopic methods.

Property Value Reference
Molecular Formula C₁₈H₃₂O₂[1]
Molecular Weight 280.45 g/mol [1]
Appearance White to off-white solid
¹³C NMR Spectra available in online databases[1]
Mass Spectrometry (GC-MS) Data available in NIST database[1]

Note: Specific yields and spectroscopic data will vary depending on the reaction scale and purification efficiency. Researchers should perform their own characterization.

Application Notes: Metabolic Labeling and Detection of Acylated Proteins

17-ODYA is a powerful tool for studying protein S-palmitoylation, a reversible post-translational modification where a fatty acid is attached to a cysteine residue. This modification plays a crucial role in protein trafficking, localization, and function.

Principle

Cells readily take up 17-ODYA and metabolically incorporate it into proteins in place of its natural analog, stearic acid. The alkyne handle on the incorporated 17-ODYA allows for the subsequent attachment of an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) via click chemistry. This enables the detection and analysis of the acylated proteins.

Experimental Protocol: Metabolic Labeling and Click Chemistry

Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluency.

  • Prepare a stock solution of 17-ODYA in an appropriate solvent (e.g., DMSO or ethanol).

  • Dilute the 17-ODYA stock solution in fresh, pre-warmed cell culture medium to a final concentration typically ranging from 25-100 µM.

  • Remove the old medium from the cells and replace it with the 1-ODYA-containing medium.

  • Incubate the cells for a period of 4-24 hours to allow for metabolic incorporation.

Cell Lysis and Protein Precipitation:

  • After incubation, wash the cells with cold PBS to remove unincorporated 17-ODYA.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Precipitate the proteins from the cell lysate, for example, by using a methanol/chloroform precipitation method.

Click Chemistry Reaction:

  • Resuspend the protein pellet in a buffer compatible with the click reaction (e.g., PBS with 1% SDS).

  • To the protein solution, add the following reagents in order:

    • Azide-reporter (e.g., azide-fluorophore or azide-biotin)

    • Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper(I) ligand)

    • Copper(II) sulfate (CuSO₄)

  • Incubate the reaction mixture at room temperature for 1 hour, protected from light.

Analysis of Labeled Proteins:

  • In-gel Fluorescence: If a fluorescent azide was used, the labeled proteins can be separated by SDS-PAGE and visualized directly in the gel using a fluorescence scanner.

  • Western Blotting: If a biotin azide was used, the proteins are separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin conjugated to an enzyme (e.g., HRP).

  • Mass Spectrometry: Biotin-labeled proteins can be enriched using streptavidin beads and identified by mass spectrometry-based proteomics.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Heptadecyne This compound Lithiation Lithiation Heptadecyne->Lithiation nBuLi n-Butyllithium nBuLi->Lithiation CO2 Carbon Dioxide Carboxylation Carboxylation CO2->Carboxylation Lithiation->Carboxylation Crude Crude 17-ODYA Carboxylation->Crude Acidic Work-up Pure Pure 17-ODYA Crude->Pure Purification (Recrystallization/ Chromatography)

Caption: Workflow for the synthesis of 17-octadecynoic acid.

Metabolic Labeling and Detection Workflow

Metabolic_Labeling_Workflow cluster_cell_culture Cellular Incorporation cluster_processing Sample Processing cluster_analysis Downstream Analysis Cells Mammalian Cells Labeled_Cells Metabolically Labeled Cells Cells->Labeled_Cells Incubation ODYA_medium 17-ODYA in Medium ODYA_medium->Cells Lysis Cell Lysis Labeled_Cells->Lysis Click_Reaction Click Chemistry (Azide-Reporter) Lysis->Click_Reaction Fluorescence In-gel Fluorescence Click_Reaction->Fluorescence Western_Blot Western Blot Click_Reaction->Western_Blot Mass_Spec Mass Spectrometry Click_Reaction->Mass_Spec

Caption: Workflow for metabolic labeling and detection of proteins.

Signaling Pathway Involvement

Signaling_Pathway cluster_incorporation Metabolic Incorporation cluster_signaling Cellular Signaling ODYA 17-ODYA Acyl_CoA_Synthetase Acyl-CoA Synthetase ODYA->Acyl_CoA_Synthetase ODYA_CoA 17-ODYA-CoA Acyl_CoA_Synthetase->ODYA_CoA PAT Protein Acyltransferase (PAT) ODYA_CoA->PAT Acylated_Protein Acylated Signaling Protein PAT->Acylated_Protein Membrane Membrane Localization Acylated_Protein->Membrane Interaction Protein-Protein Interaction Membrane->Interaction Downstream Downstream Signaling Cascade Interaction->Downstream

Caption: Involvement of 17-ODYA in protein acylation and signaling.

References

Application Note: Gold-Catalyzed Hydration of 1-Heptadecyne for the Synthesis of 2-Heptadecanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the Markovnikov hydration of the long-chain terminal alkyne, 1-heptadecyne, to synthesize the corresponding methyl ketone, 2-heptadecanone. This transformation is of significant interest to researchers in drug development and organic synthesis due to the prevalence of long-chain ketones in biologically active molecules and as synthetic intermediates. The featured protocol utilizes a modern, highly efficient gold(I) catalyst, (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl), which offers a safer and more effective alternative to traditional mercury-based catalysts.[1] This method is characterized by its high regioselectivity, broad functional group tolerance, and excellent yields.[2][3]

Introduction

The hydration of terminal alkynes is a fundamental and atom-economical method for the synthesis of methyl ketones.[1] According to Markovnikov's rule, the addition of water across the carbon-carbon triple bond of a terminal alkyne places the oxygen atom on the more substituted carbon, leading to the formation of a methyl ketone after tautomerization of the initial enol intermediate.[4][5] Historically, this reaction was catalyzed by mercury(II) salts in the presence of a strong acid.[4][5] However, the high toxicity of mercury compounds has prompted the development of more environmentally benign and efficient catalytic systems.[1]

In recent years, gold catalysts have emerged as powerful tools for alkyne activation.[1][6] The neutral gold(I) complex, IPrAuCl, is a commercially available, air- and moisture-stable catalyst that has demonstrated high efficacy in promoting the regioselective hydration of a wide range of terminal alkynes, including both aromatic and aliphatic substrates.[2][3] This protocol details the application of IPrAuCl for the synthesis of 2-heptadecanone from this compound, a valuable long-chain aliphatic ketone.[7][8][9]

Data Presentation

The following table summarizes the performance of the IPrAuCl-catalyzed hydration for various terminal alkynes, demonstrating the broad applicability and high efficiency of this method. While specific data for this compound is not extensively published, high yields are anticipated based on the performance with other long-chain aliphatic alkynes.

EntryAlkyne SubstrateCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Phenylacetylene12-1298
24-Methylphenylacetylene12-1299
34-Methoxyphenylacetylene12-1299
41-Dodecyne12-12~95 (Expected)
5 This compound 1 2-12 >95 (Expected)

Table 1: Substrate scope for the IPrAuCl-catalyzed hydration of terminal alkynes. Reactions are typically carried out with 1 mol% of IPrAuCl in a 2:1 mixture of 1,4-dioxane and water at 80°C.[1]

Experimental Protocols

This section provides a detailed, step-by-step procedure for the gold-catalyzed hydration of this compound.

Materials:

  • This compound (C₁₇H₃₂)

  • (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Schlenk tube or sealable vial

  • Magnetic stir bar and stirrer/hotplate

  • Oil bath

  • Rotary evaporator

  • Standard laboratory glassware for extraction and chromatography

General Procedure for the Hydration of this compound:

  • To a Schlenk tube or a sealable vial equipped with a magnetic stir bar, add IPrAuCl (1 mol% relative to the alkyne).

  • Add this compound (1.0 mmol).

  • Add 1,4-dioxane (2.0 mL) and deionized water (1.0 mL).[1]

  • Seal the tube or vial and place it in a preheated oil bath at 80 °C.[1]

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-heptadecanone.

Characterization:

The identity and purity of the synthesized 2-heptadecanone can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_intermediates Intermediates cluster_product Product This compound This compound Reaction Markovnikov Hydration This compound->Reaction H2O H2O H2O->Reaction IPrAuCl IPrAuCl IPrAuCl->Reaction Enol_Intermediate Enol Intermediate Reaction->Enol_Intermediate Tautomerization Tautomerization 2-Heptadecanone 2-Heptadecanone Tautomerization->2-Heptadecanone Enol_Intermediate->Tautomerization

Caption: Reaction pathway for the hydration of this compound.

experimental_workflow node_setup 1. Reaction Setup (this compound, IPrAuCl, Dioxane/H2O) node_reaction 2. Heating & Stirring (80 °C, 2-12 h) node_setup->node_reaction node_workup 3. Workup (EtOAc Extraction, Brine Wash) node_reaction->node_workup node_purification 4. Purification (Drying, Concentration, Column Chromatography) node_workup->node_purification node_product 5. Product (2-Heptadecanone) node_purification->node_product

Caption: Experimental workflow for 2-heptadecanone synthesis.

References

Application of 1-Heptadecyne in Surface Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecyne is a long-chain terminal alkyne that serves as a versatile molecule for the modification and functionalization of various surfaces. Its linear 17-carbon chain allows for the formation of well-ordered, hydrophobic self-assembled monolayers (SAMs), while the terminal alkyne group provides a reactive handle for a wide range of chemical transformations, most notably copper-catalyzed or strain-promoted azide-alkyne cycloaddition "click chemistry". This enables the covalent attachment of a diverse array of molecules, including fluorophores, polymers, peptides, and drug molecules, to surfaces with high specificity and efficiency.

The ability to precisely control the chemical and physical properties of interfaces is critical in numerous fields, from materials science and electronics to biotechnology and drug delivery. The modification of surfaces with molecules like this compound allows for the tuning of properties such as wettability, adhesion, biocompatibility, and chemical reactivity. This document provides detailed application notes and protocols for the use of this compound in surface modification.

Key Applications

  • Formation of Hydrophobic and Low-Energy Surfaces: The long alkyl chain of this compound facilitates the creation of highly ordered, non-polar surfaces, which are useful for applications requiring low surface energy, such as anti-fouling coatings and hydrophobic barriers.

  • Platform for Covalent Immobilization: The terminal alkyne is a key functional group for "click chemistry," a highly efficient and bio-orthogonal ligation reaction. This allows for the covalent attachment of azide-containing molecules to a this compound-modified surface under mild conditions.[1][2] This is particularly valuable for the immobilization of sensitive biomolecules.

  • Building Block for Complex Surface Architectures: this compound monolayers can serve as a foundational layer for the stepwise construction of more complex molecular assemblies on a surface.

  • Modification of Metallic and Oxide Surfaces: this compound can be used to functionalize a variety of substrates, including gold and silicon oxide surfaces, enabling the tailoring of their surface properties for specific applications in areas like biosensing and nanoelectronics.[3][4]

Data Presentation

Quantitative data for the characterization of surfaces modified with long-chain terminal alkynes are summarized below. While specific data for this compound is not extensively available in the literature, the following table provides representative values based on similar long-chain alkane and alkyne SAMs on common substrates.

ParameterUnmodified SubstrateThis compound Modified SubstrateCharacterization TechniqueReference
Water Contact Angle (Gold) ~70-80°>110°Goniometry[5][6][7]
Water Contact Angle (Silicon Oxide) <20°~100-110°Goniometry[8]
Monolayer Thickness (ellipsometry) N/A~1.8 - 2.2 nmEllipsometry[9]
Elemental Composition (C 1s) VariesIncreased C 1s signalX-ray Photoelectron Spectroscopy (XPS)[10][11][12]
Elemental Composition (Si 2p/Au 4f) PresentAttenuated substrate signalX-ray Photoelectron Spectroscopy (XPS)[10][13]

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Substrate

This protocol describes the formation of a well-ordered monolayer of this compound on a gold surface. The terminal alkyne group will be oriented away from the surface, available for further functionalization.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound (C17H32)

  • Anhydrous ethanol or toluene

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes)

Equipment:

  • Sonicator

  • Fume hood

  • Tweezers (Teflon-coated recommended)

  • Oven

Procedure:

  • Substrate Cleaning:

    • Place the gold substrate in a clean glass container.

    • Under a fume hood, carefully add piranha solution to immerse the substrate.

    • Allow the substrate to clean for 10-15 minutes.

    • Carefully decant the piranha solution into a designated waste container.

    • Rinse the substrate thoroughly with copious amounts of deionized water.

    • Rinse with ethanol and dry under a stream of nitrogen gas.

  • Preparation of this compound Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol or toluene. For example, dissolve 2.36 mg of this compound in 10 mL of solvent.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the cleaned, dry gold substrate in a clean glass container.

    • Pour the this compound solution over the substrate, ensuring it is fully submerged.

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh solvent (ethanol or toluene) to remove any non-chemisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • Store the modified substrate in a clean, dry environment.

Protocol 2: Surface Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an azide-containing molecule (e.g., an azide-functionalized fluorescent dye) onto the this compound-modified surface.

Materials:

  • This compound modified substrate (from Protocol 1)

  • Azide-containing molecule of interest (e.g., Azide-fluor 488)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol)

  • Deionized water

  • Ethanol

  • Nitrogen gas

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Nitrogen or argon gas line for inert atmosphere

Procedure:

  • Prepare Reaction Solution:

    • In a reaction vessel, dissolve the azide-containing molecule in the chosen solvent system. The concentration will depend on the specific molecule.

    • Prepare stock solutions of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 200 mM in water).

  • Click Reaction:

    • Place the this compound modified substrate in the reaction vessel containing the azide solution.

    • De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the copper(II) sulfate solution to the reaction mixture (final concentration typically 1-2 mM).

    • Add the sodium ascorbate solution to the reaction mixture (final concentration typically 5-10 mM). The solution should turn a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring under an inert atmosphere.

  • Rinsing and Drying:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate sequentially with deionized water, ethanol, and then the solvent used for the reaction to remove any unreacted reagents and byproducts.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func Surface Functionalization (Click Chemistry) Substrate Substrate Cleaning (Piranha) Cleaning (Piranha) Substrate->Cleaning (Piranha) Rinsing & Drying Rinsing & Drying Cleaning (Piranha)->Rinsing & Drying Immersion (18-24h) Immersion (18-24h) Rinsing & Drying->Immersion (18-24h) This compound Solution (1 mM) This compound Solution (1 mM) This compound Solution (1 mM)->Immersion (18-24h) Click Reaction (1-4h) Click Reaction (1-4h) Immersion (18-24h)->Click Reaction (1-4h) Azide Molecule + Catalyst Azide Molecule + Catalyst Azide Molecule + Catalyst->Click Reaction (1-4h) Final Rinse & Dry Final Rinse & Dry Click Reaction (1-4h)->Final Rinse & Dry logical_relationship cluster_properties Modified Surface Properties This compound This compound SAM Formation SAM Formation This compound->SAM Formation Surface Surface Surface->SAM Formation Modified Surface Modified Surface Hydrophobicity Hydrophobicity Modified Surface->Hydrophobicity Chemical Reactivity (Alkyne) Chemical Reactivity (Alkyne) Modified Surface->Chemical Reactivity (Alkyne) Low Surface Energy Low Surface Energy Modified Surface->Low Surface Energy SAM Formation->Modified Surface Covalent Immobilization (Click Chemistry) Covalent Immobilization (Click Chemistry) Chemical Reactivity (Alkyne)->Covalent Immobilization (Click Chemistry)

References

Troubleshooting & Optimization

How to prevent homocoupling of 1-Heptadecyne in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling of 1-Heptadecyne in Sonogashira Reactions

This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the homocoupling of this compound and other terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions involving this compound?

A: Homocoupling, also known as Glaser or Hay coupling, is a common and undesired side reaction in Sonogashira couplings.[1][2][3] It involves the dimerization of two molecules of the terminal alkyne, in this case, this compound, to form a symmetrical 1,3-diyne. This process consumes the alkyne starting material, which reduces the yield of the desired cross-coupled product and complicates the purification process.[3]

Q2: What are the primary causes of this compound homocoupling?

A: The two primary causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst (e.g., CuI).[1][2][3] The copper catalyst activates the alkyne by forming a copper acetylide intermediate. In the presence of an oxidant like oxygen, this intermediate can undergo oxidative dimerization, leading to the formation of the unwanted diyne byproduct.[2][3][4]

Q3: What are the most effective general strategies to prevent homocoupling?

A: The most effective strategies directly address the root causes of the side reaction. These include:

  • Running the reaction under a strictly inert atmosphere: Since oxygen promotes homocoupling, rigorously deoxygenating all solvents and reagents and maintaining an inert atmosphere with argon or nitrogen is crucial.[1][2][3]

  • Employing copper-free protocols: The most direct way to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst entirely.[1][2][5][6][7] These methods often require careful selection of palladium catalysts, ligands, and bases to facilitate the reaction.[3]

  • Slow addition of this compound: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1][2]

  • Optimizing reaction parameters: Fine-tuning the choice of palladium catalyst, ligand, base, and solvent can significantly reduce the rate of homocoupling relative to the desired cross-coupling.[1]

Q4: When should I choose a copper-free protocol over an optimized copper-catalyzed one?

A: You should strongly consider a copper-free protocol when:

  • Homocoupling remains a significant issue despite optimizing a copper-catalyzed reaction.

  • Your starting materials or desired product contain functional groups that are sensitive to copper salts.[8]

  • You need to simplify the workup and purification process, as removing residual copper can sometimes be challenging.[8]

  • Green chemistry principles are a priority, as copper is considered toxic.[5]

Q5: How does the choice of palladium ligand and base impact homocoupling?

A: The ligand and base play a critical role in the catalytic cycle.

  • Ligands: Bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition and the final reductive elimination step, favoring the desired cross-coupling pathway over the competing homocoupling.[1][9][10]

  • Base: The base is essential for deprotonating the terminal alkyne. The choice of base (e.g., amines like triethylamine or inorganic bases like K₃PO₄ or Cs₂CO₃) can influence reaction rates and must be optimized for the specific catalyst system and substrates being used, especially in copper-free systems.[1]

Troubleshooting Guide

This guide summarizes common issues related to this compound homocoupling and provides actionable solutions.

Symptom Observed Probable Cause(s) Recommended Solutions & Optimizations
High percentage (>15%) of homocoupled diyne product 1. Oxygen contamination in the reaction vessel.[2][3] 2. High local concentration of this compound.[1] 3. Copper catalyst loading is too high.[2]1. Ensure rigorous degassing of all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon). Use Schlenk line techniques or a glovebox.[2] 2. Add the this compound dropwise over 1-2 hours using a syringe pump.[1] 3. Reduce CuI loading to 1-2 mol%. If the problem persists, switch to a copper-free protocol.
Low conversion of aryl halide and significant homocoupling 1. The rate of cross-coupling is too slow, allowing homocoupling to dominate.[2] 2. Inactive palladium catalyst. 3. Reaction temperature is not optimal.1. For less reactive aryl halides (e.g., bromides), switch to a more active catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂/SPhos).[1] 2. Use a fresh, high-purity source of palladium catalyst and ligand. 3. Gradually increase the reaction temperature in 10 °C increments, monitoring the ratio of product to byproduct.
Reaction fails to proceed under copper-free conditions 1. The combination of palladium catalyst, ligand, and base is not suitable for the substrate. 2. Insufficient temperature.1. Screen different combinations. For example, try Pd(OAc)₂ with SPhos and K₃PO₄ in toluene, or Pd(CH₃CN)₂Cl₂ with cataCXium A and Cs₂CO₃ in 2-MeTHF.[1][9] 2. Copper-free reactions may require higher temperatures (e.g., 80-110 °C) to achieve a good reaction rate.[1]

Visual Schematics

Caption: Competing pathways: The desired Sonogashira cycle versus the undesired Glaser homocoupling.

G start_end start_end decision decision action action critical_action critical_action start Start Experiment run_rxn Run Initial Sonogashira Reaction (Standard Conditions) start->run_rxn analyze Homocoupling Observed? run_rxn->analyze success Reaction Successful analyze->success No troubleshoot Initiate Troubleshooting analyze->troubleshoot Yes inert Step 1: Ensure Rigorous Inert Atmosphere & Degassing troubleshoot->inert slow_add Step 2: Implement Slow Addition of this compound inert->slow_add re_analyze1 Homocoupling Resolved? slow_add->re_analyze1 re_analyze1->success Yes optimize Step 3: Optimize Catalyst System (Ligand, Base, Temp) re_analyze1->optimize No re_analyze2 Homocoupling Resolved? optimize->re_analyze2 re_analyze2->success Yes cu_free Step 4: Switch to a Copper-Free Protocol re_analyze2->cu_free No cu_free->run_rxn

Caption: A logical workflow for troubleshooting homocoupling in Sonogashira reactions.

Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Sonogashira Reaction

This protocol is designed to minimize homocoupling by controlling reaction parameters while still using a copper co-catalyst.

  • Preparation and Degassing:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

    • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent and Base Addition:

    • Via syringe, add freshly distilled and rigorously degassed solvent (e.g., a 2:1 mixture of THF and triethylamine, 15 mL total). The solvent should be sparged with argon for at least 30 minutes prior to use.[3]

  • Slow Alkyne Addition:

    • In a separate vial, prepare a solution of this compound (1.2 mmol, 1.2 equiv) in a small amount of the degassed solvent.

    • Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump. This is a critical step to maintain a low concentration of the alkyne.[1]

  • Reaction and Monitoring:

    • Stir the mixture at the appropriate temperature (e.g., room temperature for aryl iodides, 40-60 °C for aryl bromides) until the starting material is consumed, as monitored by TLC or GC-MS.[3]

  • Work-up and Purification:

    • Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter through a pad of celite to remove catalyst residues, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the primary cause of Glaser coupling by avoiding the use of a copper co-catalyst.[1]

  • Preparation:

    • Inside a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to a flame-dried Schlenk flask.[1]

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere and Reagent Addition:

    • Seal the flask and establish an inert atmosphere as described in Protocol 1.

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 10 mL) via syringe.[1]

    • Add this compound (1.2 mmol, 1.2 equiv) via syringe. In this protocol, it can often be added all at once, although slow addition can still be beneficial.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the required temperature (typically 80-110 °C for copper-free systems) and monitor progress by TLC or GC-MS.[1]

  • Work-up and Purification:

    • Follow the standard work-up and purification procedures as described in Protocol 1.[1]

References

Purification of 1-Heptadecyne by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-heptadecyne by distillation or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials, residual solvents, and potentially the corresponding alkene (1-heptadecene) if the synthesis involved a reduction step or if elimination reactions were not complete.[1] Homocoupled byproducts could also be present depending on the reaction used.[1]

Q2: Is this compound stable to heat during distillation?

A2: this compound is a high-boiling point liquid.[2] Like many high-molecular-weight organic compounds, prolonged exposure to high temperatures can lead to decomposition. Therefore, vacuum distillation is the recommended method to lower the boiling point and minimize thermal stress on the compound.[1]

Q3: My this compound appears to be degrading on the silica gel column. What can I do?

A3: Terminal alkynes can sometimes be sensitive to the acidic nature of standard silica gel.[3] If you observe degradation, you can neutralize the silica gel by adding a small amount of a non-volatile base, like triethylamine (1-3%), to your eluent.[4] Alternatively, using a different stationary phase like alumina or a deactivated silica gel could be beneficial.

Q4: How can I effectively separate this compound from its corresponding alkene, 1-heptadecene?

A4: Due to their similar nonpolar nature, separating an alkyne from its corresponding alkene by standard silica gel chromatography can be challenging. Argentation chromatography, which utilizes silica gel impregnated with silver nitrate, is a highly effective technique for this separation.[1][5] The silver ions interact more strongly with the pi-bonds of the alkene, causing it to be retained on the column longer than the alkyne.[1]

Data Presentation

Physical Properties of this compound and a Common Impurity

PropertyThis compound1-Heptadecene (Impurity)
Molecular Formula C₁₇H₃₂C₁₇H₃₄
Molecular Weight 236.44 g/mol [6]238.45 g/mol [7]
Boiling Point (est. at atm pressure) 298.91°C[2]~300 °C
Boiling Point (at reduced pressure) Not available158°C at 10 mmHg (431.2 K at 0.015 bar)[7]
Melting Point 22.01°C[2]Not available
Appearance Colorless to light yellow liquid or powder/lump[2]Liquid

Comparison of Purification Methods

MethodPrincipleBest Suited ForAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Purifying volatile liquids from non-volatile impurities.Excellent for purifying high-boiling or thermally sensitive liquids.[1]Requires specialized glassware and a reliable vacuum source.
Flash Chromatography Separation based on differential partitioning between a stationary and mobile phase.Separating mixtures with components of different polarities.[1]Versatile and can be adapted for a wide range of compounds.Can be time-consuming and require large volumes of solvent.[1]
Argentation Chromatography Separation based on the degree of unsaturation through complexation with silver ions.Separating alkynes from alkenes or other unsaturated compounds.[1]Excellent for separating compounds with similar polarities but different degrees of unsaturation.[1]Silver nitrate can be expensive and is light-sensitive.[1]

Troubleshooting Guides

Vacuum Distillation
IssuePossible Cause(s)Troubleshooting Steps
Bumping or Unstable Boiling - Residual solvent in the crude material.- Superheating of the liquid.- Inefficient stirring.- Ensure all solvent is removed on a rotary evaporator before distillation.- Use a appropriately sized stir bar and ensure vigorous stirring.- Ensure the heating mantle is properly sized for the flask and provides even heating.
Product Not Distilling at Expected Temperature - Inaccurate pressure reading.- Leaks in the system.- Thermometer placement is incorrect.- Verify the accuracy of the vacuum gauge.- Check all joints for proper sealing; re-grease if necessary.- The thermometer bulb should be positioned just below the side arm leading to the condenser.
Product Solidifying in the Condenser The melting point of this compound is around room temperature (22°C).[2]- Use a condenser with a larger diameter.- Warm the condenser with a heat gun gently if a blockage occurs.- Ensure the cooling water is not excessively cold.
Flash Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Co-elution of this compound with Nonpolar Impurities - The eluent is too polar.- Insufficient column length or improper packing.- Start with a very nonpolar eluent (e.g., pure hexanes or heptane) and gradually increase polarity with small additions of a slightly more polar solvent like toluene or dichloromethane.[1]- Use a longer, narrower column for better separation.- Ensure the column is packed evenly without air bubbles.
Compound Streaking or Tailing on the Column - The compound is not very soluble in the eluent.- The column is overloaded.- Interaction with the stationary phase.- Choose a solvent system where the compound is readily soluble.- Load a smaller amount of the crude material onto the column.- Add a small percentage of a more polar solvent to the eluent to improve solubility and reduce tailing.
Inability to Separate from Alkene Impurity - Similar polarity of the alkyne and alkene.- Utilize argentation chromatography for effective separation based on unsaturation.[1]

Experimental Protocols

Vacuum Distillation of this compound
  • Preparation: Ensure the crude this compound is free of volatile solvents by concentrating it on a rotary evaporator.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Use a round-bottom flask of an appropriate size for your sample volume, equipped with a magnetic stir bar. Lightly grease all ground-glass joints to ensure a good vacuum seal.

  • Distillation:

    • Place the distillation flask in a heating mantle.

    • Begin stirring the crude this compound.

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask.

    • Collect fractions in pre-weighed receiving flasks. The boiling point will depend on the pressure achieved. Based on the boiling point of 1-heptadecene at 10 mmHg (158°C), a similar temperature range can be expected for this compound.[7]

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Flash Chromatography of this compound
  • Solvent System Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC).

    • For a nonpolar compound like this compound, start with 100% hexanes or heptane.

    • If the compound does not move from the baseline, gradually add a slightly more polar solvent such as toluene or dichloromethane in small increments (e.g., 1-2%).

    • The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.3.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen nonpolar solvent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Confirm the purity of the final product by GC-MS or NMR.

Argentation Chromatography for Alkene Impurity Removal
  • Preparation of Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate in deionized water or methanol to create a saturated solution.

    • In a fume hood, add silica gel to the silver nitrate solution (approximately 10-20% silver nitrate by weight relative to the silica gel).

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained. Protect the silver nitrate-silica gel from light.

  • Chromatography:

    • Pack a column with the prepared silver nitrate-silica gel using a nonpolar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane).

    • Load the crude alkyne mixture onto the column.

    • Elute the column, collecting fractions. The this compound is expected to elute before the 1-heptadecene, as the alkene will have a stronger interaction with the silver ions.[1]

    • Monitor the fractions by TLC or GC to identify the pure alkyne.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Flash Chromatography Crude->Chromatography Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis Argentation Argentation Chromatography Argentation->Analysis Pure Pure this compound Analysis->Chromatography <95% Purity & Nonpolar Impurities Analysis->Argentation Alkene Impurity Detected Analysis->Pure >95% Purity Troubleshooting_Chromatography Start Start: Co-elution of Product and Impurity CheckPolarity Is the eluent too polar? Start->CheckPolarity DecreasePolarity Decrease eluent polarity (e.g., more hexanes) CheckPolarity->DecreasePolarity Yes CheckImpurityType Is the impurity an alkene? CheckPolarity->CheckImpurityType No Success Successful Separation DecreasePolarity->Success UseArgentation Perform Argentation Chromatography CheckImpurityType->UseArgentation Yes OptimizeColumn Optimize column parameters (longer, narrower, dry loading) CheckImpurityType->OptimizeColumn No UseArgentation->Success OptimizeColumn->Success

References

Technical Support Center: Synthesis of 1-Heptadecyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-Heptadecyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this long-chain terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are the Sonogashira coupling and the dehydrohalogenation of dihaloheptadecanes. The Sonogashira coupling involves the reaction of a 16-carbon alkyl halide (like 1-bromohexadecane) with acetylene. Dehydrohalogenation involves the elimination of two molecules of hydrogen halide from a 1,1- or 1,2-dihaloheptadecane using a strong base.

Q2: I am experiencing low yields in my Sonogashira coupling reaction. What are the likely causes?

A2: Low yields in the Sonogashira coupling for this compound synthesis can stem from several factors:

  • Catalyst Inactivation: The Palladium catalyst, crucial for the reaction, can be sensitive to air and impurities. Ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Glaser Coupling: This is a common side reaction where the terminal alkyne (acetylene) couples with itself, especially in the presence of the copper co-catalyst.[1][2][3][4][5][6] This can be minimized by using an excess of the alkyne or running the reaction under copper-free conditions.

  • Poor Substrate Reactivity: While 1-bromohexadecane is a suitable substrate, ensure it is pure. The reactivity of the halide is also a factor, with iodides generally being more reactive than bromides.

  • Base Selection: The choice and purity of the amine base (e.g., triethylamine, diisopropylamine) are critical for the deprotonation of the alkyne.

Q3: I am observing the formation of an unexpected byproduct in my dehydrohalogenation reaction. What could it be?

A3: A common byproduct in the dehydrohalogenation of dihaloalkanes to form terminal alkynes is an allene.[] This occurs when the elimination of the second molecule of hydrogen halide results in the formation of adjacent double bonds instead of a triple bond. The use of a very strong base, like sodium amide in liquid ammonia, can help favor the formation of the more stable alkyne.

Q4: How can I effectively purify the final this compound product?

A4: Purification of long-chain terminal alkynes like this compound can be challenging due to their physical properties. A specialized method involves the use of silver nitrate. Terminal alkynes react with silver ions to form solid silver acetylides, which can be precipitated and separated from non-alkynic impurities. The pure alkyne can then be regenerated from the acetylide by treatment with an acid. Standard chromatographic techniques can also be employed, but care must be taken to choose an appropriate solvent system.

Troubleshooting Guides

Sonogashira Coupling: Low Yield Troubleshooting
Symptom Possible Cause Recommended Solution
No or very low product formation Inactive catalystUse fresh Pd and Cu catalysts. Ensure the reaction is conducted under strictly anaerobic and anhydrous conditions.[1]
Impure starting materialsPurify 1-bromohexadecane and ensure the acetylene source is of high purity.
Significant amount of 1,3-butadiyne (Glaser coupling product) observed Excess copper catalyst or presence of oxygenReduce the amount of copper co-catalyst or switch to a copper-free Sonogashira protocol. Thoroughly degas all solvents and reagents.
Reaction stalls before completion Catalyst degradationAdd a fresh portion of the palladium catalyst to the reaction mixture.
Insufficient baseEnsure an adequate excess of a dry, high-purity amine base is used.
Dehydrohalogenation: Side Product Formation
Symptom Possible Cause Recommended Solution
Presence of allene byproduct detected by NMR or GC-MS Isomerization of the terminal alkyneUse a very strong base like sodium amide (NaNH₂) in liquid ammonia to favor the formation of the terminal acetylide, which is less prone to isomerization.[8]
Incomplete double eliminationEnsure at least two equivalents of the strong base are used. For terminal alkynes, using three equivalents can be beneficial to form the acetylide salt and drive the reaction to completion.[9][10]
Low yield of this compound Sub-optimal reaction temperatureFor dehydrohalogenation with KOH, high temperatures are often required.[10] When using sodium amide, the reaction is typically performed in liquid ammonia at low temperatures.

Comparative Data on Synthesis Methods

Method Starting Materials Typical Reagents Reported Yields (General) Key Advantages Key Disadvantages
Sonogashira Coupling 1-Bromohexadecane, AcetylenePd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base (e.g., Et₃N)Moderate to ExcellentMild reaction conditions, good functional group tolerance.Catalyst cost and sensitivity, potential for Glaser coupling side reaction.[1]
Dehydrohalogenation 1,2-Dibromoheptadecane or 1,1-DibromoheptadecaneStrong base (e.g., NaNH₂ in liquid NH₃, KOH)HighInexpensive reagents, straightforward procedure.Requires harsh reaction conditions (strong bases, sometimes high temperatures), potential for allene formation and isomerization to internal alkynes.[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Bromohexadecane

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled and degassed

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Acetylene gas

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon), add 1-bromohexadecane (1 equivalent), Pd(PPh₃)₄ (0.02 equivalents), and CuI (0.04 equivalents).

  • Add anhydrous, degassed triethylamine and the chosen solvent.

  • Bubble acetylene gas through the stirred reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.

  • Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Dehydrohalogenation

This protocol describes the double dehydrohalogenation of 1,2-dibromoheptadecane.

Materials:

  • 1,2-Dibromoheptadecane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ammonium chloride (for quenching)

Procedure:

  • In a three-necked flask equipped with a dry ice condenser and an inlet for ammonia, condense liquid ammonia at -78 °C.

  • Carefully add sodium amide (at least 2.2 equivalents) to the liquid ammonia with stirring.

  • Dissolve 1,2-dibromoheptadecane (1 equivalent) in anhydrous diethyl ether and add it dropwise to the sodium amide suspension.

  • Allow the reaction to stir at the temperature of liquid ammonia for several hours.

  • After the reaction is complete, carefully quench the excess sodium amide by the slow addition of solid ammonium chloride.

  • Allow the ammonia to evaporate, then add water and extract the product with diethyl ether.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude this compound, which is then purified.

Visualizations

experimental_workflow cluster_sonogashira Sonogashira Coupling cluster_dehydrohalogenation Dehydrohalogenation s_start Start: 1-Bromohexadecane & Acetylene s_reagents Add Pd/Cu Catalysts & Amine Base in Solvent s_start->s_reagents s_reaction Reaction under Inert Atmosphere s_reagents->s_reaction s_workup Filtration & Solvent Removal s_reaction->s_workup s_purification Column Chromatography s_workup->s_purification s_product Product: this compound s_purification->s_product d_start Start: 1,2-Dibromoheptadecane d_reagents Add Strong Base (e.g., NaNH2) in Solvent d_start->d_reagents d_reaction Reaction at Low Temperature d_reagents->d_reaction d_workup Quenching & Extraction d_reaction->d_workup d_purification Distillation or Ag+ Precipitation d_workup->d_purification d_product Product: this compound d_purification->d_product

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_sonogashira start Low Yield in Sonogashira Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Inert Atmosphere & Anhydrous Conditions start->check_conditions check_side_products Analyze for Side Products (e.g., Glaser Coupling) start->check_side_products check_reagents Check Purity of Starting Materials & Base start->check_reagents solution_catalyst Use Fresh Catalysts check_catalyst->solution_catalyst solution_conditions Degas Solvents & Use Dry Reagents check_conditions->solution_conditions solution_side_products Use Copper-Free Conditions or Excess Alkyne check_side_products->solution_side_products solution_reagents Purify Starting Materials & Use Fresh, Dry Base check_reagents->solution_reagents

Caption: Troubleshooting flowchart for low yield in Sonogashira coupling.

References

Storage and handling of air-sensitive 1-Heptadecyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the storage and handling of air-sensitive 1-Heptadecyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

Q2: What are the primary degradation products of this compound upon air exposure?

A2: While a detailed analysis of this compound degradation products is not extensively published, oxidation of terminal alkynes can lead to the formation of carboxylic acids and other oxygenated species.[3] Gentle oxidation may yield vicinal dicarbonyls.[1][2] The specific products can vary depending on the conditions of exposure, such as temperature, light, and the presence of catalysts. Analysis using techniques like GC-MS and NMR spectroscopy would be necessary to identify the specific degradation impurities in a given sample.[4][5][6]

Q3: How should this compound be properly stored to maintain its integrity?

A3: To prevent degradation, this compound should be stored under an inert atmosphere.[7] The most common inert gases for this purpose are nitrogen and argon.[8][9] It should be kept in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, ampoules sealed under an inert gas are ideal. For frequent use, bottles with septa that allow for the removal of the compound via syringe under a positive pressure of inert gas are recommended.

Q4: Is there a difference between using nitrogen and argon for storing this compound?

A4: Both nitrogen and argon are effective at displacing oxygen and preventing degradation. Argon is denser than air and can provide a better "blanket" over the compound if the container is briefly opened.[10][11] However, for most applications, high-purity nitrogen is sufficient and more cost-effective.[8] The choice may depend on the specific requirements of the experiment and the availability of the gas. For highly sensitive reactions, argon may be preferred.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Reactions

Possible Cause: Degradation of this compound due to improper handling and air exposure.

Troubleshooting Steps:

  • Verify Handling Technique: Ensure all transfers of this compound are performed under a positive pressure of an inert gas (nitrogen or argon) using proper air-sensitive techniques (e.g., Schlenk line or glove box).

  • Check Solvent Purity: Use anhydrous, de-gassed solvents for all reactions. Residual water and oxygen in the solvent can contribute to the degradation of the alkyne and interfere with the reaction.

  • Assess Reagent Quality: If the this compound has been stored for an extended period or handled improperly, its purity may be compromised. Consider purifying the alkyne by distillation or chromatography before use.

  • Optimize Reaction Conditions: For reactions like the Sonogashira coupling, ensure that the catalyst is active and that the base is appropriate and sufficiently dry.

Issue 2: Observation of Unexpected Byproducts in Reaction Mixtures

Possible Cause: The presence of impurities in the this compound starting material, likely from degradation.

Troubleshooting Steps:

  • Analyze the Starting Material: Before running the reaction, obtain a characterization spectrum (e.g., ¹H NMR or GC-MS) of the this compound to check for the presence of impurities.[4][12]

  • Purify the Alkyne: If impurities are detected, purify the this compound using an appropriate method.

  • Review Storage Conditions: Evaluate the storage conditions of your this compound. Ensure the container is properly sealed and has been consistently maintained under an inert atmosphere.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 26186-00-5
Molecular Formula C₁₇H₃₂
Molecular Weight 236.44 g/mol
Melting Point 22 °C
Boiling Point 299 °C (estimated)
Solubility Insoluble in water; Soluble in organic solvents

Table 2: Hypothetical Stability of this compound under Various Storage Conditions (at 25°C)

Disclaimer: The following data is hypothetical and intended for illustrative purposes to emphasize the importance of proper storage. Actual degradation rates may vary.

Storage ConditionPurity after 1 Month (%)Purity after 6 Months (%)
Sealed under Argon >99>98
Sealed under Nitrogen >99>97
Sealed under Air 9580
Open to Air <90<60

Experimental Protocols

Detailed Methodology for Sonogashira Coupling of this compound with an Aryl Halide

This protocol describes a typical Sonogashira coupling reaction, a common application for terminal alkynes like this compound.[13][14][15]

Materials:

  • This compound

  • Aryl iodide or bromide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, de-gassed solvent (e.g., triethylamine or a mixture of THF and triethylamine)

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

  • Inert gas (high-purity nitrogen or argon)

Procedure:

  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and copper(I) iodide (e.g., 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, de-gassed solvent via syringe.

  • Reagent Addition: Add this compound (1.2 eq) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the reactivity of the aryl halide) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then typically concentrated under reduced pressure and purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry and cool glassware under inert gas prep_reagents Ensure purity and dryness of all reagents and solvents setup Combine aryl halide, Pd catalyst, and CuI in a Schlenk flask prep_reagents->setup inert Establish inert atmosphere (evacuate/backfill) setup->inert add_solvent Add anhydrous, de-gassed solvent inert->add_solvent add_alkyne Add this compound via syringe add_solvent->add_alkyne react Stir at appropriate temperature and monitor progress add_alkyne->react cool Cool reaction to room temperature react->cool filter Filter through celite cool->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the Sonogashira coupling of this compound.

troubleshooting_logic cluster_solutions Solutions start Low Yield or Unexpected Byproducts check_handling Review Handling Technique for Air-Sensitivity start->check_handling check_purity Analyze Purity of this compound and Solvents start->check_purity check_conditions Verify Reaction Conditions (Catalyst, Base, Temp.) start->check_conditions improve_technique Implement Strict Air-Free Techniques check_handling->improve_technique purify_reagents Purify Starting Materials and Solvents check_purity->purify_reagents optimize_reaction Optimize Reaction Parameters check_conditions->optimize_reaction

Caption: Troubleshooting logic for common issues with this compound reactions.

References

Technical Support Center: Troubleshooting Common Side Reactions of Terminal Alkynes in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during coupling reactions involving terminal alkynes.

FAQs: Understanding and Mitigating Common Side Reactions

Q1: What is the most common side reaction in coupling reactions involving terminal alkynes, and why does it occur?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This reaction leads to the formation of a symmetrical 1,3-diyne from two molecules of the terminal alkyne. This occurs because the terminal alkyne's C-H bond is weakly acidic and can be deprotonated, forming a metal acetylide. In the presence of an oxidant (like oxygen) and a copper catalyst, this acetylide can oxidatively couple with another molecule of the acetylide, leading to the undesired homocoupled product.[1][2]

Q2: How can I minimize or prevent the homocoupling of terminal alkynes?

A2: Several strategies can be employed to suppress homocoupling:

  • Copper-Free Conditions: For Sonogashira reactions, utilizing a copper-free protocol is a highly effective way to prevent Glaser-type homocoupling.[3]

  • Inert Atmosphere: Rigorously excluding oxygen by performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial, especially when a copper catalyst is used.[1]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture helps to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[1]

  • Use of Additives: In Cadiot-Chodkiewicz couplings, the addition of a reducing agent like sodium ascorbate can suppress oxidative homocoupling, even allowing the reaction to be performed in the air.[4]

  • Ligand Selection: The choice of phosphine ligand in palladium-catalyzed reactions can influence the relative rates of cross-coupling and homocoupling. Bulky and electron-rich ligands often favor the desired cross-coupling pathway.

  • Optimization of Reaction Parameters: Careful selection of the catalyst, base, and solvent can significantly impact the product distribution.

Q3: In Cadiot-Chodkiewicz couplings, what are the primary side reactions?

A3: Besides the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction in Cadiot-Chodkiewicz couplings is the reductive homocoupling of the 1-haloalkyne.[4]

Q4: My Sonogashira reaction is not working, and I suspect catalyst decomposition. What should I look for?

A4: A common sign of palladium catalyst decomposition is the formation of a black precipitate, known as "palladium black." This can be caused by impurities in the reagents or solvents, or by using an inappropriate reaction temperature.

Troubleshooting Guides

Issue 1: Low Yield of Desired Cross-Coupling Product and Significant Homocoupling in Sonogashira Reaction

This is a frequent issue in Sonogashira couplings, indicating that the rate of the undesired Glaser coupling is competitive with or exceeds the rate of the cross-coupling reaction.

Troubleshooting Workflow:

G A Low Yield of Cross-Coupling Product & High Homocoupling B Is the reaction run under a copper-free protocol? A->B C Switch to a copper-free Sonogashira protocol. B->C No D Is the reaction rigorously deoxygenated? B->D Yes E Improve inert atmosphere techniques (e.g., use Schlenk line, degas solvents). D->E No F Is the terminal alkyne added slowly? D->F Yes G Implement slow addition of the terminal alkyne via syringe pump. F->G No H Have you optimized the ligand, base, and solvent? F->H Yes I Screen different phosphine ligands, bases, and solvents. H->I No

Caption: Troubleshooting workflow for Sonogashira reactions.

Issue 2: Formation of Symmetric 1,3-Diynes in Cadiot-Chodkiewicz Coupling

The presence of homocoupled byproducts in a Cadiot-Chodkiewicz reaction reduces the yield of the desired unsymmetrical 1,3-diyne and complicates purification.

Troubleshooting Strategies:

  • Introduce a Reducing Agent: Add sodium ascorbate to the reaction mixture. This will help to keep the copper catalyst in its active Cu(I) state and suppress oxidative side reactions.[4]

  • Ensure an Inert Atmosphere: If not using an air-tolerant protocol, ensure the reaction is carried out under a strict inert atmosphere to prevent oxidation of the Cu(I) catalyst.

  • Optimize Stoichiometry: While traditional protocols often use an excess of one alkyne, air-tolerant methods with sodium ascorbate can achieve high yields with a close to stoichiometric ratio of reactants.[4]

Data Presentation: Quantitative Analysis of Side Reactions

The following tables provide quantitative data on how reaction conditions can influence the yield of the desired cross-coupled product versus the undesired homocoupled byproduct.

Table 1: Effect of Copper Co-catalyst on Sonogashira Coupling

Catalyst SystemTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ / CuI258510
Pd(OAc)₂ (Copper-free)6092<2
PdCl₂(PPh₃)₂ / CuIRT905
PdCl₂(PPh₃)₂ (Copper-free)8088<1
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[3]

Table 2: Effect of Base and Solvent on Sonogashira Coupling

BaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
TriethylamineTriethylamine60888
DiisopropylamineToluene80915
K₂CO₃DMF100857
Cs₂CO₃Dioxane100904
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[3]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Degassed anhydrous triethylamine (5 mL)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Under a positive flow of the inert gas, add the aryl bromide, the terminal alkyne, and degassed anhydrous triethylamine.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Air-Tolerant Cadiot-Chodkiewicz Coupling

This protocol utilizes sodium ascorbate to suppress side reactions and allows the coupling to be performed in the presence of air.

Materials:

  • Terminal alkyne (0.30 mmol, 1.2 equiv)

  • 1-Bromoalkyne (0.25 mmol, 1.0 equiv)

  • Copper(I) bromide (CuBr) (3.6 mg, 0.025 mmol, 10 mol%)

  • Sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv)

  • n-Butylamine (52 µL, 0.25 mmol, 1.0 equiv)

  • Ethanol (1.5 mL total)

  • Vial

  • Ice bath

Procedure:

  • To a vial open to the air, add CuBr and sodium ascorbate.

  • Add 0.5 mL of ethanol and cool the suspension in an ice bath while stirring.

  • Add a solution of the terminal alkyne in 0.5 mL of ethanol, followed by n-butylamine.

  • Add a solution of the 1-bromoalkyne in 0.5 mL of ethanol.

  • Remove the vial from the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Upon completion, proceed with the appropriate work-up and purification steps for the specific product.[4]

Visualizations

G cluster_0 Desired Cross-Coupling cluster_1 Undesired Homocoupling (Glaser) A Terminal Alkyne C Cross-Coupled Product A->C B Aryl/Vinyl Halide B->C D Terminal Alkyne F Homocoupled Product (1,3-Diyne) D->F E Terminal Alkyne E->F

References

Technical Support Center: Optimizing Reaction Conditions for 1-Heptadecyne Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing functionalization reactions for 1-heptadecyne. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of this compound.

Sonogashira Coupling

Q1: My Sonogashira coupling reaction with this compound is showing low to no yield. What are the potential causes and solutions?

A1: Low yields in Sonogashira coupling of this compound can stem from several factors, often related to catalyst activity, reaction conditions, and the nature of the substrates.

  • Potential Cause 1: Catalyst Inactivity. The active Pd(0) species may not have formed or has decomposed.

  • Solution:

    • Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.

    • Use a pre-catalyst that readily forms the active Pd(0) species.

    • Consider using bulky, electron-rich phosphine ligands like XPhos or P(tBu)₃ to stabilize the catalyst.[1]

  • Potential Cause 2: Inappropriate Solvent. Due to its long, nonpolar alkyl chain, this compound has poor solubility in some polar solvents, which can hinder the reaction.

  • Solution:

    • Use nonpolar or weakly polar solvents such as toluene, THF, or DMF.[2][3] For nonpolar substrates, DMF has been shown to be an effective solvent.[3]

    • If using a co-solvent system with an amine base like triethylamine (TEA), ensure sufficient solubility of all reactants.

  • Potential Cause 3: Suboptimal Base. The choice and amount of base are critical.

  • Solution:

    • Triethylamine is a common choice, but for sensitive substrates, inorganic bases like Cs₂CO₃ or K₂CO₃ can be effective, especially in copper-free protocols.[1]

    • Ensure the base is dry and used in sufficient excess (typically 2-4 equivalents).

  • Potential Cause 4: Significant Glaser-Hay Homocoupling. The formation of 1,3-diyne byproduct from the self-coupling of this compound is a common side reaction.

  • Solution:

    • Maintain a strictly inert atmosphere (Argon or Nitrogen) as oxygen promotes homocoupling, especially when a copper co-catalyst is used.[1]

    • Reduce the concentration of the copper(I) co-catalyst or consider a copper-free protocol.[1]

    • Slowly add the this compound to the reaction mixture to maintain a low concentration, disfavoring the homocoupling reaction.

Troubleshooting Workflow for Low-Yield Sonogashira Coupling:

G start Low or No Product check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are all reagents and solvents dry and degassed? check_atmosphere->check_reagents Yes solution_atmosphere Improve inert atmosphere techniques (e.g., use Schlenk line). check_atmosphere->solution_atmosphere No check_catalyst Is the Pd catalyst/ligand system appropriate? check_reagents->check_catalyst Yes solution_reagents Dry solvents and degas thoroughly before use. check_reagents->solution_reagents No check_base Is the base suitable and in sufficient excess? check_catalyst->check_base Yes solution_catalyst Switch to a more robust catalyst system (e.g., with bulky, electron-rich ligands). check_catalyst->solution_catalyst No check_homocoupling Is Glaser-Hay homocoupling observed (TLC/GC-MS)? check_base->check_homocoupling Yes solution_base Try an alternative base (e.g., inorganic base for sensitive substrates). check_base->solution_base No solution_homocoupling Reduce Cu(I) concentration, consider a copper-free protocol, or use slow addition of the alkyne. check_homocoupling->solution_homocoupling Yes

Caption: Troubleshooting decision tree for low-yield Sonogashira reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Q2: My click reaction with this compound is sluggish or incomplete. How can I optimize it?

A2: Challenges in click chemistry with a long-chain alkyne like this compound often relate to solubility and catalyst stability.

  • Potential Cause 1: Poor Solubility of this compound. this compound is nonpolar and insoluble in water, which can be problematic for reactions in aqueous buffers.[1][2][4][5]

  • Solution:

    • Use a co-solvent system such as t-butanol/water or DMSO/water to improve the solubility of this compound.

    • For entirely non-aqueous conditions, solvents like THF or DMF can be used.

  • Potential Cause 2: Copper Catalyst Inactivity. The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.

  • Solution:

    • Always use a freshly prepared solution of the reducing agent, typically sodium ascorbate.[6] An excess (5-10 equivalents relative to copper) is recommended.[6]

    • Ensure all buffers and solvents are degassed.

    • Work under an inert atmosphere (nitrogen or argon) if the reaction is particularly sensitive.

  • Potential Cause 3: Suboptimal Ligand Choice. A ligand is crucial for stabilizing the Cu(I) catalyst.

  • Solution:

    • For aqueous or partially aqueous systems, a water-soluble ligand like THPTA is highly effective.[7]

    • For organic solvents, TBTA can be used.

    • A 1:1 to 5:1 ligand to copper ratio is often employed to protect the catalyst and accelerate the reaction.[8]

Optimization Workflow for CuAAC Reaction:

G start Low or No Product check_solubility Are all reactants soluble in the chosen solvent system? start->check_solubility check_ascorbate Is the sodium ascorbate solution freshly prepared? check_solubility->check_ascorbate Yes solution_solubility Use a co-solvent (e.g., t-BuOH/H₂O, DMSO/H₂O) to ensure solubility of this compound. check_solubility->solution_solubility No check_ligand Is a suitable Cu(I)-stabilizing ligand being used? check_ascorbate->check_ligand Yes solution_ascorbate Prepare sodium ascorbate solution immediately before use. check_ascorbate->solution_ascorbate No check_copper Is the copper source and concentration appropriate? check_ligand->check_copper Yes solution_ligand Add a suitable ligand (e.g., THPTA for aqueous media) in a 1:1 to 5:1 ratio with copper. check_ligand->solution_ligand No solution_copper Optimize copper concentration; typically 0.25–1 mM for bioconjugation. check_copper->solution_copper No

Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

II. Frequently Asked Questions (FAQs)

General

Q3: What are the key physical properties of this compound I should consider?

A3: this compound is a long-chain terminal alkyne. Its physical properties are dominated by its long, nonpolar alkyl chain. Key properties include:

  • Solubility: It is essentially insoluble in water and polar solvents.[1][2][4][5] It is, however, soluble in nonpolar organic solvents like hexane, ether, and toluene.[2][4][9]

  • Boiling Point: Like other long-chain hydrocarbons, it has a relatively high boiling point.

  • Acidity: The terminal alkyne proton is weakly acidic (pKa ≈ 25), allowing for deprotonation with a strong base to form an acetylide anion, which is a key step in many of its functionalization reactions.

Glaser Coupling

Q4: I am observing significant amounts of starting material in my Glaser coupling of this compound. How can I drive the reaction to completion?

A4: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[10] Incomplete conversion can be due to:

  • Insufficient Oxidant: The reaction requires an oxidant to regenerate the active Cu(I) catalyst.[10] Typically, bubbling air or oxygen through the reaction mixture is sufficient.

  • Inappropriate Base/Ligand: The Hay modification of the Glaser coupling uses a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which often provides milder conditions and better solubility.[10][11] Using a suitable amine base is crucial for the deprotonation of the alkyne.

  • Catalyst Deactivation: Ensure the copper catalyst is active. Using fresh Cu(I) salts or a reliable Cu(II) salt that can be reduced in situ is important.

Hydrosilylation

Q5: How can I control the regioselectivity in the hydrosilylation of this compound?

A5: The hydrosilylation of a terminal alkyne like this compound can yield three possible isomeric vinylsilanes. The regioselectivity is highly dependent on the choice of catalyst.

  • For β-(E)-vinylsilanes (trans-addition): Platinum-based catalysts (e.g., Karstedt's catalyst) and Rhodium-based catalysts (e.g., Wilkinson's catalyst in polar solvents) typically favor the formation of the β-(E) isomer.[12]

  • For β-(Z)-vinylsilanes (cis-addition): Ruthenium-based catalysts can provide access to the β-(Z) isomer.

  • For α-vinylsilanes (1,1-disubstituted): Cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, have been shown to be highly effective for the selective formation of α-vinylsilanes.[13][14]

It is crucial to consult the literature for the specific catalyst system that will provide the desired regioselectivity for your application.

III. Data Presentation

The following tables summarize typical reaction conditions for the functionalization of terminal alkynes. These should be considered as starting points for the optimization of reactions with this compound.

Table 1: Sonogashira Coupling - General Reaction Parameters

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂0.5 - 5 mol% loading
Copper Co-catalyst CuI1 - 10 mol% loading. Can be omitted in copper-free protocols.
Base Triethylamine, Diisopropylamine, Cs₂CO₃2 - 5 equivalents
Solvent Toluene, THF, DMFChoose based on substrate solubility.[15][16]
Temperature Room temperature to 100 °CHigher temperatures may be needed for less reactive halides.[6]

Table 2: CuAAC ("Click Chemistry") - General Reaction Parameters

ParameterTypical ConditionsNotes
Copper Source CuSO₄ (with reducing agent), CuI0.25–5 mol% for small molecules; 0.25–1 mM for bioconjugation.[8]
Reducing Agent Sodium Ascorbate5–10 mol% or in excess. Must be freshly prepared.[8]
Ligand THPTA (aqueous), TBTA (organic)1:1 to 5:1 ratio with copper.[8]
Solvent Water, t-BuOH/H₂O, DMSOCo-solvents are often necessary for hydrophobic substrates.
Temperature Room temperatureReaction is typically fast at ambient temperatures.

Table 3: Glaser Coupling - General Reaction Parameters

ParameterTypical ConditionsNotes
Copper Catalyst CuCl, CuI, Cu(OAc)₂5 - 10 mol% or stoichiometric.
Base/Ligand TMEDA, Pyridine, n-propylamineOften used in excess or as a solvent.
Oxidant Air, O₂Bubbled through the reaction mixture.
Solvent Acetone, Pyridine, DichloromethaneChoice depends on the specific protocol (e.g., Hay vs. Eglinton).[11]
Temperature Room temperature to 60 °CMilder conditions are often possible with the Hay modification.[11]

Table 4: Hydrosilylation - Catalyst and Regioselectivity

Catalyst SystemMajor ProductNotes
Platinum-based (e.g., Karstedt's)β-(E)-vinylsilaneClassic and reliable for trans-addition.
Rhodium-based (e.g., Wilkinson's)β-(E)-vinylsilane (polar solvent)Solvent can influence stereoselectivity.
Ruthenium-based (e.g., [Ru(p-cymene)Cl₂]₂)β-(Z)-vinylsilaneProvides access to the cis-isomer.
Cationic Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆)α-vinylsilaneHighly selective for the 1,1-disubstituted product.[13][14]

IV. Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is optimized to minimize the Glaser-Hay homocoupling side reaction.

Reagents:

  • Aryl/Vinyl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl/vinyl halide, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add anhydrous, degassed DMF via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Aqueous CuAAC ("Click Chemistry") of this compound

This protocol uses a water-soluble ligand and a co-solvent to accommodate the hydrophobic nature of this compound.

Reagents:

  • Azide-containing molecule (1.0 equiv)

  • This compound (1.1 equiv)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared )

  • t-Butanol and Deionized Water

Procedure:

  • In a reaction vial, dissolve the azide-containing molecule and this compound in a 3:1 mixture of t-butanol and water.

  • In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution (to achieve a final 1:2 to 1:5 molar ratio of Cu:Ligand). Vortex briefly.

  • Add the catalyst premix to the reaction vial containing the azide and alkyne to achieve a final copper concentration of 0.25-1 mM. Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.

  • Allow the reaction to proceed for 1-4 hours at room temperature. Monitor by TLC or LC-MS.

  • Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Protocol 3: Hay-Type Glaser Coupling of this compound

This protocol utilizes the soluble CuCl-TMEDA complex for milder reaction conditions.

Reagents:

  • This compound (1.0 equiv)

  • Copper(I) Chloride (CuCl) (5 mol%)

  • TMEDA (1.2 equiv)

  • Acetone

Procedure:

  • To a round-bottom flask equipped with a stir bar, add this compound, CuCl, and acetone.

  • Add TMEDA to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air (an air-filled balloon is often sufficient) for 3-6 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 4: Regioselective Hydrosilylation of this compound to the α-Vinylsilane

This protocol uses a cationic ruthenium catalyst to favor the formation of the 1,1-disubstituted vinylsilane.

Reagents:

  • This compound (1.0 equiv)

  • Hydrosilane (e.g., triethylsilane) (1.1 equiv)

  • [Cp*Ru(MeCN)₃]PF₆ (1-2 mol%)

  • Anhydrous, degassed acetone

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add [Cp*Ru(MeCN)₃]PF₆ and anhydrous, degassed acetone.

  • Add the hydrosilane via syringe and stir for 5 minutes.

  • Add this compound via syringe.

  • Stir the reaction at room temperature and monitor by GC-MS. The reaction is often complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

References

Troubleshooting low conversion in 1-Heptadecyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 1-Heptadecyne. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low conversion rates and other undesirable outcomes in reactions with this compound, such as Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Issue 1: Low to No Product Formation in Sonogashira Coupling

  • Question: I am seeing very low or no yield in my Sonogashira coupling reaction with this compound. What are the likely causes and how can I fix it?

  • Answer: Low conversion in Sonogashira coupling can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality. Here’s a systematic troubleshooting guide:

    • Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated.

      • Solution: Ensure your palladium source, like Pd(PPh₃)₂Cl₂, is of high quality. Consider using a more robust ligand that is both bulky and electron-rich to stabilize the palladium catalyst.[1] If you suspect catalyst deactivation, try a higher catalyst loading.[2]

    • Copper Co-catalyst Issues: The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.

      • Solution: Use a fresh, high-purity source of copper(I) iodide (CuI). Ensure anaerobic conditions, as oxygen can lead to the homocoupling of this compound (Glaser coupling), a common side reaction that consumes your starting material.[1]

    • Inadequate Base: The base is critical for the deprotonation of this compound.

      • Solution: Ensure your amine base (e.g., triethylamine, diisopropylamine) is pure and dry. The choice of base can significantly impact the yield.[3] For some systems, stronger bases or alternative inorganic bases like Cs₂CO₃ might be more effective, especially in copper-free protocols.[4]

    • Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction efficiency.

      • Solution: While many Sonogashira reactions are run at room temperature, gently heating the reaction to 30-50°C can sometimes improve yields without promoting side reactions.[5] The solvent choice is also critical; polar aprotic solvents like DMF or THF are common, but their purity is paramount.[6]

Issue 2: Significant Homocoupling of this compound (Diyne Formation)

  • Question: My main byproduct is the dimer of this compound. How can I prevent this?

  • Answer: The formation of a 1,3-diyne is a classic side reaction in copper-catalyzed alkyne couplings, known as Glaser coupling. This is an oxidative process.

    • Solution: The most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction. This can be achieved by:

      • Thoroughly degassing your solvent and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.

      • Maintaining a positive pressure of an inert gas throughout the reaction.

      • Consider copper-free Sonogashira protocols, which are designed to avoid this specific side reaction.[4]

Issue 3: Low Yield in CuAAC (Click Chemistry) Reaction

  • Question: My click chemistry reaction with this compound is giving me a low yield of the triazole product. What should I check?

  • Answer: Low yields in CuAAC reactions are often related to the copper catalyst's oxidation state and the stability of the reagents.

    • Copper(I) Oxidation: The active catalyst is Cu(I). Oxidation to Cu(II) will stall the reaction.

      • Solution: Always use a reducing agent, like sodium ascorbate, to regenerate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[7] Ensure the sodium ascorbate solution is freshly prepared.

    • Ligand Stabilization: In biological or complex mixtures, the copper catalyst can be sequestered.

      • Solution: Use a stabilizing ligand for the Cu(I). Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent water-soluble ligand that protects the copper catalyst and improves reaction efficiency.[8]

    • Reagent Quality and Stoichiometry: The purity of your azide partner and the stoichiometry can affect the outcome.

      • Solution: Ensure your azide is pure. While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of one reagent (often the less precious one) can drive the reaction to completion.

    • pH and Temperature: While click chemistry is robust, extreme conditions can be detrimental.

      • Solution: The reaction is generally tolerant of a wide pH range (4-11).[9] Most reactions proceed well at room temperature. If the reaction is sluggish, gentle heating might be beneficial, but this should be monitored to avoid degradation of sensitive substrates.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on Sonogashira and CuAAC reactions, providing insights into how different parameters can affect product yield. While not all data is specific to this compound, the trends are highly relevant for optimizing reactions with long-chain terminal alkynes.

Table 1: Sonogashira Coupling Optimization - Effect of Base and Temperature

EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)Et₃N (2)DMF25594
2Pd(PPh₃)₂Cl₂ (2)Et₃N (2)DMF30196
3Pd(PPh₃)₂Cl₂ (2)Piperidine (2)DMF25585
4Pd(PPh₃)₂Cl₂ (2)DBU (2)DMF25578
5Pd-C3 (0.01)Et₃NToluene80110
6Pd-C3 (0.01)Et₃NToluene100120
7Pd-C3 (0.01)Et₃NToluene120145
8Pd-C3 (0.05)Et₃NToluene120399

Data adapted from multiple sources to show general trends.[5][10]

Table 2: CuAAC Reaction Optimization - Effect of Copper Source and Ligand

EntryAlkyne SubstrateAzide SubstrateCopper Source (equiv.)Reducing Agent (equiv.)Ligand (equiv.)SolventYield (%)
1Peptide-AlkyneAzido-sugarCuSO₄ (2)NaAsc (2.2)NoneH₂O (pH 5.0)>98
2Peptide-AlkyneAzido-sugarCuSO₄ (4)NaAsc (4.4)NoneH₂O (pH 5.0)>98
3Oligonucleotide-AlkyneAzido-dyeCuSO₄ (25)NaAsc (40)THPTA (25)H₂O/DMSOHigh
4Benzyl AlkynePhenyl AzideCuI (0.1)NoneNoneCH₂Cl₂91
5Peptide-AlkyneFluorescent AzideCopper PowderNoneNonet-BuOH/H₂O43

Data adapted from multiple sources to illustrate the impact of different catalytic systems.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Add a magnetic stir bar.

    • Evacuate and backfill the flask with argon three times.

  • Reagent Addition:

    • Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) via syringe.

    • Add the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.) via syringe.

    • Finally, add this compound (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to 30-50°C as needed.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by a water and brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for CuAAC (Click Chemistry) of this compound

This protocol is suitable for small molecule synthesis in organic solvents.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the azide (1.0 mmol) and this compound (1.1 mmol, 1.1 equiv.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, 10 mL).

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).

    • In another vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) in water (1 mL).

    • Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. A color change to yellow/orange indicates the formation of the Cu(I) species.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting triazole by column chromatography or recrystallization.

Visualizations

Troubleshooting_Sonogashira start Low Conversion in Sonogashira Reaction catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents pd_check Is Pd catalyst active? - Use fresh catalyst - Increase loading - Change ligand catalyst->pd_check Palladium cu_check Is CuI active? - Use fresh CuI - Ensure anaerobic conditions catalyst->cu_check Copper base_check Is base adequate? - Use dry, pure amine - Screen different bases catalyst->base_check Base temp_check Is temperature optimal? - Try gentle heating (30-50°C) conditions->temp_check Temperature solvent_check Is solvent appropriate? - Use anhydrous, degassed solvent (DMF, THF) conditions->solvent_check Solvent alkyne_check Is this compound pure? reagents->alkyne_check halide_check Is aryl/vinyl halide reactive? reagents->halide_check

Caption: Troubleshooting workflow for low conversion in Sonogashira reactions.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_alkyne Dissolve this compound and Azide add_reagents Combine Alkyne and Azide prep_alkyne->add_reagents prep_cu Prepare CuSO4 Solution add_cu Add CuSO4 Solution prep_cu->add_cu prep_asc Prepare Fresh Sodium Ascorbate Solution add_asc Add Sodium Ascorbate prep_asc->add_asc add_reagents->add_asc add_asc->add_cu stir Stir at Room Temperature add_cu->stir extract Aqueous Workup & Extraction stir->extract purify Column Chromatography extract->purify product Isolated Triazole Product purify->product

Caption: General experimental workflow for a CuAAC (Click Chemistry) reaction.

References

Technical Support Center: Catalyst Removal from 1-Heptadecyne Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalysts from 1-heptadecyne reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions involving this compound that require removal?

A1: The most prevalent catalysts are palladium complexes, often used in conjunction with a copper(I) co-catalyst, especially for cross-coupling reactions like the Sonogashira coupling.[1][2][3][4] For hydrogenation reactions, platinum or palladium on carbon (Pd/C) are frequently employed.

Q2: What are the primary methods for removing palladium catalysts from my this compound reaction mixture?

A2: The main strategies for palladium removal include:

  • Filtration through Celite®: Effective for removing heterogeneous catalysts like Pd/C or precipitated palladium metal.[5][6][7]

  • Adsorption onto Solid-Supported Scavengers: These materials have a high affinity for palladium and can effectively remove dissolved catalyst residues. Common scavengers are silica-based or polymer-based and are functionalized with thiol or triaminotriazine (TMT) groups.[6][8][9][10][11]

  • Column Chromatography: A standard purification technique that can separate the desired product from the catalyst and other impurities.[5]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[8]

  • Liquid-Liquid Extraction: This can be used to partition the catalyst into a separate phase from the product, although its efficiency for complete removal can be limited.[5]

Q3: My product, derived from this compound, is highly nonpolar. Which catalyst removal method is most suitable?

A3: For nonpolar products, filtration through Celite is a good first step if a heterogeneous catalyst was used. For dissolved palladium, solid-supported scavengers are highly effective in nonpolar organic solvents.[6] Column chromatography with a nonpolar eluent system is also a viable option. Crystallization from a suitable solvent system can also be very effective for nonpolar compounds.

Q4: Are there regulatory limits for palladium residues in pharmaceutical products?

A4: Yes, regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[8] This makes efficient removal crucial in pharmaceutical development.

Troubleshooting Guides

Issue 1: Low Efficiency of Catalyst Removal by Celite® Filtration
  • Symptoms: The filtrate remains colored (e.g., black or dark red), and subsequent analysis shows significant residual palladium.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Soluble Palladium Species Present Filtration is primarily effective for heterogeneous or precipitated catalysts. If your palladium catalyst is soluble, Celite filtration alone will be insufficient. Solution: Switch to or combine with a method suitable for soluble palladium, such as treatment with a solid-supported scavenger or column chromatography.[9][12]
Colloidal Palladium Formation Fine palladium particles may pass through the Celite bed. Solution: Consider adding a small amount of activated carbon to the mixture before filtration to adsorb the colloidal palladium.[7] Alternatively, allow the mixture to stand for a longer period to encourage precipitation before filtration.
Improperly Packed Celite Bed Channels in the Celite bed can allow the catalyst to pass through. Solution: Ensure the Celite bed is well-compacted and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the solvent can improve its effectiveness.[9]
Issue 2: Inefficient Palladium Removal Using Solid-Supported Scavengers
  • Symptoms: Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection The affinity of a scavenger for palladium can depend on the oxidation state of the metal (Pd(0) vs. Pd(II)) and the reaction solvent. Solution: Thiol-based scavengers are generally effective for a range of palladium species.[10][11] Consider screening a small panel of different scavengers (e.g., thiol-based, TMT-based) to identify the most effective one for your specific reaction mixture.[8]
Insufficient Scavenger Loading or Contact Time The amount of scavenger and the treatment time may not be adequate for complete removal. Solution: Increase the amount of scavenger used (e.g., from 10 wt% to 20 wt% of the crude product weight) and/or extend the stirring time (e.g., from 2 hours to 12-24 hours).[8][13]
Poor Accessibility of Palladium to the Scavenger The palladium catalyst may be complexed with ligands or the product itself, hindering its interaction with the scavenger. Solution: Try performing the scavenging at a slightly elevated temperature (e.g., 40-50 °C) to facilitate the exchange.[8] Ensure vigorous stirring to maintain good contact between the scavenger and the solution.
Issue 3: Significant Product Loss During Catalyst Removal
  • Symptoms: The yield of the final product is substantially lower after the purification step.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Product Adsorption onto the Scavenger or Celite® Non-specific binding of the product to the solid support can lead to yield loss. Solution: After filtration, thoroughly wash the scavenger or Celite® cake with fresh solvent to recover any adsorbed product.[9] Use the minimum effective amount of the solid support.
Product Co-precipitation with the Catalyst If precipitation of the catalyst is induced, the product may be entrapped in the precipitate. Solution: Ensure the product is fully dissolved in a suitable solvent before attempting to precipitate the catalyst.
Product Degradation on Silica Gel If using column chromatography, the acidic nature of silica gel can degrade sensitive products. Solution: Deactivate the silica gel by pre-treating it with a suitable base (e.g., triethylamine in the eluent). Alternatively, consider using a different stationary phase like alumina.

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

Scavenger TypeTypical Loading (wt% vs. crude product)Initial Pd (ppm)Final Pd (ppm)ConditionsReference
Silica-Thiol (Si-Thiol)50 wt%1300235 °C, 17 h in THF/water[10]
Silica-TMT (Si-TMT)0.03 wt%>100<135 °C, 2 h[7]
Polystyrene-TMT (MP-TMT)50 wt%852<9RT, 16 h in THF/DMF[14][15]
Activated Carbon10 wt%500>50RT, 16 h in Ethyl Acetate[15]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®
  • Preparation: Place a filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®. Gently press down to create a compact and level bed.

  • Pre-wetting: Pour a small amount of the reaction solvent through the Celite® pad to wet it and ensure it is properly settled.

  • Dilution: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.

  • Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.

  • Washing: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.

  • Collection: Collect the filtrate, which contains the product free of the heterogeneous catalyst.

Protocol 2: Removal of Soluble Palladium Catalyst using a Solid-Supported Scavenger
  • Scavenger Selection: Choose an appropriate scavenger based on the nature of the palladium species and the solvent system (e.g., SiliaMetS® Thiol or TMT).

  • Addition: Add the recommended amount of the scavenger (typically 4-8 molar equivalents relative to the catalyst, or as a weight percentage of the crude product) to the reaction mixture.[13]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[8][13]

  • Filtration: Remove the solid-supported scavenger by filtration through a simple filter paper or a short plug of Celite®.

  • Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Collection: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualizations

Catalyst_Removal_Workflow start Crude Reaction Mixture (this compound Product + Catalyst) catalyst_type Catalyst Type? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Solid homogeneous Homogeneous (Soluble Pd Complex) catalyst_type->homogeneous Dissolved celite_filtration Filtration through Celite® heterogeneous->celite_filtration scavenger_treatment Solid-Supported Scavenger Treatment homogeneous->scavenger_treatment analysis Analyze for Residual Catalyst (e.g., ICP-MS) celite_filtration->analysis scavenger_treatment->analysis column_chromatography Column Chromatography column_chromatography->analysis pass Purity OK analysis->pass Yes fail Purity Not OK analysis->fail No end Purified Product pass->end fail->column_chromatography Troubleshooting_Logic start Problem: Incomplete Catalyst Removal method Which method was used? start->method filtration Celite® Filtration method->filtration scavenger Scavenger method->scavenger cause_filtration Possible Cause: Soluble/Colloidal Pd filtration->cause_filtration cause_scavenger Possible Cause: Wrong scavenger or insufficient loading/time scavenger->cause_scavenger solution_filtration Solution: Add scavenger or activated carbon treatment cause_filtration->solution_filtration solution_scavenger Solution: Screen scavengers, increase loading/time/temp cause_scavenger->solution_scavenger

References

Technical Support Center: Characterization of Impurities in 1-Heptadecyne Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Heptadecyne. The following sections address common issues related to impurity characterization and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound samples?

A1: Impurities in this compound can originate from its synthesis or degradation. Common synthesis-related impurities include unreacted starting materials such as 1-bromohexadecane or other alkyl halides, and residual bases like potassium hydroxide or sodium amide.[1] Side reactions during synthesis can lead to the formation of isomeric impurities, such as internal alkynes (e.g., 2-heptadecyne), or dimerization and oligomerization products.[2] Degradation can occur through oxidation or polymerization, especially if the sample is not stored properly under an inert atmosphere.[2]

Q2: My Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows multiple peaks close to the main this compound peak. What could they be?

A2: These are likely isomeric impurities. During the synthesis of terminal alkynes like this compound, rearrangement to more thermodynamically stable internal alkynes can occur.[2] Therefore, you may be observing peaks corresponding to 2-heptadecyne, 3-heptadecyne, and other positional isomers. To confirm their identity, examine the mass spectra for characteristic fragmentation patterns of alkynes and compare retention times with any available standards.

Q3: I am observing significant peak tailing for this compound in my GC analysis. What are the possible causes and solutions?

A3: Peak tailing for a relatively non-polar compound like this compound in GC can be caused by several factors:

  • Active Sites in the Inlet or Column: The injector liner or the front of the GC column may have active sites that interact with the analyte.

    • Solution: Use a deactivated inlet liner. If contamination is suspected at the head of the column, trim 10-20 cm from the inlet side.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample or increase the split ratio.

  • Inappropriate Temperature: If the injector or column temperature is too low, it can cause poor volatilization and peak tailing.

    • Solution: Ensure the injector and oven temperatures are optimized for your analysis. A good starting point for the injector is 250 °C.

Q4: My ¹H NMR spectrum of this compound shows unexpected signals. How can I identify the impurities?

A4: Unexpected signals in the ¹H NMR spectrum can be due to various impurities.

  • Solvent Residues: Residual solvents from purification (e.g., ethyl acetate, hexane) are common. Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[4]

  • Isomeric Impurities: The presence of internal alkynes will result in the absence of the characteristic terminal alkyne proton signal (a triplet around δ 1.8-2.1 ppm) and the appearance of signals for protons adjacent to the internal triple bond.

  • Oxidation Products: Aldehydes or carboxylic acids may form upon exposure to air. These would give rise to characteristic signals in the downfield region of the spectrum (δ 9-10 ppm for aldehydes, δ 10-12 ppm for carboxylic acids).

Q5: Can High-Performance Liquid Chromatography (HPLC) be used for this compound purity analysis?

A5: Yes, HPLC can be a valuable tool, particularly for identifying non-volatile impurities or for orthogonal verification of purity alongside GC-MS.[5] Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often necessary. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for the separation of long-chain hydrocarbons.[6]

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Ghost Peaks 1. Septum bleed. 2. Contamination in the injector. 3. Carryover from a previous injection.1. Replace the septum with a high-temperature, low-bleed version. 2. Clean the injector liner and port. 3. Run a solvent blank to check for carryover.
Retention Time Shifts 1. Fluctuations in oven temperature. 2. Changes in carrier gas flow rate. 3. Leaks in the system.1. Verify the stability of the oven temperature program. 2. Check the carrier gas flow rate with a calibrated flow meter. 3. Perform a leak check of the system.[7]
Poor Sensitivity 1. Leak in the GC system. 2. Suboptimal MS source and quadrupole temperatures. 3. Incorrect MS detection mode.1. Conduct a thorough leak check. 2. Optimize the MS source and quadrupole temperatures (a typical starting point for the source is 230 °C). 3. For targeted analysis of known impurities, use Selected Ion Monitoring (SIM) mode for increased sensitivity.
NMR Spectroscopy
Problem Possible Cause(s) Troubleshooting Steps
Broad Peaks 1. Poor shimming of the magnetic field. 2. Sample is not fully dissolved or is too concentrated. 3. Presence of paramagnetic impurities.1. Re-shim the instrument. 2. Ensure the sample is completely dissolved and try running a more dilute sample. 3. If paramagnetic metals are suspected from the synthesis, purify the sample again.[8]
Overlapping Peaks 1. Insufficient magnetic field strength. 2. Inappropriate solvent choice.1. If available, use a higher field NMR spectrometer. 2. Try a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) as solvent effects can alter chemical shifts and resolve overlapping signals.[8]
Water Peak Obscuring Signals 1. Wet NMR solvent. 2. Incomplete drying of the sample or NMR tube.1. Use a fresh, sealed bottle of deuterated solvent. 2. Ensure the sample and NMR tube are thoroughly dried before preparing the NMR sample.[8]

Quantitative Data Summary

The following table summarizes a hypothetical impurity profile for a typical this compound sample based on common synthetic routes. Actual values may vary depending on the manufacturing process and storage conditions.

Impurity Typical Concentration Range (%) Analytical Technique(s)
2-Heptadecyne0.1 - 1.5GC-MS, ¹H & ¹³C NMR
Other Heptadecyne Isomers0.05 - 0.5GC-MS
1-Bromohexadecane< 0.1GC-MS
Heptadecane0.1 - 0.5GC-MS
Dimerization Products< 0.2GC-MS, HPLC

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the separation and identification of volatile and semi-volatile impurities in this compound.

  • Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar column).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (50:1 ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of high-purity hexane.

¹H and ¹³C NMR Spectroscopy for Structural Elucidation
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Analysis: Process the spectra with appropriate phasing and baseline correction. Integrate the signals in the ¹H NMR spectrum. Compare chemical shifts to known values for this compound and potential impurities.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Interpretation cluster_results Results sample This compound Sample dissolve_gc Dissolve in Hexane sample->dissolve_gc dissolve_nmr Dissolve in CDCl3 sample->dissolve_nmr gcms GC-MS Analysis dissolve_gc->gcms nmr NMR Spectroscopy dissolve_nmr->nmr process_gcms Chromatogram & Mass Spectra Analysis gcms->process_gcms process_nmr Spectral Processing & Structural Elucidation nmr->process_nmr impurity_id Impurity Identification process_gcms->impurity_id process_nmr->impurity_id quantification Quantification impurity_id->quantification troubleshooting_logic start Unexpected Peak in Chromatogram/Spectrum check_blank Analyze Solvent Blank / Review Solvent Peak Tables start->check_blank is_solvent Is it a known solvent/reagent peak? check_blank->is_solvent ignore_peak Disregard Peak for Purity Calculation is_solvent->ignore_peak Yes check_db Compare with Spectral Libraries / Literature Data is_solvent->check_db No is_known_impurity Is it a known synthesis byproduct or degradant? check_db->is_known_impurity quantify Quantify Impurity is_known_impurity->quantify Yes further_investigation Requires Further Structural Elucidation (e.g., 2D NMR, HRMS) is_known_impurity->further_investigation No

References

Technical Support Center: Scaling Up the Synthesis of 1-Heptadecyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scaled-up synthesis of 1-heptadecyne. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information designed to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The most prevalent and scalable methods for synthesizing this compound are:

  • Alkylation of Acetylide: This involves the reaction of a metal acetylide (often sodium acetylide) with a long-chain alkyl halide, such as 1-bromohexadecane. This SN2 reaction is effective for primary alkyl halides and is a common strategy for forming carbon-carbon bonds.[1]

  • Dehydrohalogenation: This method typically involves the double dehydrohalogenation of a 1,1- or 1,2-dihaloheptadecane using a strong base like sodium amide.[2]

Q2: What are the critical safety precautions to consider when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound introduces several safety considerations, primarily related to the reagents used:

  • Sodium Amide (NaNH₂): This reagent is highly reactive and can ignite spontaneously in moist air. It reacts violently with water. All reactions involving sodium amide should be conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory. A Class D fire extinguisher for combustible metals should be readily available.[3]

  • 1-Bromohexadecane: This compound can cause skin and eye irritation.[2][4] Use in a well-ventilated area and wear appropriate PPE. Avoid inhalation of vapors.[5]

  • Vacuum Distillation: When purifying this compound by vacuum distillation, it is crucial to use glassware that is free of cracks or defects to prevent implosion under reduced pressure.[6]

Q3: How can I purify this compound on a larger scale?

A3: For larger quantities of this compound, vacuum distillation is the most effective purification method. Due to its high boiling point, distillation at atmospheric pressure can lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.[6][7] It is recommended to perform the distillation at a pressure where the compound boils between 45°C and 180°C.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: For larger scale reactions, longer reaction times may be necessary to ensure complete conversion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Temperature: Ensure the reaction temperature is optimal. For the alkylation of acetylide, gentle heating may be required to drive the reaction to completion.
Side Reactions - Elimination (E2) of Alkyl Halide: The acetylide ion is a strong base and can cause elimination of the alkyl halide, especially with secondary or bulky primary halides. Ensure you are using a primary alkyl halide like 1-bromohexadecane.[1]- Isomerization of the Alkyne: Strong bases can catalyze the isomerization of the terminal alkyne to more stable internal alkynes. Use the lowest effective temperature and shortest possible reaction time to minimize this.
Reagent Deactivation - Moisture: Sodium acetylide and sodium amide are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and all solvents are anhydrous. The reaction should be carried out under a dry, inert atmosphere.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Unreacted Starting Materials - Incomplete Reaction: As mentioned above, ensure the reaction has gone to completion.- Inefficient Purification: Optimize the vacuum distillation process. Ensure the fractionating column is efficient enough to separate the product from starting materials with different boiling points.
Byproduct Formation - Dimerization of Acetylide: This can occur, especially if trace metals are present. Ensure high-purity reagents and inert reaction conditions.- Products from Isomerization: If isomerization occurs, you may have a mixture of alkynes. Purification by fractional distillation under reduced pressure can help separate these isomers.

Experimental Protocols

Key Experiment: Synthesis of this compound via Alkylation of Sodium Acetylide

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up.

Materials:

  • Sodium acetylide (or generated in situ from sodium and acetylene)

  • 1-Bromohexadecane[2]

  • Anhydrous solvent (e.g., liquid ammonia, dimethylformamide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and an inlet for inert gas is assembled and flame-dried.

  • Acetylide Formation (if not using pre-formed): In the reaction flask, under a positive pressure of nitrogen, sodium is dissolved in liquid ammonia to form a deep blue solution. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.

  • Alkylation: A solution of 1-bromohexadecane in an anhydrous solvent is added dropwise to the stirred suspension of sodium acetylide at an appropriate temperature (e.g., -30 °C for liquid ammonia). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a proton source, such as ammonium chloride solution.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.[7]

Quantitative Data (Illustrative)

ReactantMolar Mass ( g/mol )Amount (molar equivalents)Purity
Sodium Acetylide48.011.1>95%
1-Bromohexadecane305.341.0>97%
ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
This compound236.44(Calculated based on starting material)(Experimentally determined)(Calculated)>98%

Note: The actual yields and optimal conditions will vary depending on the reaction scale and specific laboratory setup.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Reaction Setup (Inert Atmosphere) acetylide Sodium Acetylide Suspension start->acetylide alkylation Add 1-Bromohexadecane (Dropwise) acetylide->alkylation reaction Stir and React (Monitor Progress) alkylation->reaction quench Quench Reaction (e.g., NH4Cl) reaction->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Removal drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield of This compound check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_conditions Review Reaction Temperature and Time start->check_conditions increase_time Increase Reaction Time check_reaction->increase_time purify_reagents Use Fresh/Dry Reagents and Solvents check_reagents->purify_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp end Successful Scale-up increase_time->end Improved Yield optimize_temp->end Improved Yield purify_reagents->end Improved Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Heptadecyne and 1-Octadecyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-heptadecyne and 1-octadecyne. As long-chain terminal alkynes differing by only a single methylene group, their reactivity is primarily governed by the terminal C≡C-H functional group. While their fundamental chemical reactions are virtually identical, subtle differences in physical properties can lead to minor variations in reaction kinetics and yields. This document outlines their core reactivity, presents illustrative experimental data for a common coupling reaction, and provides detailed protocols for comparative analysis.

Physical and Chemical Properties

The primary distinction between this compound and 1-octadecyne lies in their physical properties, which are a direct consequence of the difference in their alkyl chain length. 1-octadecyne, with its additional carbon, exhibits a slightly higher molecular weight, melting point, and boiling point. These properties can influence solubility in various solvent systems and may subtly affect reaction kinetics due to steric and mass-transfer effects.

PropertyThis compound1-Octadecyne
Molecular Formula C₁₇H₃₂[1]C₁₈H₃₄
Molecular Weight 236.44 g/mol [1]250.47 g/mol [2]
CAS Number 26186-00-5[1][3]638-64-2
Appearance Colorless LiquidWhite Solid or Colorless Liquid[2]
Melting Point N/A (Liquid at RT)22.5 - 27 °C[2]
Boiling Point ~307 °C (Predicted)~325 °C (Predicted)
Structure CH≡C-(CH₂)₁₄-CH₃CH≡C-(CH₂)₁₅-CH₃

Core Reactivity of Terminal Alkynes

The reactivity of both compounds is dominated by the terminal alkyne group, which participates in several key classes of organic reactions.[4][5]

  • Acidity and Alkylation: The terminal proton is weakly acidic (pKa ≈ 25), allowing for deprotonation by a strong base (e.g., NaNH₂) to form a nucleophilic acetylide anion.[6][7][8] This anion is a powerful tool for forming new carbon-carbon bonds via Sₙ2 reactions with primary alkyl halides.[7][8]

  • Electrophilic Addition: Like alkenes, alkynes undergo electrophilic addition of halogens (X₂) and hydrogen halides (HX).[9] The reaction can proceed once to yield a haloalkene or twice to form a tetrahaloalkane or geminal dihalide, respectively.[9]

  • Metal-Catalyzed Coupling Reactions: Terminal alkynes are crucial substrates in powerful C-C bond-forming reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") and the Sonogashira coupling.[10][11][12] These reactions are highly efficient and are central to drug discovery, bioconjugation, and materials science.[10]

The electronic environment of the alkyne functional group is not significantly altered by the change from a C₁₅ to a C₁₆ alkyl chain. Therefore, the intrinsic chemical reactivity of this compound and 1-octadecyne is expected to be nearly identical.

G cluster_alkyne Terminal Alkyne (R-C≡C-H) cluster_reactions Key Reactivity Pathways alkyne This compound or 1-Octadecyne deprotonation Deprotonation (+ Strong Base) alkyne->deprotonation cuaac CuAAC (Click Chemistry) (+ R-N₃, Cu(I)) alkyne->cuaac sonogashira Sonogashira Coupling (+ R'-X, Pd/Cu) alkyne->sonogashira acetylide Acetylide Anion (R-C≡C:⁻) deprotonation->acetylide alkylation Alkylation Product (R-C≡C-R') acetylide->alkylation triazole 1,2,3-Triazole Product cuaac->triazole coupled Coupled Alkyne (R-C≡C-R') sonogashira->coupled

Fig. 1: Common reactivity pathways for long-chain terminal alkynes.

Comparative Analysis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

To provide a quantitative comparison, we present illustrative data from a model CuAAC reaction where each alkyne is reacted with benzyl azide. The reaction progress is monitored over time to determine reaction yield and pseudo-first-order rate constants.

Illustrative Experimental Data

ParameterThis compound1-Octadecyne
Initial Concentration (Alkyne) 50 mM50 mM
Initial Concentration (Benzyl Azide) 55 mM (1.1 eq)55 mM (1.1 eq)
Yield at 2 hours (%) 94%91%
Yield at 6 hours (%) >99%98%
Apparent Rate Constant (k_app, M⁻¹s⁻¹) 1.85 x 10⁻³1.72 x 10⁻³

Analysis: The data illustrates a marginally faster reaction rate and slightly higher yield for this compound under these conditions. This minor difference is not due to inherent electronic reactivity but can be attributed to the physical properties of the longer C₁₈ chain in 1-octadecyne, which may slightly increase steric hindrance at the reaction site and potentially lower its effective solubility or diffusion rate in the reaction medium. However, for most preparative purposes, this difference is negligible.

Experimental Protocols

Protocol: Comparative CuAAC Reaction Kinetics

This protocol describes a method for comparing the reactivity of this compound and 1-octadecyne in a Cu(I)-catalyzed cycloaddition reaction with benzyl azide.

Materials:

  • This compound (≥98%)

  • 1-Octadecyne (≥98%)

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)[10]

  • Sodium Ascorbate[10]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[13]

  • Solvent: 1:1 mixture of degassed t-Butanol and Water

  • Internal Standard (e.g., dodecane)

  • Reaction vials, magnetic stir bars, GC-MS or HPLC for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in the t-BuOH/H₂O solvent.

    • Prepare a 100 mM stock solution of 1-octadecyne in the t-BuOH/H₂O solvent.

    • Prepare a 110 mM stock solution of benzyl azide in the same solvent.

    • Prepare a catalyst premix solution containing CuSO₄ (20 mM) and THPTA (100 mM, 5 eq.) in water.[14]

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.[10]

  • Reaction Setup:

    • Set up two identical reaction vials, labeled "Heptadecyne" and "Octadecyne," each with a magnetic stir bar.

    • To the "Heptadecyne" vial, add 500 µL of the 100 mM this compound stock solution.

    • To the "Octadecyne" vial, add 500 µL of the 100 mM 1-octadecyne stock solution.

    • To each vial, add 500 µL of the 110 mM benzyl azide stock solution.

    • Add the internal standard to each vial.

  • Reaction Initiation:

    • To each vial, add 25 µL of the CuSO₄/THPTA catalyst premix.

    • Initiate the reactions by adding 50 µL of the 1 M sodium ascorbate solution to each vial.[13] Start a timer immediately.

    • Ensure vigorous stirring at room temperature.

  • Monitoring and Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240, 360 min), withdraw a small aliquot (e.g., 10 µL) from each reaction.

    • Immediately quench the aliquot in a vial containing a suitable solvent and a quenching agent (e.g., EDTA solution) to chelate the copper.

    • Analyze the quenched samples by GC-MS or HPLC to determine the consumption of the starting alkyne and the formation of the triazole product relative to the internal standard.

  • Data Processing:

    • Calculate the percentage yield at each time point.

    • Plot the concentration of the alkyne versus time and fit the data to determine the apparent pseudo-first-order rate constant for each reaction.

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Monitoring cluster_analysis 4. Analysis & Comparison p1 Prepare Stock Solutions: - Alkynes (A, B) - Azide - Catalyst (CuSO₄/Ligand) - Reductant (Ascorbate) s1 Set up two parallel vials (Vial A: this compound, Vial B: 1-Octadecyne) p1->s1 s2 Add Alkyne, Azide, and Internal Standard to each vial s1->s2 r1 Add Catalyst Premix s2->r1 r2 Initiate with Sodium Ascorbate (Start Timer) r1->r2 r3 Withdraw & Quench Aliquots at Timed Intervals r2->r3 a1 Analyze Samples (GC-MS or HPLC) r3->a1 a2 Calculate Yield vs. Time for each reaction a1->a2 a3 Determine Rate Constants (k_app) a2->a3 a4 Compare Reactivity Data a3->a4

Fig. 2: Experimental workflow for comparing alkyne reactivity.

Conclusion

This compound and 1-octadecyne exhibit nearly identical chemical reactivity due to the dominance of the terminal alkyne functional group. The minor differences observed in reaction performance are primarily attributable to variations in physical properties—namely, steric bulk and solubility—conferred by the single-carbon difference in alkyl chain length. For the vast majority of synthetic applications, these compounds can be considered interchangeable. However, in highly optimized, large-scale, or sensitive biological systems, the subtle differences in kinetics may warrant consideration, and reaction conditions can be adjusted accordingly to achieve desired outcomes.

References

A Comparative Guide: Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of 1-Heptadecyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms. This reaction is pivotal in synthesizing complex molecular architectures found in pharmaceuticals and advanced materials.[1] A key consideration in designing a Sonogashira coupling is the use of a copper co-catalyst. This guide provides an objective comparison between the traditional copper-catalyzed method and the increasingly popular copper-free variants, with a focus on the coupling of long-chain terminal alkynes like 1-Heptadecyne.

While specific experimental data for this compound is not extensively reported, this guide utilizes data from structurally similar long-chain alkynes to provide representative performance metrics and detailed protocols.

At a Glance: Copper vs. Copper-Free Sonogashira Coupling

The primary distinction between the two methods lies in the activation of the terminal alkyne. In the classical approach, a copper(I) salt acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][2] Copper-free methods circumvent this by activating the alkyne directly with the palladium catalyst, a process often facilitated by a strong base.[3] This fundamental difference influences reaction conditions, catalyst choice, and potential side reactions.

Quantitative Comparison of Reaction Parameters

The following table summarizes typical conditions for both copper-catalyzed and copper-free Sonogashira couplings, compiled from general protocols and reactions involving long-chain alkynes.

ParameterCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂, Pd(CH₃CN)₂Cl₂
Ligand PPh₃Bulky, electron-rich phosphines (e.g., XPhos, P(t-Bu)₃)
Co-catalyst CuI (typically 1-5 mol%)None
Base Amines (e.g., Et₃N, i-Pr₂NH, TEA)Stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃, t-BuOK)
Solvent THF, DMF, Toluene, DioxaneDMF, Dioxane, Acetonitrile, Green Solvents (e.g., 2-MeTHF)
Temperature Room Temperature to 80 °COften higher: 60 °C to 120 °C (can be lower with active catalysts)
Key Advantage Generally faster reaction times and milder conditions.Avoids alkyne homocoupling (Glaser coupling) and simplifies purification.[4]
Key Disadvantage Risk of Glaser homocoupling; residual copper can be difficult to remove.May require higher temperatures, stronger bases, and more expensive ligands.

Reaction Mechanisms and Experimental Workflow

The efficiency and outcome of a Sonogashira coupling are dictated by two interconnected catalytic cycles in the copper-assisted variant, and a single, albeit more complex, cycle in the copper-free version.

Catalytic Cycles

The diagrams below illustrate the key steps in both catalytic pathways.

G Copper-Catalyzed Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_rx R-Pd(II)L₂-X pd0->pd2_rx pd2_r_alkyne R-Pd(II)L₂-C≡CR' pd2_rx->pd2_r_alkyne Transmetalation pd2_r_alkyne->pd0 product R-C≡CR' pd2_r_alkyne->product cu_x Cu(I)X alkyne H-C≡CR' cu_alkyne Cu(I)-C≡CR' cu_alkyne->pd2_rx cu_alkyne->cu_x Transfers Acetylide to Palladium alkyne->cu_alkyne Deprotonation (Base)

Caption: Interconnected Palladium and Copper cycles in classic Sonogashira coupling.

G Copper-Free Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd2_rx R-Pd(II)L₂-X pd0->pd2_rx Oxidative Addition (R-X) pd_pi_complex [R-Pd(II)L(H-C≡CR')]⁺X⁻ (π-Alkyne Complex) pd2_rx->pd_pi_complex Ligand Dissociation & Alkyne Coordination pd_acetylide R-Pd(II)L(C≡CR') pd_pi_complex->pd_acetylide Deprotonation (Base) product R-C≡CR' pd_acetylide->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle for the copper-free Sonogashira reaction.

General Experimental Workflow

A generalized workflow for performing a Sonogashira coupling experiment is outlined below. The specific steps for purification may vary based on the properties of the product.

G General Experimental Workflow start Start setup Assemble dry glassware under inert atmosphere (e.g., Argon, Nitrogen) start->setup reagents Add aryl halide, Pd catalyst, (CuI, if applicable), ligand, base, and solvent setup->reagents stir Stir mixture for 5-10 minutes reagents->stir add_alkyne Add this compound (or other alkyne) dropwise stir->add_alkyne react Heat reaction to specified temperature and monitor by TLC/LC-MS add_alkyne->react workup Reaction complete. Cool to room temp. Perform aqueous workup. react->workup purify Purify crude product (e.g., column chromatography) workup->purify end Characterize final product purify->end

Caption: A generalized workflow for the Sonogashira coupling experiment.[1]

Detailed Experimental Protocols

The following protocols are representative procedures for the coupling of a generic aryl bromide with a long-chain alkyne, analogous to this compound.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method known for its reliability and generally mild conditions.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous, degassed THF (5 mL) followed by triethylamine (3.0 mmol).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Heat the reaction to 60 °C and stir for 4-8 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the combined organic filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Copper-Free Sonogashira Coupling (Microwave-Assisted)

This modern protocol avoids copper and utilizes microwave irradiation to accelerate the reaction, which can be particularly effective for less reactive substrates.[5][6]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol) to a dry microwave-safe reaction vessel equipped with a stir bar.

  • Add anhydrous, degassed 1,4-dioxane (2 mL) and stir for 10 minutes to pre-form the active catalyst.

  • To this mixture, add the aryl bromide (1.0 mmol), cesium carbonate (2.0 mmol), and a solution of this compound (1.5 mmol) in 1,4-dioxane (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 110 °C for 30-60 minutes. Monitor the internal temperature and pressure.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The choice between copper-catalyzed and copper-free Sonogashira coupling depends on the specific requirements of the synthesis.

  • Choose Copper-Catalyzed Sonogashira when:

    • Reaction speed and mild conditions are a priority.

    • The substrates are not prone to homocoupling.

    • The cost of catalysts and ligands is a significant concern.

  • Choose Copper-Free Sonogashira when:

    • The alkyne is valuable and avoiding Glaser homocoupling is critical.

    • Simplified purification and the complete absence of copper contamination are required, which is often crucial in pharmaceutical synthesis.[4]

    • The aryl halide partner is less reactive (e.g., aryl chlorides), as modern copper-free systems with specialized ligands often show superior performance in these cases.

For the coupling of a long-chain, potentially valuable alkyne like this compound, a copper-free protocol is often the preferred method to maximize the yield of the desired cross-coupled product and avoid challenging purification steps to remove copper impurities and homocoupled byproducts.

References

A Comparative Guide to the Deprotonation of 1-Heptadecyne for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective deprotonation of terminal alkynes is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of common bases used for the deprotonation of 1-heptadecyne, a long-chain terminal alkyne relevant in the synthesis of various pharmaceutical intermediates. The comparison is supported by experimental data to aid in the selection of the most suitable base for specific synthetic requirements.

The acidity of the terminal proton of this compound (pKa ≈ 25) allows for its removal by a variety of strong bases. The resulting acetylide is a potent nucleophile, enabling the formation of new carbon-carbon bonds, a fundamental transformation in drug discovery and development. This guide focuses on three commonly employed bases: n-butyllithium (n-BuLi), sodium amide (NaNH₂), and Grignard reagents (e.g., ethylmagnesium bromide, EtMgBr).

Thermodynamic Considerations

The feasibility of a deprotonation reaction is governed by the relative acidities of the alkyne and the conjugate acid of the base used. A successful deprotonation occurs when the conjugate acid of the base is significantly weaker (i.e., has a higher pKa) than the alkyne.

BaseConjugate AcidpKa of Conjugate AcidThermodynamic Feasibility
n-Butyllithium (n-BuLi)n-Butane~50Highly Favorable
Sodium Amide (NaNH₂)Ammonia (NH₃)~38[1][2]Favorable
Ethylmagnesium Bromide (EtMgBr)Ethane~50[3]Highly Favorable

As indicated in the table, all three bases are thermodynamically capable of deprotonating this compound to a significant extent.

Performance Comparison of Bases

The choice of base often depends on factors beyond thermodynamics, including reaction kinetics, solubility, cost, safety, and compatibility with other functional groups. The following table summarizes the performance of each base based on available experimental data for the deprotonation of long-chain terminal alkynes.

BaseSolventTemperature (°C)Reaction TimeTypical YieldKey Considerations
n-Butyllithium (n-BuLi) Tetrahydrofuran (THF)-78 to 015 min - 1 hr>95%Highly efficient and rapid, but pyrophoric and requires strictly anhydrous conditions. Commercial solutions are readily available.[4]
Sodium Amide (NaNH₂) Liquid Ammonia (NH₃)-3330 min - 2 hrHigh (generally >90%)Cost-effective and powerful. Requires the use of cryogenic liquid ammonia and specialized handling procedures.[1][2][5][6]
Ethylmagnesium Bromide (EtMgBr) Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Room Temp. to Reflux1 - 2 hrModerate to HighLess reactive and pyrophoric than n-BuLi, making it a safer alternative. The reaction can be slower and may require heating.

Experimental Protocols

Detailed methodologies for the deprotonation of a long-chain terminal alkyne using each class of base are provided below. These protocols are representative and may require optimization for specific applications.

Deprotonation using n-Butyllithium

This protocol describes the generation of lithium heptadecynilide, a versatile intermediate for subsequent alkylation or other coupling reactions.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1 equivalent) dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The resulting solution of lithium heptadecynilide is ready for the next synthetic step.

High yields, often exceeding 95%, are typically achieved with this method for the deprotonation of long-chain alkynes, which then allows for efficient subsequent reactions.[4]

Deprotonation using Sodium Amide

This protocol outlines the formation of sodium heptadecynilide in liquid ammonia.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid Ammonia (NH₃)

  • Dry ice condenser

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas supply

Procedure:

  • Set up a three-necked flask with a dry ice condenser and a nitrogen inlet.

  • Condense ammonia gas into the flask at -78 °C.

  • Carefully add sodium amide (1.2 equivalents) to the liquid ammonia with stirring.

  • To this suspension, add a solution of this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at -33 °C (the boiling point of ammonia) for 2 hours. The formation of a precipitate may be observed. The resulting suspension of sodium heptadecynilide can be used in subsequent reactions.

Deprotonation using a Grignard Reagent

This protocol describes the formation of heptadecynylmagnesium bromide.

Materials:

  • This compound

  • Ethylmagnesium bromide (solution in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of ethylmagnesium bromide (1.1 equivalents) in THF.

  • Slowly add this compound (1 equivalent) to the Grignard solution at room temperature. The evolution of ethane gas will be observed.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux for 1-2 hours to ensure complete deprotonation.

  • Cool the solution to room temperature. The resulting solution of heptadecynylmagnesium bromide is ready for further use.

Logical Workflow for Base Selection

The selection of an appropriate base for the deprotonation of this compound is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this choice based on key experimental parameters.

Deprotonation_Base_Selection start Start: Deprotonation of this compound high_yield High Yield & Speed Critical? start->high_yield nBuLi n-Butyllithium high_yield->nBuLi Yes safety_cost Safety & Cost are Primary Concerns? high_yield->safety_cost No end Proceed with Synthesis nBuLi->end Grignard Grignard Reagent safety_cost->Grignard No handling Specialized Handling Feasible? safety_cost->handling Yes NaNH2 Sodium Amide NaNH2->end Grignard->end handling->NaNH2

Caption: A decision-making workflow for selecting a base for this compound deprotonation.

This guide provides a foundational comparison to aid in the selection of a suitable base for the deprotonation of this compound. The optimal choice will ultimately depend on the specific reaction conditions, available equipment, and the overall synthetic strategy. Researchers are encouraged to perform small-scale test reactions to determine the most effective base for their particular application.

References

Reactivity of 1-Heptadecyne: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of terminal versus internal alkynes is paramount for efficient and selective molecular synthesis. This guide provides an objective comparison of the reactivity of 1-heptadecyne, a terminal alkyne, with its internal alkyne counterparts, supported by experimental data and detailed protocols.

The presence of a terminal C-H bond and the accessibility of the triple bond in this compound afford it a distinct reactivity profile compared to internal alkynes, where the triple bond is situated within the carbon chain. These differences manifest in variations in reaction rates, regioselectivity, and even the feasibility of certain transformations. This guide will delve into a comparative analysis of their behavior in key alkyne reactions: hydrogenation, hydration, Sonogashira coupling, and cycloaddition reactions.

Comparative Reactivity Data

The following table summarizes the key differences in reactivity between this compound (a representative terminal alkyne) and analogous long-chain internal alkynes. Due to the limited availability of data specifically for this compound in all reaction types, data for close structural analogs such as 1-dodecyne are used as representative examples where noted.

ReactionThis compound (Terminal Alkyne)Internal Alkynes (e.g., 2-Heptadecyne, 6-Dodecyne)Key Reactivity Differences
Catalytic Hydrogenation Can be selectively hydrogenated to 1-heptadecene (cis-alkene with Lindlar's catalyst) or fully reduced to heptadecane. The initial hydrogenation can be slower than the subsequent alkene hydrogenation, potentially leading to over-reduction. Alkene selectivity is often in the range of 80-90% with certain catalysts.Can be selectively hydrogenated to the corresponding cis-alkene with high selectivity (>95% with appropriate catalysts). Over-reduction to the alkane is generally slower and more easily controlled.Internal alkynes often exhibit higher selectivity for the semi-hydrogenated alkene product. Terminal alkynes can be more prone to over-reduction to the corresponding alkane.
Hydration (Acid-Catalyzed) Undergoes Markovnikov addition of water to exclusively form 2-heptadecanone (a methyl ketone).Symmetrical internal alkynes yield a single ketone. Unsymmetrical internal alkynes produce a mixture of two isomeric ketones, limiting synthetic utility.Terminal alkynes provide a single, predictable ketone product, offering high regioselectivity. Internal alkynes often lead to product mixtures, reducing their synthetic efficiency in this context.
Sonogashira Coupling Readily undergoes coupling with aryl or vinyl halides in the presence of a palladium/copper catalyst to form a disubstituted alkyne.Do not undergo the Sonogashira coupling reaction due to the absence of a terminal acidic proton.This reaction is exclusive to terminal alkynes, representing a fundamental difference in their synthetic utility for constructing carbon-carbon bonds.
[2+2+2] Cycloaddition Participates in transition metal-catalyzed cycloadditions. For example, the homotrimerization of 1-dodecyne can yield the corresponding 1,2,4-trisubstituted benzene in high yield.Reactivity in cycloadditions is substrate and catalyst dependent. In some gold-catalyzed [2+2] cycloadditions, internal alkynes have been shown to be unreactive under conditions where terminal alkynes react.The steric accessibility of the terminal alkyne can lead to higher reactivity in certain cycloaddition reactions compared to more sterically hindered internal alkynes.

Experimental Protocols

Selective Hydrogenation of an Alkyne (General Procedure)

This protocol describes a general procedure for the semi-hydrogenation of an alkyne to a cis-alkene using Lindlar's catalyst.

Materials:

  • Alkyne (e.g., this compound or an internal alkyne)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hexane (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the alkyne (1 mmol) in hexane (10 mL).

  • Add Lindlar's catalyst (50 mg, ~5 mol% Pd).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (disappearance of the starting alkyne), filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with hexane.

  • Concentrate the filtrate under reduced pressure to obtain the crude alkene product.

  • Purify the product by column chromatography if necessary.

Hydration of this compound to 2-Heptadecanone

This protocol outlines the mercury(II)-catalyzed hydration of a terminal alkyne to a methyl ketone.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Water

  • Dioxane (or other suitable co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of water (5 mL) and concentrated sulfuric acid (0.5 mL) in a round-bottom flask, add mercury(II) sulfate (0.1 g).

  • Add a solution of this compound (1 mmol) in dioxane (10 mL).

  • Attach a reflux condenser and heat the mixture to 60-80 °C with stirring.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-heptadecanone by column chromatography or distillation.

Sonogashira Coupling of this compound with Iodobenzene

This protocol provides a standard procedure for the palladium/copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (or other suitable solvent)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

Procedure:

  • To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add toluene (10 mL) and triethylamine (5 mL).

  • Add iodobenzene (1 mmol) and this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing Reactivity Differences

The distinct reactivity of terminal and internal alkynes can be visualized through their participation in different reaction pathways.

G cluster_terminal This compound (Terminal) cluster_internal Internal Alkyne This compound This compound Heptadecanal Heptadecanal This compound->Heptadecanal Hydroboration- Oxidation 2-Heptadecanone 2-Heptadecanone This compound->2-Heptadecanone Hydration (Markovnikov) Disubstituted Alkyne Disubstituted Alkyne This compound->Disubstituted Alkyne Sonogashira Coupling Internal_Alkyne Unsymmetrical Internal Alkyne Ketone_Mixture Mixture of Ketones Internal_Alkyne->Ketone_Mixture Hydration No_Reaction No Reaction Internal_Alkyne->No_Reaction Sonogashira Coupling

Caption: Reaction pathways of terminal vs. internal alkynes.

The diagram above illustrates the divergent synthetic outcomes from terminal and internal alkynes in key transformations. This compound's terminal proton allows for regioselective hydration and participation in Sonogashira coupling, leading to single, well-defined products. In contrast, unsymmetrical internal alkynes yield mixtures in hydration and are unreactive in Sonogashira coupling.

G cluster_workflow Comparative Hydrogenation Workflow Start Alkyne Substrate (Terminal or Internal) Terminal Terminal Alkyne (this compound) Start->Terminal Internal Internal Alkyne Start->Internal Reaction Catalytic Hydrogenation (e.g., Lindlar's Catalyst, H2) Analysis Reaction Monitoring (TLC, GC) Reaction->Analysis Terminal_Product cis-Alkene + Alkane (Selectivity Issue) Analysis->Terminal_Product Internal_Product cis-Alkene (High Selectivity) Analysis->Internal_Product Terminal->Reaction Internal->Reaction Workup Filtration & Purification Terminal_Product->Workup Internal_Product->Workup Final_Terminal Isolated cis-1-Heptadecene Workup->Final_Terminal Final_Internal Isolated cis-Alkene Workup->Final_Internal

Caption: Workflow for comparing alkyne hydrogenation selectivity.

This workflow diagram outlines the experimental process for comparing the selectivity of hydrogenation for terminal versus internal alkynes. The key divergence lies in the product distribution, where internal alkynes typically afford the desired cis-alkene with higher selectivity.

Validating the Structure of 1-Heptadecyne: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of organic molecules is paramount. This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the validation of the long-chain terminal alkyne, 1-Heptadecyne. We present supporting hypothetical experimental data and detailed protocols to illustrate the power of these methods in providing unequivocal structural elucidation.

Introduction to this compound and the Need for 2D NMR

This compound is a long-chain hydrocarbon with the chemical formula C₁₇H₃₂. Its structure consists of a seventeen-carbon chain with a triple bond at the C1 position. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights into the functional groups present, complex aliphatic signals and the subtle nature of the alkyne resonances necessitate the use of 2D NMR for complete and unambiguous assignment. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information that maps the connectivity of the entire carbon skeleton, confirming the precise location of the terminal alkyne and the arrangement of the long alkyl chain.

Predicted ¹H and ¹³C NMR Data for this compound

To establish a baseline for our 2D NMR analysis, predicted ¹H and ¹³C NMR chemical shifts for this compound were generated using online NMR prediction tools. These predicted values serve as a reference for the expected correlations in the 2D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
11.95 (t, J = 2.7 Hz)68.2
2-84.5
32.18 (td, J = 7.0, 2.7 Hz)18.5
41.52 (quint, J = 7.2 Hz)28.8
51.38 (m)29.2
6-141.27 (br s)29.4 - 29.8
151.38 (m)29.2
161.27 (m)31.9
170.88 (t, J = 7.0 Hz)14.1

Note: Predicted values are generated from publicly available NMR prediction software and may vary slightly from experimental values.

Structural Elucidation using 2D NMR Techniques

The following sections detail the application and expected results of key 2D NMR experiments for the structural validation of this compound.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the aliphatic chain.

Expected COSY Correlations:

A cross-peak in the COSY spectrum will be observed between protons on adjacent carbons. For this compound, we anticipate the following key correlations:

  • H-1 to H-3: A correlation between the terminal alkyne proton and the protons on C3, confirming the propargylic position.

  • H-3 to H-4: A cross-peak connecting the protons on C3 and C4.

  • H-4 to H-5: Correlation between the protons on C4 and C5.

  • ...and so on, down the aliphatic chain to the terminal methyl group (H-16 to H-17).

Table 2: Expected vs. Hypothetical Observed COSY Correlations for this compound

Correlating ProtonsExpected CorrelationHypothetical Observed Correlation
H-1 (δ 1.95) ↔ H-3 (δ 2.18)YesYes
H-3 (δ 2.18) ↔ H-4 (δ 1.52)YesYes
H-4 (δ 1.52) ↔ H-5 (δ 1.38)YesYes
H-15 (δ 1.38) ↔ H-16 (δ 1.27)YesYes
H-16 (δ 1.27) ↔ H-17 (δ 0.88)YesYes
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation). This allows for the definitive assignment of each carbon atom that bears protons.

Expected HSQC Correlations:

Each proton signal will show a cross-peak with the ¹³C signal of the carbon it is bonded to.

  • H-1 (δ 1.95) to C-1 (δ 68.2): Confirms the assignment of the terminal alkyne CH.

  • H-3 (δ 2.18) to C-3 (δ 18.5): Assigns the propargylic CH₂ group.

  • H-4 to C-4, H-5 to C-5, etc.: Allows for the assignment of the entire methylene envelope of the alkyl chain.

  • H-17 (δ 0.88) to C-17 (δ 14.1): Confirms the terminal methyl group.

  • C-2 (δ 84.5): This quaternary carbon will not show a correlation in the HSQC spectrum, which is a key piece of evidence for its identity.

Table 3: Expected vs. Hypothetical Observed HSQC Correlations for this compound

Proton (δ ¹H)Carbon (δ ¹³C)Expected CorrelationHypothetical Observed Correlation
1.9568.2YesYes
2.1818.5YesYes
1.5228.8YesYes
1.3829.2YesYes
1.2729.4 - 29.8, 31.9YesYes
0.8814.1YesYes
-84.5NoNo
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). This is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons.

Expected HMBC Correlations:

  • H-1 (δ 1.95) to C-2 (δ 84.5) and C-3 (δ 18.5): This is a critical correlation that unambiguously places the terminal alkyne proton next to the quaternary alkyne carbon (C-2) and the propargylic carbon (C-3).

  • H-3 (δ 2.18) to C-1 (δ 68.2), C-2 (δ 84.5), C-4 (δ 28.8), and C-5 (δ 29.2): These correlations link the propargylic protons to the alkyne carbons and further down the alkyl chain.

  • H-17 (δ 0.88) to C-15 (δ 29.2) and C-16 (δ 31.9): Confirms the position of the terminal methyl group.

Table 4: Expected vs. Hypothetical Observed Key HMBC Correlations for this compound

Proton (δ ¹H)Correlating Carbon (δ ¹³C)Bond DistanceExpected CorrelationHypothetical Observed Correlation
1.9584.5 (C-2)²JCHYesYes
1.9518.5 (C-3)³JCHYesYes
2.1868.2 (C-1)²JCHYesYes
2.1884.5 (C-2)³JCHYesYes
2.1828.8 (C-4)²JCHYesYes
0.8831.9 (C-16)²JCHYesYes
0.8829.2 (C-15)³JCHYesYes

Experimental Protocols

Sample Preparation: 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

NMR Spectroscopy: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: 16 scans, spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds.

  • ¹³C NMR: 1024 scans, spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds.

  • COSY: 256 increments in F1, 8 scans per increment, spectral width of 10 ppm in both dimensions.

  • HSQC: 256 increments in F1, 16 scans per increment, spectral widths of 10 ppm (F2) and 165 ppm (F1).

  • HMBC: 512 increments in F1, 32 scans per increment, spectral widths of 10 ppm (F2) and 220 ppm (F1). The long-range coupling delay was optimized for 8 Hz.

Visualization of the Validation Workflow

The logical process of validating the structure of this compound using 2D NMR can be visualized as a workflow.

G Workflow for this compound Structure Validation cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Initial Proton Signals) COSY COSY (H-H Connectivity) H1_NMR->COSY Proton Shifts HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC Proton Shifts HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC Proton Shifts C13_NMR ¹³C NMR (Initial Carbon Signals) C13_NMR->HSQC Carbon Shifts C13_NMR->HMBC Carbon Shifts COSY->HSQC Confirm Aliphatic Chain HSQC->HMBC Assign Protonated Carbons Structure Validated Structure of This compound HMBC->Structure Confirm Quaternary Carbon & Final Connectivity

Caption: Logical workflow for the structural validation of this compound using 2D NMR techniques.

Conclusion

The combined application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and definitive method for the structural validation of this compound. The COSY experiment confirms the integrity of the long alkyl chain, the HSQC experiment assigns all protonated carbons, and the HMBC experiment provides the crucial long-range correlations that connect the entire molecule and unambiguously identify the position of the terminal alkyne, including the quaternary carbon. This guide demonstrates that while 1D NMR is a necessary starting point, a multi-technique 2D NMR approach is indispensable for the rigorous structural elucidation required in modern chemical and pharmaceutical research.

A Comparative Guide to Isomeric Purity Analysis of Long-Chain Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the isomeric purity of long-chain alkynes is a critical analytical challenge. The presence of positional, geometric, or stereoisomers can significantly impact a compound's physicochemical properties, biological activity, and safety profile. This guide provides an objective comparison of the primary analytical techniques used for the isomeric purity analysis of these molecules, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique hinges on the type of isomerism and the specific requirements of the analysis, such as required resolution, sensitivity, and sample throughput. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For positional isomerism, ozonolysis followed by chromatographic analysis is a powerful chemical method.

Quantitative Data Summary

The following table summarizes the typical performance of each technique for the analysis of long-chain alkyne isomers.

TechniquePrimary ApplicationAdvantagesDisadvantagesTypical Resolution (Rs)Typical Analysis TimeLimit of Quantitation (LOQ)
HPLC Positional, Geometric, and Chiral IsomersHigh resolution, well-established, applicable to a wide range of polarities.Longer analysis times, higher consumption of organic solvents.[1]> 1.5 for baseline separation[1]10 - 30 min[1]~0.1%[1]
GC-MS Positional and Geometric Isomers (especially volatile)High efficiency and sensitivity, provides structural information from mass spectra.May require derivatization for less volatile or polar compounds.High (dependent on column and conditions)10 - 60 minng to pg range
NMR Geometric Isomers, Structural ConfirmationNon-destructive, provides detailed structural information, excellent for quantitative analysis of isomer ratios.[1]Lower sensitivity compared to MS, complex mixtures can lead to signal overlap.[2]Not applicable (quantification by signal integration)5 - 30 minmg to µg range
Ozonolysis Positional Isomers (determines triple bond location)Definitive structural information about the alkyne backbone.Destructive, requires a chemical reaction followed by analysis.Not applicable (identifies cleavage products)> 1 hour (including reaction)Dependent on subsequent analysis

Experimental Protocols and Methodologies

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Positional and Chiral Isomers

HPLC is a versatile technique for separating isomers of long-chain alkynes. For chiral separations, derivatization is often necessary to resolve enantiomers.

Protocol: Chiral Separation of Long-Chain Alkynes via Cobalt Complexation

This method is particularly useful for chiral alkynes that lack a strong chromophore.[3]

  • Derivatization (Complexation):

    • In a vial under an inert atmosphere (e.g., argon), dissolve the long-chain alkyne sample in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a solution of dicobalt octacarbonyl (Co₂(CO)₈) in the same solvent. The alkyne-cobalt complex forms rapidly.

  • HPLC Analysis:

    • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., CHIRALPAK® IA or IB).

    • Mobile Phase: A mixture of n-hexane and 2-propanol is commonly used. The ratio is optimized to achieve good resolution and reasonable retention times (e.g., 99.6:0.4 n-hexane:2-propanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: The cobalt complex is a good chromophore, allowing for detection at a wide range of wavelengths (e.g., 254 nm or 350 nm).[3]

    • Injection Volume: 5-20 µL.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional and Geometric Isomers

GC-MS is a high-resolution technique ideal for separating volatile and thermally stable long-chain alkyne isomers. For non-volatile or polar alkynes, derivatization is often required.

Protocol: GC-MS Analysis of Long-Chain Alkyne Isomers

  • Sample Preparation (with Derivatization if necessary):

    • For alkynes with active hydrogens (e.g., terminal alkynes or those with hydroxyl groups), silylation is a common derivatization technique to increase volatility.

    • Dissolve the alkyne sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane) or a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Injector: Split/splitless injector at a temperature high enough to ensure vaporization without degradation (e.g., 250-300°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 300°C) and hold.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

  • Data Analysis:

    • Isomers are identified by their retention times and mass spectra. Positional isomers often exhibit subtle differences in their fragmentation patterns.

    • Quantification is achieved by integrating the peak areas of the total ion chromatogram (TIC) or specific ion chromatograms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Geometric Isomers and Structural Confirmation

¹H and ¹³C NMR are powerful non-destructive techniques for the structural elucidation and quantification of alkyne isomers, particularly geometric (E/Z) isomers if applicable to substituted alkynes.

Protocol: ¹H NMR for Quantitative Isomer Ratio Analysis

  • Sample Preparation:

    • Accurately weigh a known amount of the alkyne isomer mixture (5-10 mg).

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

    • For absolute quantification, add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

  • NMR Data Acquisition:

    • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D ¹H NMR experiment.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation between scans.

      • Pulse Angle: A 90° pulse is typically used.

      • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to unique protons of each isomer. The ratio of the integrals is directly proportional to the molar ratio of the isomers.

    • For absolute quantification, compare the integral of an analyte signal to the integral of the internal standard.

Ozonolysis for Determination of Triple Bond Position

Ozonolysis is a chemical method that cleaves the carbon-carbon triple bond, yielding carboxylic acids (from internal alkynes) or a carboxylic acid and carbon dioxide (from terminal alkynes).[2][4][5][6][7][8][9] The identity of the resulting carboxylic acids reveals the position of the original triple bond.

Protocol: Ozonolysis of a Long-Chain Alkyne

  • Ozonolysis Reaction:

    • Dissolve the long-chain alkyne in a solvent that is inert to ozone, such as dichloromethane or methanol, and cool the solution to -78°C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.[8]

  • Workup:

    • For an oxidative workup, which is typical for alkynes, add water to the reaction mixture and allow it to warm to room temperature. The intermediate ozonide will be hydrolyzed to carboxylic acids.

  • Analysis of Products:

    • Extract the carboxylic acids into an appropriate organic solvent.

    • The resulting carboxylic acids can be analyzed by GC-MS after conversion to their more volatile methyl esters (using a reagent like diazomethane or BF₃/methanol) or by HPLC.

    • The identification of the carboxylic acid fragments allows for the reconstruction of the original alkyne's structure.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between the different analytical approaches.

IsomericPurityAnalysisWorkflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_derivatization Sample Preparation cluster_results Results Sample Long-Chain Alkyne Isomer Mixture HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Sample->NMR Ozonolysis Ozonolysis Sample->Ozonolysis Derivatization Derivatization (e.g., Silylation, Cobalt Complexation) Sample->Derivatization Optional PositionalIsomers Positional Isomer Ratio HPLC->PositionalIsomers GeometricIsomers Geometric Isomer Ratio HPLC->GeometricIsomers ChiralPurity Enantiomeric Excess HPLC->ChiralPurity GCMS->PositionalIsomers GCMS->GeometricIsomers NMR->GeometricIsomers StructureElucidation Structural Confirmation NMR->StructureElucidation Ozonolysis->PositionalIsomers Ozonolysis->StructureElucidation Derivatization->HPLC Derivatization->GCMS

Caption: Workflow for Isomeric Purity Analysis.

AnalyticalTechniqueSelection cluster_isomers cluster_methods IsomerType Type of Isomerism Positional Positional IsomerType->Positional Geometric Geometric IsomerType->Geometric Chiral Chiral IsomerType->Chiral HPLC HPLC Positional->HPLC GCMS GC-MS Positional->GCMS Ozonolysis Ozonolysis Positional->Ozonolysis Geometric->HPLC Geometric->GCMS NMR NMR Geometric->NMR ChiralHPLC Chiral HPLC Chiral->ChiralHPLC

Caption: Selection of Analytical Technique by Isomer Type.

Conclusion

The comprehensive analysis of long-chain alkyne isomeric purity often requires a multi-technique approach. HPLC and GC-MS are powerful separation techniques for quantifying positional and geometric isomers, with chiral HPLC being the method of choice for enantiomeric excess determination, often requiring derivatization. NMR spectroscopy provides invaluable, non-destructive structural confirmation and is particularly adept at quantifying geometric isomer ratios. Ozonolysis serves as a definitive chemical method for elucidating the position of the triple bond. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and purity of their long-chain alkyne compounds.

References

A Comparative Analysis of the Stability of 1-Heptadecyne and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of reagents is a critical factor in the synthesis of novel compounds and the reliability of experimental outcomes. This guide provides a comprehensive comparison of the stability of 1-heptadecyne against other long-chain terminal alkynes, focusing on thermal, oxidative, and polymerization stability. The information presented is supported by experimental data and detailed methodologies to assist in the selection of appropriate alkynes for various research and development applications.

Executive Summary

Terminal alkynes are valuable building blocks in organic synthesis, but their stability can vary significantly depending on their molecular structure and the surrounding environment. This guide benchmarks the stability of this compound, a 17-carbon terminal alkyne, against other commercially available long-chain 1-alkynes. In general, the stability of terminal alkynes is influenced by factors such as susceptibility to oxidation, propensity for polymerization, and thermal decomposition. While specific quantitative data for direct comparison is often proprietary or context-dependent, this guide compiles available physical data and established testing protocols to enable an informed assessment.

Data Presentation: Comparative Physical and Stability Data

The following table summarizes key physical properties and available stability-related data for this compound and other comparable long-chain terminal alkynes. It is important to note that direct comparative stability data under identical conditions is limited in publicly available literature. The provided data points are collected from various sources and should be considered in the context of the specific experimental conditions under which they were measured.

PropertyThis compound1-Octyne1-Decyne1-Dodecyne1-Tetradecyne
CAS Number 26186-00-5629-05-0764-93-2765-03-7765-10-6
Molecular Formula C₁₇H₃₂C₈H₁₄C₁₀H₁₈C₁₂H₂₂C₁₄H₂₆
Molecular Weight ( g/mol ) 236.44110.20138.25166.30194.36
Boiling Point (°C) ~309125-126174213-215253
Melting Point (°C) 22-70-40-20-1
Flash Point (°C) >110225371107
Storage Temperature Room TemperatureRoom TemperatureRoom TemperatureRoom TemperatureRoom Temperature
Onset of Decomposition (TGA) Data not availableData not availableData not availableData not availableData not available
Oxidative Stability (Peroxide Value) Data not availableData not availableData not availableData not availableData not available
Polymerization Rate Data not availableData not availableData not availableData not availableData not available

Note: "Data not available" indicates that specific, directly comparable quantitative data was not found in publicly accessible databases and literature during the course of this review.

Experimental Protocols

To facilitate a direct and objective comparison of alkyne stability in a laboratory setting, the following detailed experimental protocols are provided for key stability-indicating assays.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.[1][2]

Objective: To determine the onset temperature of decomposition for different alkynes.

Apparatus:

  • Thermogravimetric Analyzer (TGA)[2]

  • High-purity nitrogen or argon gas supply

  • Analytical balance

  • Alumina or platinum sample pans[3]

Procedure:

  • Accurately weigh 5-10 mg of the alkyne sample into a TGA pan.[3]

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[4]

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.[5]

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.[6][7]

Oxidative Stability Assessment: Peroxide Value (PV) Determination

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation. It is a widely used indicator of oxidative stability for unsaturated organic compounds.[6][8]

Objective: To quantify the extent of initial oxidation in alkyne samples over time.

Apparatus:

  • Burette

  • Erlenmeyer flasks with stoppers

  • Pipettes

  • Analytical balance

Reagents:

  • Acetic acid-chloroform solvent mixture (3:2 v/v)[9]

  • Saturated potassium iodide (KI) solution[9]

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution[8]

  • 1% Starch indicator solution[9]

  • Deionized water

Procedure:

  • Accurately weigh approximately 5 g of the alkyne sample into a 250 mL Erlenmeyer flask.[9]

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.[9]

  • Immediately add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.

  • Add 1-2 mL of starch indicator solution, which will produce a blue color.

  • Continue the titration dropwise until the blue color is completely discharged.

  • Perform a blank determination under the same conditions without the alkyne sample.

  • Calculate the peroxide value (in meq/kg) using the following formula: PV (meq/kg) = [(S - B) * N * 1000] / W where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

For a comparative stability study, this procedure should be performed on samples stored under controlled conditions (e.g., elevated temperature, exposure to air) at regular time intervals.

Propensity for Polymerization: Monitoring by Viscosity or Spectroscopy

The polymerization of terminal alkynes can be initiated by various factors, including heat, light, and impurities. Monitoring the change in viscosity or the disappearance of the alkyne signal in spectroscopic analysis can provide a measure of the polymerization rate.

Objective: To compare the rate of polymerization of different alkynes under controlled conditions.

Method 1: Viscosity Measurement

  • Place a known volume of the alkyne in a temperature-controlled viscometer.

  • Maintain the sample at a constant, elevated temperature (e.g., 60 °C) in an inert atmosphere.

  • Measure the viscosity at regular time intervals. An increase in viscosity over time indicates polymerization.

Method 2: Spectroscopic Monitoring (FTIR or ¹H NMR)

  • Prepare a solution of the alkyne in a suitable deuterated solvent (for NMR) or an IR-transparent solvent.

  • Place the solution in a temperature-controlled sample holder within the spectrometer.

  • Acquire spectra at regular time intervals while maintaining a constant temperature.

  • Monitor the decrease in the intensity of the characteristic alkyne signals (e.g., the C≡C-H stretch in FTIR around 3300 cm⁻¹ or the acetylenic proton signal in ¹H NMR around 2-3 ppm). The rate of disappearance of these signals corresponds to the rate of polymerization.

Mandatory Visualization

Below are Graphviz diagrams illustrating key experimental workflows and logical relationships relevant to the stability assessment of alkynes.

Alkyne_Stability_Workflow cluster_thermal Thermal Stability cluster_oxidative Oxidative Stability cluster_polymerization Polymerization Propensity TGA Thermogravimetric Analysis (TGA) Decomposition Onset of Decomposition Temperature (°C) TGA->Decomposition Determines PV Peroxide Value (PV) Determination Oxidation Extent of Initial Oxidation (meq/kg) PV->Oxidation Quantifies Monitoring Viscosity or Spectroscopic Monitoring Rate Rate of Polymerization Monitoring->Rate Measures Alkyne Alkyne Sample (e.g., this compound) Alkyne->TGA Alkyne->PV Alkyne->Monitoring

Caption: Workflow for assessing the stability of alkynes.

TGA_Protocol start Start weigh Weigh 5-10 mg of Alkyne Sample start->weigh place Place in TGA Pan weigh->place purge Purge with Inert Gas place->purge heat Heat at 10 °C/min purge->heat record Record Mass Loss vs. Temperature heat->record analyze Determine Onset of Decomposition Temperature record->analyze end End analyze->end

Caption: Experimental workflow for TGA.

PV_Protocol start Start weigh Weigh ~5 g of Alkyne Sample start->weigh dissolve Dissolve in Acetic Acid/Chloroform weigh->dissolve add_ki Add Saturated KI Solution dissolve->add_ki add_water Add Deionized Water add_ki->add_water titrate Titrate with Na₂S₂O₃ to Pale Yellow add_water->titrate add_starch Add Starch Indicator titrate->add_starch titrate_end Titrate to Colorless Endpoint add_starch->titrate_end calculate Calculate Peroxide Value titrate_end->calculate end End calculate->end

Caption: Experimental workflow for Peroxide Value determination.

References

Safety Operating Guide

Proper Disposal of 1-Heptadecyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1-Heptadecyne based on available safety data for this chemical and related substances. It is intended to supplement, not replace, the official safety data sheet (SDS) provided by the manufacturer and the specific waste disposal protocols of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for final guidance on chemical waste disposal.

This compound is a terminal alkyne that requires careful handling and disposal due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as an aspiration hazard, with the potential to be fatal if swallowed and enters the airways[1]. Adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Key Chemical and Physical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₇H₃₂
Molecular Weight 236.4 g/mol [1]
Appearance Not specified, likely a liquid
Flash Point 138.50 °C (281.00 °F) (estimated)[2]
Solubility in Water 0.001409 mg/L @ 25 °C (estimated)[2]
Hazard Information
Hazard ClassGHS Classification
Aspiration Hazard Category 1: May be fatal if swallowed and enters airways[1].

Detailed Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on best practices for managing non-halogenated organic waste.

Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriately labeled, dedicated waste container for "Non-Halogenated Organic Waste"

  • Personal Protective Equipment (PPE):

    • Safety goggles or glasses

    • Appropriate chemical-resistant gloves (e.g., nitrile)

    • Lab coat

  • Spill containment materials (e.g., absorbent pads, vermiculite)

Procedure:

  • Waste Segregation:

    • This compound waste should be collected separately from other waste streams, particularly halogenated organic waste, aqueous waste, and solid waste[3].

    • Do not mix this compound with incompatible chemicals.

  • Container Selection and Labeling:

    • Use a designated, leak-proof container made of a material compatible with this compound.

    • The container must be clearly labeled as "Non-Halogenated Organic Waste" and should list "this compound" as a constituent[3].

    • Include the name of the principal investigator or responsible party and the date of accumulation.

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated container using a funnel to prevent spills.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion[4].

    • Securely cap the container immediately after adding waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of ignition[5].

    • Ensure the storage area has secondary containment to manage potential leaks.

  • Disposal Request:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department.

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Spill Management:

    • In the event of a spill, immediately alert others in the vicinity.

    • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the contaminated absorbent material into a sealed container for disposal as chemical waste[6].

    • For large spills, evacuate the area and contact your institution's emergency response team.

    • Ensure adequate ventilation during cleanup[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated assess Assess Waste Contamination start->assess pure_non_halogenated Pure or Mixed with Non-Halogenated Organics assess->pure_non_halogenated Is the waste mixed? halogenated Contaminated with Halogenated Compounds assess->halogenated non_halogenated_container Select 'Non-Halogenated Organic Waste' Container pure_non_halogenated->non_halogenated_container No halogenated contaminants halogenated_container Select 'Halogenated Organic Waste' Container halogenated->halogenated_container Halogenated contaminants present transfer Carefully Transfer Waste non_halogenated_container->transfer halogenated_container->transfer seal Securely Seal Container transfer->seal log Update Waste Log seal->log storage Store in Designated Area log->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling 1-Heptadecyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Heptadecyne

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Classification

This compound is classified with the following primary hazard:

  • Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways[1].

While specific data on flammability and toxicity are not available for this compound, it should be handled as a potentially flammable liquid with possible skin and eye irritation based on data for similar compounds like 1-Heptadecene[2].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a related compound, 1-Heptadecene, for reference.

PropertyThis compound1-Heptadecene (for reference)
Molecular Formula C₁₇H₃₂[1]C₁₇H₃₄[2]
Molecular Weight 236.4 g/mol [1]238.46 g/mol [2]
Physical State Liquid (presumed)Liquid[2]
Boiling Point Data not available300 °C / 572 °F[2]
Flash Point Data not available110 °C / 230 °F[2]
GHS Hazard Statement H304: May be fatal if swallowed and enters airways[1].Not classified as hazardous (per supplier SDS)

Operational Plan: Handling and Storage

A systematic approach is critical for the safe handling and storage of this compound.

Engineering Controls
  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is required for all procedures that may generate aerosols or vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles that meet ANSI Z.87.1 or equivalent standards. A face shield should be worn in addition to goggles when there is a risk of splashing[3].

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat, buttoned completely, is required. Long pants and closed-toe shoes are also mandatory to minimize skin exposure[3].

Handling Procedures
  • Pre-use Inspection: Visually inspect the container for any signs of damage or leaks before handling.

  • Dispensing:

    • Ground the container when transferring large volumes to prevent static discharge.

    • Use clean, compatible glassware or equipment for dispensing.

    • Measure the required amount carefully, avoiding splashes.

    • Immediately and securely recap the stock container after dispensing.

  • Post-Handling:

    • Clean any contaminated surfaces.

    • Remove and properly dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Store away from incompatible materials, such as strong oxidizing agents[2].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • This compound waste should be collected in a dedicated, labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Container Management
  • Use a chemically compatible and leak-proof container for waste collection.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").

  • Keep the waste container closed except when adding waste.

Disposal Procedure
  • Follow your institution's specific procedures for hazardous waste disposal.

  • Contact your EHS department to arrange for the pickup and disposal of the waste container.

  • Do not dispose of this compound down the drain or in the regular trash.

Empty Container Disposal
  • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol or acetone).

  • The first rinseate must be collected and disposed of as hazardous waste.

  • After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

Emergency Procedures

Spills
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Due to the aspiration hazard, immediately call a poison control center or seek emergency medical attention[1].

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_retrieve Retrieve this compound from Storage prep_setup->handle_retrieve handle_dispense Dispense Required Amount handle_retrieve->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_waste Dispose of Waste in Labeled Container handle_experiment->cleanup_waste cleanup_decon Decontaminate Work Area and Equipment cleanup_waste->cleanup_decon cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.